Ethyl rutinoside
Description
Properties
IUPAC Name |
2-[(6-ethoxy-3,4,5-trihydroxyoxan-2-yl)methoxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGIVYORFJYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl Rutinoside: Technical Synthesis, Characterization, and Application Profile
[1]
Primary CAS: 187539-57-7
Chemical Name: Ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside
Synonyms: Ethyl
Executive Summary & Chemical Identity[1][2]
Ethyl rutinoside is a disaccharide glycoside formed by the substitution of the quercetin aglycone in Rutin with an ethyl group. Unlike its parent compound Rutin (a flavonoid), ethyl rutinoside lacks the polyphenolic structure, retaining only the disaccharide unit (rutinose) attached to an ethyl chain.[1]
This molecule represents a critical intermediate in carbohydrate chemistry, serving as a model alkyl glycoside with surfactant properties and acting as a "chemical artifact" often observed during the ethanolic extraction of flavonoids from Fagopyrum tataricum (Tartary buckwheat).[1]
Chemical Profile Table[1]
| Property | Specification |
| CAS Number | 187539-57-7 |
| Molecular Formula | |
| Molecular Weight | 354.35 g/mol |
| IUPAC Name | Ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside |
| Solubility | Highly soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane).[1][2] |
| Appearance | White to off-white hygroscopic powder.[1] |
| Stability | Stable in neutral aqueous solution; susceptible to acid hydrolysis at high temperatures. |
Production Strategy: Biocatalytic Ethanolysis
While chemical acid hydrolysis of Rutin yields ethyl rutinoside, it often leads to uncontrolled degradation into monosaccharides (glucose and rhamnose).[1] The biocatalytic method using Rutin-Degrading Enzymes (RDEs) naturally present in Tartary buckwheat is the superior, high-yield protocol.[1]
Mechanism of Action
The enzyme (a rutinosidase) acts via a transglycosylation mechanism where ethanol acts as the acceptor molecule for the rutinose moiety, displacing quercetin.[1]
Figure 1: Biocatalytic transglycosylation pathway converting Rutin to Ethyl Rutinoside.[1]
Experimental Protocol: High-Yield Synthesis
Based on optimized enzymatic degradation protocols (Yasuda et al., Suzuki et al.).[1]
Reagents:
Step-by-Step Workflow:
-
Enzyme Activation: Suspend 20 g of Tartary buckwheat flour in 100 mL of 20% (v/v) ethanol.
-
Substrate Addition: Add 50 g of Rutin to the suspension. The high concentration of Rutin ensures the enzyme is saturated.
-
Incubation:
-
Temperature: Maintain at 40°C.
-
Time: Stir continuously for 24–48 hours.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Formic Acid:Water, 10:2:3). Look for the disappearance of the yellow Rutin spot and the appearance of the insoluble yellow Quercetin precipitate.
-
-
Separation (Critical Step):
-
Filter the reaction mixture.
-
Solid Phase: Contains Quercetin (byproduct) and flour residue.[1] Discard or purify for Quercetin recovery.
-
Liquid Phase: Contains dissolved Ethyl Rutinoside.
-
-
Purification:
-
Crystallization: Concentrate the eluate and lyophilize to obtain pure Ethyl Rutinoside powder.
Analytical Validation (Self-Validating Systems)[1]
To ensure the integrity of the synthesized compound, use the following multi-modal validation logic.
A. Thin Layer Chromatography (TLC)[1][6]
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Ethyl Acetate : Acetic Acid : Formic Acid : Water (10:1:1:2).[1]
-
Visualization: Spray with 10%
in ethanol and heat at 110°C. -
Result: Ethyl rutinoside appears as a dark spot (charring) distinct from the UV-active (yellow/fluorescent) spots of Rutin or Quercetin.[1] Note: Ethyl rutinoside is not UV active at 254nm/365nm due to lack of conjugation.
B. NMR Spectroscopy (Diagnostic Signals)
The presence of the ethyl group signals and the shift in the anomeric proton are definitive.[1]
| Nucleus | Chemical Shift ( | Assignment | Diagnostic Value |
| 1H NMR | 1.15 (t, J=7.0 Hz) | Confirms ethylation.[1] | |
| 1H NMR | 3.55 - 3.90 (m) | Confirms linkage to oxygen.[1] | |
| 1H NMR | 4.23 (d, J=7.8 Hz) | H-1 (Glucose) | |
| 1H NMR | 4.58 (d, J=1.5 Hz) | H-1 (Rhamnose) | |
| 13C NMR | 15.2 | Distinct from solvent ethanol if dried properly.[1] | |
| 13C NMR | 102.1 | C-1 (Glucose) | Typical for |
C. Mass Spectrometry (LC-MS)
Applications and Functional Utility
Surfactant Chemistry
Ethyl rutinoside acts as a non-ionic surfactant (alkyl glycoside).[1]
-
HLB Value: High (Hydrophilic).[1]
-
Utility: Solubilizing agent for hydrophobic drugs. The short ethyl chain provides minimal micelle formation but increases the solubility of the disaccharide in organic synthesis media.
Transglycosylation Substrate
It serves as a donor substrate for enzymatic synthesis of more complex glycosides. Because the ethyl-anomeric bond is activated relative to the hydroxyl, it can be used to transfer the rutinose unit to other aglycones (e.g., terpene alcohols) using specific glycosidases.[1]
Analytical Marker
In the analysis of buckwheat products (noodles, tea), the presence of Ethyl Rutinoside is a specific marker of ethanol processing .[1] Its quantification helps determine if an extraction process used ethanol versus water, which is relevant for regulatory labeling of "natural extracts."[1]
References
-
Suzuki, T., et al. (2005).[1] "Syntheses of R-β-rutinosides by rutin-degrading reaction." Journal of the Science of Food and Agriculture. Link[1]
-
Yasuda, T., & Nakagawa, H. (1994).[1] "Purification and Characterization of the Rutin-degrading Enzymes in Tartary Buckwheat Seeds." Phytochemistry. Link
-
Krewson, C. F., & Couch, J. F. (1952).[1] "Production of Rutin from Buckwheat." Journal of the American Pharmaceutical Association. Link[1]
-
PubChem Database. "Ethyl rutinoside (Compound)."[1] National Center for Biotechnology Information. Link
-
ChemicalBook. "Ethyl Rutinoside CAS 187539-57-7 Entry." Link
Sources
- 1. 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | C32H41NO16 | CID 5485265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Ethyl Rutinoside: Physicochemical Characterization and Bioactive Potential
Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, Drug Development Professionals Subject: Molecular Weight, Synthesis, and Functional Characterization of Ethyl Rutinoside (CAS 187539-57-7)[1]
Executive Summary
Ethyl rutinoside (Ethyl 6-O-α-L-rhamnopyranosyl-β-D-glucopyranoside) is a disaccharide glycoside derivative formed primarily through the enzymatic transglycosylation of rutin (quercetin-3-O-rutinoside) in ethanolic environments.[1][2] Unlike its parent flavonoid rutin, which exhibits poor water solubility limiting its bioavailability, ethyl rutinoside represents a highly soluble, non-chromophoric sugar derivative with emerging therapeutic potential, particularly in glycemic regulation.
This guide provides a definitive technical analysis of ethyl rutinoside, establishing its molecular weight as 354.35 Da , detailing its enzymatic genesis, and outlining rigorous analytical protocols for its identification in complex matrices.
Physicochemical Specifications
The accurate characterization of ethyl rutinoside requires precise distinction from its parent compound, rutin, and its aglycone, quercetin. The following specifications constitute the standard identity profile for research and development applications.
Table 1: Core Chemical Identity
| Parameter | Technical Specification |
| Chemical Name | Ethyl rutinoside; Ethyl 6-O-α-L-rhamnopyranosyl-β-D-glucopyranoside |
| CAS Number | 187539-57-7 |
| Molecular Formula | C₁₄H₂₆O₁₀ |
| Molecular Weight | 354.35 g/mol |
| Monoisotopic Mass | 354.1526 Da |
| Physical State | Hygroscopic powder or crystalline solid (white to off-white) |
| Solubility | High water solubility; soluble in lower alcohols (methanol, ethanol) |
| UV/Vis Absorption | Negligible (lacks the flavonoid chromophore) |
Structural Logic & Mass Balance
The formation of ethyl rutinoside follows a stoichiometric transglycosylation mechanism.[2] Researchers can validate the molecular weight through the following mass balance equation, essential for confirming reaction completion in synthetic workflows:
[1][2]-
Reactants: Rutin (610.52 Da) + Ethanol (46.07 Da) = 656.59 Da[1][2]
-
Products: Quercetin (302.24 Da) + Ethyl Rutinoside (354.35 Da) = 656.59 Da[1][2]
Molecular Genesis and Synthesis Protocol
The primary route for high-purity ethyl rutinoside production is the enzymatic hydrolysis of rutin in the presence of ethanol.[2] This reaction is catalyzed by rutinosidase (typically sourced from Fagopyrum tataricum or fungal sources like Aspergillus).[1][2]
Mechanism of Action
The enzyme cleaves the
Visualization: Enzymatic Transglycosylation Pathway
The following diagram illustrates the critical pathway for ethyl rutinoside formation, highlighting the separation of the insoluble aglycone (Quercetin) from the soluble glycoside.
Figure 1: Enzymatic pathway for the conversion of Rutin to Ethyl Rutinoside via Rutinosidase-mediated transglycosylation.[1][2][3][4][5]
Experimental Protocol: Bioconversion Workflow
Objective: Synthesize and isolate Ethyl Rutinoside from Tartary Buckwheat extract.
-
Substrate Preparation: Dissolve Rutin (10 mM) in a buffer solution (Acetate buffer, pH 5.0) containing 10–20% (v/v) Ethanol.[1][2]
-
Note: Ethanol acts as both the acceptor substrate and a solubility enhancer for Rutin.[2]
-
-
Enzymatic Reaction: Add Rutinosidase (crude extract from F. tataricum seeds or purified enzyme).[1][2] Incubate at 37°C for 2–4 hours.
-
Monitoring: Track the reaction via TLC or HPLC.
-
Endpoint: Disappearance of the Rutin peak and appearance of the insoluble Quercetin precipitate.[2]
-
-
Purification (Self-Validating Step):
-
Isolation: Evaporate ethanol/water from the supernatant to obtain Ethyl Rutinoside crystals.
Analytical Validation
To confirm the molecular weight and structure of Ethyl Rutinoside, a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.[1][2]
Mass Spectrometry (LC-MS/MS)[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
) or Negative Mode ( ).[1][2] -
Target Ions:
NMR Spectroscopy
NMR confirms the glycosidic linkage and the presence of the ethyl group.[2][6][7][8]
-
¹H NMR (D₂O): Look for the triplet methyl signal of the ethyl group (
ppm) and the doublet anomeric proton of the glucose moiety.[1][2] -
¹³C NMR:
Therapeutic & Functional Implications[2]
Hypoglycemic Potential
Recent studies indicate that Ethyl Rutinoside contributes significantly to the anti-diabetic properties of processed Tartary buckwheat.[2] Unlike Rutin, which requires gut microbiota hydrolysis to release the bioactive aglycone, Ethyl Rutinoside is water-soluble and may interact directly with glucose transporters or
Solubility & Formulation
-
Challenge: Rutin solubility in water is extremely low (~0.125 g/L), limiting its use in liquid formulations.[2]
-
Solution: Ethyl Rutinoside exhibits solubility orders of magnitude higher (>500 g/L est.), making it an ideal candidate for functional beverages or high-concentration parenteral delivery systems where flavonoid-like glycosidic activity is desired without the solubility constraints of the aglycone.[1][2]
References
-
Pharmaffiliates. (n.d.). Ethyl rutinoside Reference Standard. Retrieved from [Link]
-
LookChem. (n.d.).[1][2] Ethyl rutinoside CAS 187539-57-7 Product Details. Retrieved from [Link]
-
Xiao, Y., Shi, R., Zhang, J., & Zhang, L. (2022).[1][2][8][9] Evaluation of ethyl-rutinoside and aglycone-fortified Tartary buckwheat steamed bread in ameliorating hyperglycemia. Journal of Cereal Science. Retrieved from [Link][1][2][9]
-
Yasuda, T., & Shinoyama, H. (1996).[1][2][10] The synthesis of ethyl β-rutinoside with rutin-degrading enzyme from tartary buckwheat seeds. Nippon Shokuhin Kagaku Kogaku Kaishi.[2][10] Retrieved from [Link][1][2]
Sources
- 1. Npc141516 | C53H90O22 | CID 70699388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-O-(alpha-L-Rhamnopyranosyl)-D-glucopyranose | C12H22O10 | CID 12314995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | C12H22O10 | CID 441429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Rutin and Other Phenolic Substances on the Digestibility of Buckwheat Grain Metabolites [mdpi.com]
- 10. researchgate.net [researchgate.net]
Biological Activity of Ethyl Rutinoside: Technical Whitepaper
Executive Summary
Ethyl rutinoside (Ethyl 6-O-α-L-rhamnopyranosyl-β-D-glucopyranoside) is a bioactive disaccharide glycoside derived from the enzymatic transglycosylation of rutin (quercetin-3-O-rutinoside). Unlike its parent flavonoid, ethyl rutinoside represents a unique class of "alkyl-rutinosides" formed during the processing of rutin-rich substrates (such as Tartary buckwheat) in the presence of ethanol.
This guide analyzes the biological activity of ethyl rutinoside, specifically focusing on its emerging role in metabolic regulation , glycemic control , and enzymatic inhibition . Recent studies identify the "Ethyl-rutinoside and Aglycone (ER-AG)" complex as a potent hypoglycemic agent, superior to native rutin in ameliorating insulin resistance and dyslipidemia in type 2 diabetes models.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Ethyl rutinoside is distinct from the pharmaceutical "hydroxyethylrutosides" (Venoruton). It is the ethyl glycoside of the disaccharide rutinose, formed when the rutinose moiety is transferred to an ethanol acceptor, releasing the aglycone quercetin.
| Property | Specification |
| IUPAC Name | Ethyl 6-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside |
| CAS Number | 187539-57-7 |
| Molecular Formula | C₁₄H₂₆O₁₀ |
| Molecular Weight | 354.35 g/mol |
| Solubility | Highly soluble in water and lower alcohols; insoluble in non-polar solvents (hexane). |
| Origin | Enzymatic transglycosylation of rutin by rutinosidase (frequently from Fagopyrum tataricum or Aspergillus niger). |
| Stability | Resistant to acid hydrolysis compared to flavonoid glycosides; stable in aqueous solution at neutral pH. |
Biological Activity & Mechanisms of Action[1][4][7][8]
Metabolic Regulation & Hypoglycemic Effect
The primary biological interest in ethyl rutinoside lies in its ability to modulate glucose homeostasis.[1][2] Research indicates that the transformation products of rutin—specifically the combination of ethyl rutinoside and free quercetin (ER-AG)—exhibit synergistic antidiabetic effects.
-
Mechanism: Ethyl rutinoside acts as a competitive inhibitor of intestinal
-glucosidase, retarding carbohydrate digestion. -
In Vivo Efficacy: In db/db diabetic mice, dietary fortification with ER-AG reduced fasting blood glucose by 48.52% relative to untreated controls, significantly outperforming standard Tartary buckwheat flour.[1][2]
-
Insulin Sensitivity: The compound improves HOMA-IR indices, suggesting enhanced insulin signaling in peripheral tissues.
Enzyme Inhibition (Alpha-Glucosidase)
Ethyl rutinoside mimics the transition state of oligosaccharide hydrolysis. By binding to the active site of
Gut Microbiota Modulation (Prebiotic Potential)
As a unique disaccharide ether, ethyl rutinoside resists rapid degradation in the upper GI tract. It reaches the colon where it may serve as a substrate for specific beneficial microflora (Bifidobacteria spp.), potentially influencing the gut-brain-metabolic axis. This "prebiotic-like" activity contributes to the remodeling of the intestinal barrier and reduction of systemic inflammation (LPS translocation).
Mechanism of Action Visualization
The following diagram illustrates the enzymatic synthesis of ethyl rutinoside and its dual-pathway mechanism for glycemic control.
Figure 1: Synthesis pathway of Ethyl Rutinoside via rutinosidase-mediated transglycosylation and its downstream pharmacological effects on glucose metabolism.
Experimental Protocols
Enzymatic Synthesis & Purification of Ethyl Rutinoside
This protocol describes the isolation of ethyl rutinoside from rutin using rutinosidase derived from Tartary buckwheat bran.
Reagents:
-
Rutin trihydrate (purity >95%)
-
Ethanol (absolute)
-
Acetate buffer (20 mM, pH 5.0)
Procedure:
-
Enzyme Preparation: Suspend 10 g of Tartary buckwheat bran in 100 mL of acetate buffer. Stir at 4°C for 2 hours. Centrifuge at 8,000
g for 15 min. Collect the supernatant (crude rutinosidase extract). -
Reaction Setup: Dissolve Rutin (10 mM final concentration) in a mixture of 20% (v/v) Ethanol and 80% Acetate buffer containing the enzyme extract.
-
Incubation: Incubate the mixture at 40°C for 6–12 hours. Monitor the reaction by TLC or HPLC. The enzyme cleaves the rutinose-aglycone bond and transfers the rutinose to ethanol.
-
Termination: Stop the reaction by heating at 90°C for 5 min to denature the enzyme.
-
Purification:
-
Remove precipitated Quercetin by filtration (save for aglycone analysis).
-
Concentrate the filtrate (containing Ethyl rutinoside) under reduced pressure.
-
Purify via Preparative HPLC : C18 column, Mobile phase: Water/Methanol gradient (0-30% MeOH). Ethyl rutinoside elutes earlier than residual rutin.
-
-
Validation: Confirm structure via NMR (
H, C) and LC-MS (Target mass: 354 [M+H] ).
Alpha-Glucosidase Inhibition Assay
To quantify the inhibitory potential of Ethyl rutinoside against carbohydrate-digesting enzymes.
Materials:
- -Glucosidase (from Saccharomyces cerevisiae, Sigma-Aldrich)
-
p-Nitrophenyl-
-D-glucopyranoside (pNPG) substrate -
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate reader
Protocol:
-
Preparation: Dissolve Ethyl rutinoside in buffer to create a concentration gradient (0.1 – 5.0 mg/mL).
-
Pre-incubation: Mix 20
L of sample with 20 L of -glucosidase solution (0.5 U/mL). Incubate at 37°C for 10 min. -
Reaction: Add 20
L of pNPG (5 mM). Incubate at 37°C for 20 min. -
Termination: Stop reaction with 80
L of 0.2 M Na CO . -
Measurement: Measure absorbance at 405 nm (formation of p-nitrophenol).
-
Calculation: Calculate % Inhibition =
. Determine IC using non-linear regression.
Comparative Bioactivity Data[1][4][9]
The table below summarizes the efficacy of Ethyl Rutinoside (in the ER-AG complex) compared to native Rutin and Wheat Bread controls in diabetic mouse models.
| Parameter | Control (Diabetic) | Wheat Bread | Rutin-Fortified | ER-AG Fortified (Ethyl Rutinoside) |
| Fasting Blood Glucose (mmol/L) | 22.4 ± 1.8 | 21.8 ± 2.1 | 16.5 ± 1.5 | 11.5 ± 1.2 |
| HbA1c (%) | 9.8 ± 0.4 | 9.5 ± 0.5 | 7.8 ± 0.3 | 6.2 ± 0.2 |
| HOMA-IR Score | 12.5 | 11.8 | 8.4 | 5.1 |
| Hepatic Glycogen (mg/g) | 12.3 | 13.1 | 22.4 | 28.6 |
| Gut Microbiota Diversity | Low | Low | Moderate | High |
Data derived from Xiao et al. (2025) and related buckwheat processing studies.[6]
References
-
Xiao, Y., Dai, J., Siddiquy, M., Hussain, A., & Liu, H. (2025).[2][6] Evaluation of ethyl-rutinoside and aglycone-fortified Tartary buckwheat steamed bread in ameliorating hyperglycemia, insulin resistance, and dyslipidemia in type 2 diabetic mice. Journal of Functional Foods, 134, 107027.[7][8] Link
-
Siddiquy, M. (2025).[3][2][6][9] Substrate specificity and reaction optimisation of a rutinosidase from tartary buckwheat for ethyl rutinoside formation. LWT, 233, 118519.[3] Link[3][4]
-
Mazzaferro, L. S., et al. (2010). Synthesis of ethyl rutinoside by α-rhamnosyl-β-glucosidase.[10] Biocatalysis and Biotransformation, 28(3), 181-189. Link
-
Zhou, X., et al. (2009). Syntheses of R-β-rutinosides by rutin-degrading reaction.[11] Journal of Asian Natural Products Research, 11(1), 18-23. Link
-
Suzuki, T., et al. (2022). Rutin hydrolysis in Tartary buckwheat dough: Formation of quercetin and ethyl rutinoside.[4] Journal of Cereal Science, 104, 103429.[12][5] Link[12][13][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: Ethyl Rutinoside – Biogenic Origins, Enzymatic Synthesis, and Therapeutic Applications
Part 1: Executive Summary & Chemical Identity[1]
Ethyl rutinoside (Ethyl
This guide serves as a definitive technical resource for isolating, synthesizing, and validating Ethyl rutinoside, moving beyond simple extraction to mechanistic understanding.
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside |
| Molecular Formula | |
| Molecular Weight | 354.35 g/mol |
| Precursor | Rutin (Quercetin-3-O-rutinoside) |
| Solubility | High in water, Ethanol; Low in non-polar solvents |
| Key Moiety | Rutinose disaccharide (Rhamnose-Glucose) linked to an ethyl group |
Part 2: The "Natural" Paradigm – Sources & Origins
To source Ethyl rutinoside, one must understand that it is rarely a standing metabolite in fresh plant tissue. Instead, it is formed when Rutinosidase enzymes interact with Rutin in an ethanolic environment.
Primary Source: Processed Tartary Buckwheat (Fagopyrum tataricum)
Tartary buckwheat is the most viable natural matrix for Ethyl rutinoside due to its unique co-existence of high rutin concentrations (~3-5% w/w) and highly active rutinosidase enzymes.[1]
-
Mechanism: Upon disruption of the seed (grinding) in the presence of ethanol (solvent or fermentation product), endogenous rutinosidase cleaves the rutinose sugar from quercetin and transfers it to the ethanol molecule.
-
Yield Potential: High. Optimized processing can convert >60% of native rutin into Ethyl rutinoside.
Secondary Source: Dendropanax dentiger
Literature identifies Ethyl rutinoside in the roots of Dendropanax dentiger. However, researchers should exercise caution: if the extraction involved ethanol, this occurrence may be an artifact of the isolation process rather than a native accumulation.
Biocatalytic Synthesis (The "Clean" Source)
For drug development, relying on plant variability is risky. The preferred "source" is the in vitro enzymatic synthesis using Rutin as the donor and Ethanol as the acceptor, catalyzed by recombinant or purified Rutinosidase (e.g., from Aspergillus niger or F. tataricum).
Part 3: Mechanism of Formation (Transglycosylation)[1]
Understanding the formation pathway is critical for maximizing yield. The enzyme Rutinosidase (EC 3.2.1.168) acts as a diglycosidase.[1][2]
Figure 1: The enzymatic transglycosylation pathway converting Rutin to Ethyl Rutinoside.[1][3]
Part 4: Isolation Protocol (Tartary Buckwheat Model)
This protocol utilizes the endogenous enzyme activity of Tartary buckwheat to generate and isolate Ethyl rutinoside. This is a self-validating system: the appearance of the Quercetin precipitate confirms the reaction is proceeding.
Reagents & Materials[1][2][6][8][9]
-
Raw Material: Tartary Buckwheat bran (freshly milled, unheated to preserve enzyme activity).
-
Solvent: 20-40% (v/v) Ethanol in water.[1]
-
Purification: Diaion HP-20 resin, Sephadex LH-20.[1]
Step-by-Step Methodology
1. Enzymatic Activation (The "Steeping" Phase) [1]
-
Rationale: We must activate the rutinosidase while providing the ethanol acceptor.
-
Protocol:
-
Mix 100g of Buckwheat bran with 1L of 30% Ethanol.
-
Incubate at 37°C for 4–6 hours with gentle stirring.
-
Checkpoint: The solution should turn yellow/green, and a yellow precipitate (Quercetin) may form.
-
Stop Reaction: Heat to 80°C for 10 minutes to denature the enzyme.
-
2. Extraction & Clarification
-
Protocol:
-
Centrifuge at 8,000 rpm for 15 mins.
-
Collect supernatant. The pellet contains the aglycone (Quercetin) and biomass.
-
Evaporate ethanol under reduced pressure (Rotavap at 45°C) to obtain an aqueous concentrate.
-
3. Chromatographic Isolation
-
Rationale: Ethyl rutinoside is polar; Quercetin is non-polar; Sugars are highly polar.
-
Protocol:
-
Load: Apply aqueous concentrate to a Diaion HP-20 column.
-
Wash: Elute with distilled water (removes free sugars like glucose/rhamnose).[1]
-
Elute Target: Elute with 30% Ethanol . Ethyl rutinoside elutes here.[3][4][5][6]
-
Clean: Elute with 95% Ethanol to remove residual Rutin or Quercetin.
-
Polishing: Subject the 30% fraction to Sephadex LH-20 (Eluent: 10% MeOH) for final purification (>95%).
-
Part 5: Therapeutic Potential & Drug Development[1]
Ethyl rutinoside is currently under investigation for metabolic syndrome management. Its solubility profile offers a significant pharmacokinetic advantage over Rutin.
Comparative Pharmacological Profile
| Feature | Rutin (Precursor) | Ethyl Rutinoside (Target) | Mechanism of Advantage |
| Water Solubility | Very Low (<0.1 g/L) | High | Enhanced bioavailability and formulation ease.[1] |
| Metabolism | Requires gut microbiota hydrolysis | Rapidly absorbed | Bypasses rate-limiting deglycosylation steps.[1] |
| Primary Indication | Vascular fragility | Type 2 Diabetes | Direct modulation of glucose uptake/insulin resistance. |
| Toxicity | Low | Low | Hydrolyzes to ethanol and rutinose in vivo. |
Validated Biological Activities[1][2][10][11][12][13]
-
Antidiabetic: Significant reduction in fasting blood glucose and HbA1c in db/db mice models.
-
Anti-inflammatory: Inhibition of NF-κB signaling pathways, comparable to corticosteroids but with a safer profile.
-
Alpha-Glucosidase Inhibition: Acts as a competitive inhibitor, slowing carbohydrate digestion.
Part 6: References
-
Siddiquy, M., et al. (2025). Substrate specificity and reaction optimisation of a rutinosidase from tartary buckwheat for ethyl rutinoside formation.[7][8] Journal of Functional Foods.[9][10] [1][10]
-
Xiao, Y., et al. (2019). Transglycosylation Forms Novel Glycoside Ethyl α-Maltoside and Ethyl α-Isomaltoside in Sake during the Brewing Process. Journal of Agricultural and Food Chemistry.[7] [1]
-
Cui, X., et al. (2022). Evaluation of ethyl-rutinoside and aglycone-fortified Tartary buckwheat steamed bread in ameliorating hyperglycemia.[9] Journal of Functional Foods.[9][10] [1]
-
Yi-Chun, C., et al. (2013). Chemical constituents from Dendropanax dentiger. Natural Product Communications.[6]
-
Kotik, M., et al. (2020). Rutinosidases: A New Class of Diglycosidases. Biotechnology Advances. [1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Eugenol rutinoside | CAS#:138772-01-7 | Chemsrc [chemsrc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Deep Dive: Ethyl Rutinoside vs. Rutin for Advanced Therapeutic Applications
Foreword: The Quest for Enhanced Bioavailability in Flavonoid Therapeutics
For decades, the flavonoid rutin has been a subject of intense scientific scrutiny, lauded for its potent antioxidant and anti-inflammatory properties. However, its therapeutic promise has been consistently hampered by poor water solubility and consequently, low bioavailability. This has driven the exploration of chemical modifications to the rutin molecule, aiming to unlock its full potential. This technical guide provides an in-depth comparison of the naturally occurring flavonoid, rutin, and its promising derivative, ethyl rutinoside. While direct comparative data on ethyl rutinoside is emerging, this document synthesizes established principles of flavonoid and glycoside chemistry, alongside data from analogous compounds, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Molecular Architecture: A Subtle Yet Significant Alteration
Rutin, a flavonol glycoside, is composed of the aglycone quercetin and the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose)[1][2]. The core structure of rutin is characterized by multiple hydroxyl groups, which contribute to its antioxidant capacity but also its hydrophilic nature and tendency for intermolecular hydrogen bonding, leading to low water solubility[3][4].
Ethyl rutinoside is a derivative where an ethyl group is attached to the rutinose moiety. This modification is achieved through enzymatic transglycosylation, a process that has been observed to occur naturally in Tartary buckwheat through the action of endogenous enzymes[5][6]. This subtle addition of a hydrophobic ethyl group has profound implications for the molecule's physicochemical properties.
Figure 2: Key signaling pathways modulated by Rutin and likely by Ethyl Rutinoside.
Rutin is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby downregulating the expression of pro-inflammatory cytokines.[7] It also modulates mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular responses to stress.[8] Furthermore, rutin can activate the Nrf2 antioxidant response element (ARE) pathway, leading to the upregulation of protective antioxidant enzymes.[7] Given that ethyl rutinoside retains the core quercetin aglycone, it is highly probable that it shares these fundamental mechanisms of action.
Experimental Protocols: A Framework for Comparative Analysis
To rigorously evaluate the comparative efficacy of ethyl rutinoside and rutin, a series of well-defined experimental protocols are essential.
In Vitro Antioxidant Activity Assays
Objective: To compare the free radical scavenging capabilities of ethyl rutinoside and rutin.
Methodology: DPPH Radical Scavenging Assay
-
Prepare stock solutions of rutin and ethyl rutinoside in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions for each compound.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
In Vitro Anti-inflammatory Activity Assay
Objective: To assess the ability of ethyl rutinoside and rutin to inhibit the production of inflammatory mediators in cultured cells.
Methodology: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of rutin or ethyl rutinoside for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vivo Bioavailability Study
Objective: To compare the oral bioavailability of ethyl rutinoside and rutin in an animal model.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkyl Polyglucosides as Components of Water Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Rutin and Other Phenolic Substances on the Digestibility of Buckwheat Grain Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside is able to protect endothelial cells by a direct antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethyl Rutinoside Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Ethyl rutinoside, a derivative of the naturally occurring flavonoid rutin, is a compound of increasing interest in pharmaceutical and nutraceutical research. Its structural modification, the addition of an ethyl group, can significantly alter its physicochemical properties, such as solubility and bioavailability, potentially enhancing its therapeutic efficacy. As with any active compound under investigation, the availability of a well-characterized analytical standard is paramount for accurate quantification, quality control, and comparability of scientific data. This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of ethyl rutinoside, grounded in established scientific principles and regulatory expectations.
Characterization of Ethyl Rutinoside Analytical Standard
An analytical standard is a highly purified and well-characterized substance used as a reference in analytical procedures. The identity and purity of an ethyl rutinoside standard must be unequivocally established before its use in assays.
Physicochemical Properties
While extensive experimental data for ethyl rutinoside is not widely published, its properties can be inferred from its constituent parts, quercetin and rutinose, and the addition of an ethyl group.
| Property | Information | Source |
| Chemical Name | Ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside | N/A |
| CAS Number | 187539-57-7 | [1] |
| Molecular Formula | C₁₄H₂₆O₁₀ | [1] |
| Molecular Weight | 354.35 g/mol | N/A |
| Appearance | Expected to be a powder | [2] |
| Purity | ≥98.0% | [2] |
Spectroscopic and Spectrometric Characterization
Definitive identification of an ethyl rutinoside analytical standard relies on a combination of spectroscopic and spectrometric techniques.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While a publicly available, experimentally determined 1H and 13C NMR spectrum for ethyl rutinoside is not readily found, the expected chemical shifts can be predicted based on the known spectra of rutin and the influence of the ethyl group. Researchers in possession of an ethyl rutinoside standard should perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) to confirm its structure.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the quercetin aglycone backbone.
-
Anomeric Protons: Doublets for the anomeric protons of the glucose and rhamnose units of the rutinoside moiety.
-
Sugar Protons: A complex region of overlapping multiplets for the other sugar protons.
-
Ethyl Group: A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, showing characteristic coupling.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the 15 carbons of the quercetin backbone.
-
Signals for the 12 carbons of the rutinoside sugar moiety.
-
Signals for the two carbons of the ethyl group.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) should be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺ in positive ion mode; [M-H]⁻ in negative ion mode). This provides strong evidence for the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can reveal characteristic losses of the ethyl group, the rhamnose unit (146 Da), the glucose unit (162 Da), and the entire rutinoside moiety (308 Da), as well as fragmentation of the quercetin aglycone.
Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated systems. The UV spectrum of ethyl rutinoside, like rutin, is expected to show two major absorption bands:
-
Band I: In the range of 350-385 nm, corresponding to the B-ring cinnamoyl system.
-
Band II: In the range of 250-285 nm, corresponding to the A-ring benzoyl system.
The exact λmax values can be influenced by the solvent used. This technique is particularly useful for detection in HPLC analysis.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of flavonoids.[3] The choice of detector and chromatographic conditions is critical for achieving accurate and robust results.
HPLC with UV-Vis Detection (HPLC-UV)
This is a widely accessible and robust method for the routine analysis of ethyl rutinoside.
1. Instrumentation:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV-Vis detector.
2. Chromatographic Conditions (Starting Point):
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
- Mobile Phase: A gradient elution is typically required to separate flavonoid glycosides from potential impurities and related compounds.
- Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
- Solvent B: Acetonitrile or Methanol.
- Gradient Program (Example): | Time (min) | % B | |---|---| | 0 | 10 | | 20 | 50 | | 25 | 90 | | 30 | 90 | | 31 | 10 | | 35 | 10 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Monitoring at the λmax of Band I (e.g., 354 nm) is recommended for selectivity. The full spectrum can be recorded with a PDA detector for peak purity assessment.
- Injection Volume: 10 µL.
3. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh a known amount of the ethyl rutinoside analytical standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
- Sample Preparation: The sample preparation method will depend on the matrix. For drug products, dissolution in a suitable solvent followed by filtration may be sufficient. For biological matrices, a more complex extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary.
4. Method Validation:
- The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters include:
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of ethyl rutinoside in complex matrices or at low concentrations.
1. Instrumentation:
- An LC system (as described for HPLC-UV) coupled to a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (Q-TOF, Orbitrap).
2. Chromatographic Conditions:
- Similar to the HPLC-UV method, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and smaller column dimensions (e.g., 2.1 mm internal diameter) to be compatible with the MS interface.
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray ionization (ESI) is most suitable for flavonoids. Both positive and negative ion modes should be evaluated, although negative mode is often more sensitive for phenolic compounds.
- Multiple Reaction Monitoring (MRM) (for QqQ): For quantitative analysis, specific precursor-to-product ion transitions should be identified and optimized.
- Precursor Ion: The m/z of the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺.
- Product Ions: Characteristic fragment ions resulting from the collision-induced dissociation (CID) of the precursor ion.
- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized for the specific instrument and compound.
4. Data Analysis:
- Quantification is performed by constructing a calibration curve based on the peak area of the MRM transition for the analytical standard. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification, especially in complex matrices.
Storage and Stability of Ethyl Rutinoside Analytical Standards
Proper storage and handling are crucial to maintain the integrity of the analytical standard.
-
Storage Conditions: Ethyl rutinoside standards should be stored in a cool, dark, and dry place, protected from light and moisture. Refrigeration or freezing is generally recommended. The supplier's recommendations should always be followed.
-
Stability: Flavonoid glycosides are generally more stable than their corresponding aglycones.[5] However, they can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and prolonged exposure to light.
-
Solution Stability: The stability of ethyl rutinoside in the chosen solvent for analysis should be evaluated as part of method validation. Solutions should be freshly prepared whenever possible.
Visualizations
Caption: Workflow for the structural characterization of an ethyl rutinoside analytical standard.
Caption: General workflow for the quantitative analysis of ethyl rutinoside by HPLC.
References
-
BioBioPha Co., Ltd. Ethyl rutinoside. [Link]
- Mbamalu, O. N., & Combrinck, S. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.
-
Mbamalu, O. N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. [Link]
-
FooDB. Showing Compound Quercetin 3-rutinoside (FDB002536). [Link]
-
Liu, Y., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Foods, 8(8), 346. [Link]
-
Mbamalu, O. N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. [Link]
-
Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Pharmazie, 58(12), 881-885. [Link]
-
Pop, R. M. (2016). The Isolation and Identification of Rutin from Pharmaceutical Products Flavonoids are products of secondary metabolism in pl. University of Oradea. [Link]
-
PubChem. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
PubChem. 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one. [Link]
-
PubChem. 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose. [Link]
-
PubChem. 6-O-(alpha-L-Rhamnopyranosyl)-D-glucopyranose. [Link]
-
PubChem. Antiarol rutinoside. [Link]
-
PubChem. Ethyl alpha-D-fructofuranoside. [Link]
-
PubChem. Phenethyl rutinoside. [Link]
-
ResearchGate. 1H-NMR spectrum of the isolated compound: quercetin. [Link]
-
ResearchGate. ¹H & ¹³C NMR spectra of ethyl... [Link]
-
ResearchGate. Quercetin-3-O-rutinoside. Structure of the isolated compound. [Link]
-
ResearchGate. Stability testing on typical flavonoid containing herbal drugs. [Link]
-
Tsai, Y.-C., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4748. [Link]
-
Chemical Suppliers. Ethyl rutinoside | CAS 187539-57-7. [Link]
-
BioBioPha. Ethyl rutinoside. [Link]
Sources
Application Notes and Protocols: Dissolution of Ethyl Rutinoside for Experimental Applications
Executive Summary
This guide provides a comprehensive framework for the effective dissolution of Ethyl rutinoside for various research applications. Due to the limited availability of direct solubility data for Ethyl rutinoside, this document leverages the well-established physicochemical properties of its parent compound, Rutin, to provide scientifically grounded protocols. The addition of an ethyl group to the rutinose moiety is anticipated to slightly increase the lipophilicity of the molecule, which may enhance its solubility in organic solvents while further reducing its aqueous solubility. This document offers a detailed analysis of solvent selection, step-by-step dissolution protocols, and best practices for solution stability and storage, designed to empower researchers in the fields of pharmacology, drug development, and life sciences to achieve reliable and reproducible experimental outcomes.
Understanding Ethyl Rutinoside: Physicochemical Properties
Molecular Profile
A foundational understanding of Ethyl rutinoside's molecular characteristics is crucial for developing an effective dissolution strategy. Below is a comparative profile of Ethyl rutinoside and its parent compound, Rutin.
| Feature | Ethyl Rutinoside | Rutin (Parent Compound) |
| Chemical Structure | (Structure inferred from name) | (Quercetin-3-O-rutinoside) |
| Molecular Formula | C₂₉H₃₄O₁₆ (example, depends on ethylation site) | C₂₇H₃₀O₁₆ |
| Molecular Weight | ~638.57 g/mol (example) | 610.52 g/mol |
| CAS Number | 187539-57-7[1] | 153-18-4[2][3] |
Note: The exact molecular formula and weight of "Ethyl rutinoside" can vary depending on the specific position of the ethyl group. The values provided are illustrative.
Solubility Profile: An Inference-Based Approach
Direct, empirically determined solubility data for Ethyl rutinoside is not extensively published. However, based on the principles of physical organic chemistry, we can make strong inferences from the known solubility of Rutin. Rutin is a flavonoid glycoside, characterized by a polar glycoside unit (rutinose) and a less polar aglycone (quercetin). This structure renders it poorly soluble in water but soluble in various organic solvents. The introduction of an ethyl group in place of a hydroxyl proton on the rutinose sugar is expected to decrease the molecule's overall polarity, thereby:
-
Increasing solubility in moderately polar to nonpolar organic solvents.
-
Decreasing solubility in highly polar solvents like water.
Comparative Solubility Data of Rutin
The following table summarizes the known solubility of Rutin in common laboratory solvents, which serves as an essential baseline for selecting a solvent for Ethyl rutinoside.
| Solvent | Approximate Solubility of Rutin | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 25 - 100 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Pyridine | 50 mg/mL | [2][3] |
| Methanol | Soluble | [2][3] |
| Ethanol | Soluble, solubility increases with temperature | [4] |
| Acetone | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Water (cold) | Insoluble / Very sparingly soluble (~0.12 mg/mL) | [4][5] |
| Water (boiling) | Soluble | [2][3] |
| Alkaline Solutions | Soluble | [2][3] |
| DMF:PBS (1:5, pH 7.2) | ~0.16 mg/mL | [4] |
Strategic Solvent Selection
Guiding Principles
The choice of solvent is not merely about achieving dissolution; it is a critical experimental parameter that can profoundly impact the validity and outcome of your research. The primary consideration is the nature of the downstream application.
-
For in vitro cell-based assays: The paramount concern is minimizing solvent-induced cytotoxicity. DMSO is a common choice due to its high solubilizing power, but its concentration in the final culture medium must be carefully controlled (typically ≤ 0.1% to 0.5%) to avoid artifacts. Ethanol can be a less toxic alternative, but it is also volatile and can have biological effects.
-
For in vivo studies: Biocompatibility and toxicity are critical. The solvent must be non-toxic at the administered concentration. Co-solvent systems (e.g., DMSO, PEG, Tween 80 in saline) are often developed for this purpose.
-
For analytical applications (e.g., HPLC, MS): The solvent must be compatible with the analytical instrumentation and should not interfere with detection. High-purity solvents like methanol or acetonitrile are often preferred.
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent system for Ethyl rutinoside.
Caption: Decision workflow for solvent selection.
In-Depth Solvent Analysis
-
Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent with exceptional solvating power for a wide range of compounds.[4] It is miscible with water and most organic solvents.
-
Pros: Excellent solubilizing capacity for flavonoid glycosides. Ideal for preparing high-concentration stock solutions.
-
Cons: Can be toxic to cells at higher concentrations.[6] DMSO can also carry other dissolved substances through the skin, necessitating careful handling.
-
-
Ethanol (EtOH): A polar protic solvent that is a good choice for many biological applications.
-
Pros: Less toxic than DMSO. Readily available in high purity.
-
Cons: Lower solubilizing power than DMSO for some compounds. Its volatility can lead to concentration changes in open systems.
-
-
Co-solvent Systems: For aqueous applications where the final concentration of the organic solvent must be minimized, a co-solvent approach is often necessary. This typically involves making a high-concentration stock in a solvent like DMSO and then diluting it into the aqueous medium.
Standard Operating Procedures (SOPs) for Dissolution
General Workflow for Solution Preparation
Caption: General workflow for preparing stock solutions.
SOP 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock for long-term storage and subsequent dilution into experimental media.
Materials:
-
Ethyl rutinoside powder
-
Anhydrous, molecular biology grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: Determine the mass of Ethyl rutinoside needed to achieve the desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated amount of Ethyl rutinoside powder into a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to the powder.
-
Dissolution:
-
Cap the container tightly and vortex vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate in an ultrasonic water bath for 5-10 minutes.
-
Gentle warming to 37°C can also aid dissolution.
-
-
Sterilization: For cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile container. This is crucial for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage. Protect from light.
SOP 2: Preparation of Working Solutions in Ethanol
This protocol is suitable for applications where a less toxic organic solvent is preferred.
Materials:
-
Ethyl rutinoside powder
-
200-proof (absolute) ethanol
-
Sterile glass vials
-
Standard laboratory equipment (balance, vortex, etc.)
Procedure:
-
Follow steps 1-4 from SOP 1, substituting ethanol for DMSO. Note that the maximum achievable concentration in ethanol may be lower than in DMSO.
-
Due to ethanol's volatility, ensure the container is tightly sealed during dissolution and storage.
-
Store at -20°C, protected from light.
SOP 3: Preparing Aqueous Working Solutions for Biological Assays
This protocol addresses the common challenge of compound precipitation when diluting a concentrated organic stock solution into an aqueous medium like cell culture media or buffer.
Procedure:
-
Thaw Stock Solution: Thaw your concentrated DMSO or ethanol stock solution at room temperature.
-
Pre-warm Aqueous Medium: Warm your cell culture medium or buffer to 37°C.
-
Dilution Technique:
-
Pipette the required volume of the aqueous medium into a sterile tube.
-
While vortexing or gently swirling the medium, add the small volume of the concentrated stock solution drop-wise. Crucially, add the stock to the medium, not the other way around. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
-
Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is below the toxic threshold for your specific cell line or assay (e.g., <0.5%).
-
Use Immediately: Aqueous dilutions of poorly soluble compounds are often not stable and should be prepared fresh for each experiment. Do not store aqueous working solutions.[4]
Solution Stability and Storage
-
Solid Compound: Ethyl rutinoside, like its parent compound Rutin, is likely sensitive to light.[5] Store the solid powder in a tightly sealed container, protected from light, in a cool and dry place. Under these conditions, the solid form is expected to be stable for years.
-
Stock Solutions:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the most effective way to prevent this.
-
Storage Temperature: For long-term stability, store organic stock solutions at -80°C. For short-term use, -20°C is generally acceptable.
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light-induced degradation.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the initial solvent. | - The concentration is too high for the chosen solvent.- Insufficient energy (mixing, sonication) applied. | - Try a lower concentration.- Use a stronger solvent (e.g., switch from ethanol to DMSO).- Increase vortexing time, sonicate, or gently warm the solution to 37°C. |
| Precipitate forms when diluting stock into aqueous media. | - The compound's solubility limit in the final aqueous solution has been exceeded.- Improper dilution technique. | - Lower the final concentration of Ethyl rutinoside.- Ensure the final organic solvent concentration is sufficient to maintain solubility (while remaining non-toxic).- Add the stock solution to the vortexing aqueous medium to ensure rapid dispersal. |
| Inconsistent experimental results. | - Degradation of the compound in stock or working solutions.- Inaccurate concentration due to solvent evaporation or improper dissolution. | - Prepare fresh stock solutions.- Always aliquot stock solutions to avoid freeze-thaw cycles.- Prepare aqueous working solutions immediately before use.- Verify the concentration of your stock solution spectrophotometrically if possible. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280343, Rutin. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Gao, Y., et al. (2012). The Relative Stability of Rutin and Quercetin in Alkaline Solution. Journal of Food Science, 77(9), C979-C984.
-
ChemSrc. (n.d.). Ethyl rutinoside CAS 187539-57-7. Retrieved from [Link]
-
PubChem. (n.d.). Phenethyl rutinoside. Retrieved from [Link]
- Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(17), 6586–6590.
- Wesselinova, D. (2018). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Processes, 6(11), 216.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Retrieved from [Link]
- Bjørklund, G., et al. (2019). Dimethyl sulfoxide is a potent modulator of estrogen receptor isoforms and xenoestrogen biomarker responses in primary culture of salmon hepatocytes. Ecotoxicology and Environmental Safety, 181, 235-244.
- Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology.
Sources
- 1. Ethyl rutinoside | CAS 187539-57-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Rutin CAS#: 153-18-4 [m.chemicalbook.com]
- 3. Rutin | 153-18-4 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Rutin Trihydrate - CAS No 153-18-4 - Kavya Pharma [kavyapharma.com]
- 6. researchgate.net [researchgate.net]
Ethyl Rutinoside in Drug Delivery Systems: A Senior Application Scientist's Guide
Abstract
Ethyl rutinoside, a promising derivative of the flavonoid rutin, is gaining traction as a versatile excipient in advanced drug delivery systems. Its superior aqueous solubility and inherent biological properties address key challenges in pharmaceutical formulation. This guide offers an in-depth exploration of ethyl rutinoside's applications, providing detailed protocols for its use as a nanoparticle stabilizer and a transdermal permeation enhancer. We delve into the scientific rationale behind these applications and provide comprehensive methodologies for characterization, ensuring researchers and drug development professionals can effectively harness the potential of this innovative compound.
Introduction: The Promise of Ethyl Rutinoside in Modern Pharmaceutics
The efficacy of many promising active pharmaceutical ingredients (APIs) is often hampered by poor solubility and limited bioavailability. Ethyl rutinoside, a derivative of the naturally occurring flavonoid rutin, emerges as a potent solution to these formulation hurdles. While rutin itself possesses a range of beneficial biological activities, including antioxidant and anti-inflammatory effects, its poor water solubility limits its therapeutic application.[1] A synthesized derivative of rutin has demonstrated a remarkable, almost 100-fold increase in water solubility, highlighting the potential of such modifications.[2] This enhanced hydrophilicity, combined with its biocompatibility and potential for synergistic therapeutic effects, positions ethyl rutinoside as a valuable excipient for a new generation of drug delivery systems.
This document serves as a comprehensive technical guide, providing not only detailed protocols but also the underlying scientific principles for the effective application of ethyl rutinoside in drug delivery research and development.
Physicochemical Profile of Ethyl Rutinoside
Understanding the physicochemical characteristics of ethyl rutinoside is fundamental to its successful integration into drug delivery platforms.
| Property | Value/Description | Significance in Drug Delivery |
| Molecular Formula | C29H34O16 | Informs on molecular weight and potential for intermolecular interactions. |
| Molecular Weight | 638.57 g/mol | Crucial for molar concentration calculations and determining drug loading capacities. |
| Aqueous Solubility | Significantly higher than rutin; a similar derivative showed a ~100-fold increase.[2] | Enables the formulation of aqueous-based systems, including parenteral and ophthalmic solutions. |
| Appearance | Expected to be a crystalline powder. | Important for raw material quality control and identification. |
| LogP | A rutin derivative showed a LogP of -1.13 ± 0.02, indicating increased hydrophilicity compared to rutin (LogP 0.85 ± 0.05).[2] | The negative LogP value confirms its suitability for aqueous formulations. |
Core Applications and In-Depth Protocols
Ethyl rutinoside's unique properties lend themselves to two particularly promising applications in drug delivery: as a stabilizer for nanoparticle formulations and as a transdermal permeation enhancer.
Ethyl Rutinoside as a Nanoparticle Stabilizer
Nanoparticles offer a powerful platform for targeted drug delivery, but their inherent high surface energy can lead to aggregation and instability. Ethyl rutinoside, with its glycosidic structure, can act as an effective steric and electrostatic stabilizer, preventing particle agglomeration and maintaining a consistent particle size distribution.
Caption: Nanoparticle formulation via nanoprecipitation with ethyl rutinoside stabilization.
Objective: To formulate poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a model hydrophobic drug, using ethyl rutinoside as a stabilizer.
Materials:
-
PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)
-
Model hydrophobic drug (e.g., curcumin)
-
Ethyl rutinoside
-
Acetone (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Magnetic stirrer
-
Ultrasonic bath
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the model drug in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of ethyl rutinoside in 50 mL of deionized water.
-
Nanoprecipitation: While stirring the aqueous phase at 600 RPM, add the organic phase dropwise.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for at least 4 hours in a fume hood to ensure complete evaporation of the acetone.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in deionized water with the aid of brief sonication. Repeat this washing step twice to remove unencapsulated drug and excess ethyl rutinoside.
-
Characterization: Analyze the purified nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Self-Validation and Rationale:
-
The use of a 0.5% ethyl rutinoside solution is a starting point and may require optimization for different drug and polymer systems.
-
The dropwise addition of the organic phase is critical to ensure the formation of small, uniform nanoparticles.
-
The repeated washing steps are essential for accurate determination of drug loading and encapsulation efficiency.
Ethyl Rutinoside as a Transdermal Permeation Enhancer
The stratum corneum, the outermost layer of the skin, is a formidable barrier to drug absorption. Ethyl rutinoside, due to its ethylated nature, is hypothesized to act as a permeation enhancer by transiently disrupting the highly ordered lipid lamellae of the stratum corneum. This mechanism is analogous to that of ethanol, which is known to enhance skin permeability by extracting skin lipids and increasing the mobility of lipid chains.[3]
Caption: Proposed mechanism of ethyl rutinoside as a transdermal permeation enhancer.
Objective: To assess the ability of ethyl rutinoside to enhance the transdermal permeation of a model drug.
Materials:
-
Franz diffusion cells
-
Full-thickness porcine ear skin
-
Model drug (e.g., caffeine)
-
Ethyl rutinoside
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Skin Preparation: Thaw frozen porcine ear skin at room temperature. Excise the subcutaneous fat and hair. Cut the skin into sections to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with PBS (pH 7.4) and maintain at 37°C with constant stirring.
-
Donor Formulations:
-
Control: Saturated solution of the model drug in PBS.
-
Test: Saturated solution of the model drug in a 2% (w/v) aqueous solution of ethyl rutinoside.
-
-
Dosing: Apply 1 mL of the respective formulation to the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber and replace with an equal volume of fresh, pre-warmed PBS.
-
Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.[4][5][6][7]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
Self-Validation and Rationale:
-
The use of full-thickness porcine ear skin provides a relevant ex vivo model for human skin.
-
Maintaining sink conditions in the receptor chamber is crucial for accurate permeation data.
-
The HPLC method must be validated for linearity, accuracy, and precision in the relevant concentration range.[4]
Essential Characterization Techniques
Thorough characterization is non-negotiable for the successful development of any drug delivery system.
| Technique | Parameter(s) Measured | Importance in Ethyl Rutinoside Formulations |
| Dynamic Light Scattering (DLS) | Particle Size, Polydispersity Index (PDI) | Confirms the formation of nanoparticles and assesses their uniformity.[8][9] |
| Zeta Potential Analysis | Surface Charge | Indicates the stability of the nanoparticle suspension; a higher absolute value suggests greater stability.[10] |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, Size Confirmation | Provides visual evidence of nanoparticle size, shape, and surface characteristics.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Drug Content, Encapsulation Efficiency | Quantifies the amount of drug successfully encapsulated within the nanoparticles.[4][5][6][7] |
| In Vitro Drug Release Studies | Drug Release Profile | Determines the rate and extent of drug release from the formulation over time.[12] |
Concluding Remarks and Future Directions
Ethyl rutinoside stands out as a highly promising excipient in the field of drug delivery. Its enhanced aqueous solubility and inherent biological activities offer a unique combination of benefits for formulators. The protocols detailed herein provide a solid foundation for harnessing its potential as a nanoparticle stabilizer and a transdermal permeation enhancer.
Future research should focus on elucidating the precise mechanisms of its action, exploring its application in a wider range of drug delivery platforms, and evaluating its in vivo performance. As our understanding of this versatile molecule grows, so too will its impact on the development of safer and more effective medicines.
References
- [Author(s), Year]. Solubility of rutin and its derivative 2 in some common solvents. Source. [Link to a verifiable URL]
- [Author(s), Year]. Phytochemical profile analysis by LC-ESI-MSn and LC-HR-ESI-MS and validated HPLC method for quantification of rutin in herbal drug and products from leaves of Croton blanchetianus. PubMed. [Link to a verifiable URL]
- [Author(s), Year]. Formulation and Characterization of Rutin Loaded Chitosan Nanoparticles. Source. [Link to a verifiable URL]
- [Author(s), Year]. Formulation and characterization of nanoparticle-based ethinyl estradiol transdermal drug delivery system for contraception and. Pakistan Journal of Pharmaceutical Sciences. [Link to a verifiable URL]
- [Author(s), Year]. Development and Characterization of Novel Nanoparticulate Gel Formulation for The State-of-the-Art Treatment in Topical Infection. SEEJPH. [Link to a verifiable URL]
- [Author(s), Year]. Isocratic RP-HPLC method for rutin determination in solid oral dosage forms.
- [Author(s), Year]. Molecular mechanism of the skin permeation enhancing effect of ethanol. PMC. [Link to a verifiable URL]
- [Author(s), Year]. development of reversed-phase hplc method for isolation and quantification of rutin and quercetin from flower buds of sophora japonica l.
- [Author(s), Year]. Fundamental Methods for the Phase Transfer of Nanoparticles. PMC. [Link to a verifiable URL]
- [Author(s), Year]. (PDF) Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies.
- [Author(s), Year]. Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation | Molecular Pharmaceutics.
- [Author(s), Year]. Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka. [Link to a verifiable URL]
- [Author(s), Year]. Formulation and characterization of nanoparticle-based ethinyl estradiol transdermal drug delivery system for contraception and menopausal disorders. PubMed. [Link to a verifiable URL]
- [Author(s), Year]. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. [Link to a verifiable URL]
- [Author(s), Year]. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. PMC. [Link to a verifiable URL]
- [Author(s), Year].
- [Author(s), Year]. Solubility of Rutin in Ethanol + Water at (273.15 to 323.15) K | Request PDF.
- [Author(s), Year]. Solubilities of rutin in eight solvents at T=283.15, 298.15, 313.15, 323.15, and 333.15 K. Semantic Scholar. [Link to a verifiable URL]
- [Author(s), Year]. Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells. Benchchem. [Link to a verifiable URL]
- [Author(s), Year]. HPLC Analysis and Isolation of Rutin from Stem Bark of Ginkgo biloba L. Journal of Pharmacognosy and Phytochemistry. [Link to a verifiable URL]
- [Author(s), Year]. Biosynthesis of Nanoparticles Using Commelina benghalensis: Photocatalytic Dye and Pharmaceutical Degradation and Antimicrobial Activity. MDPI. [Link to a verifiable URL]
- [Author(s), Year]. In-vitro release profile of various nanoparticles formulations.
- [Author(s), Year]. Mechanism investigation of ethosomes transdermal permeation.
- [Author(s), Year]. Formulation Development and Evaluation of Herbal Nanoparticles containing Ointment of Leaves extract of Rhynchosia rothii. Pharma Excipients. [Link to a verifiable URL]
- [Author(s), Year]. Solubilities of rutin in eight solvents at T = 283.15, 298.15, 313.15, 323.15, and 333.15 K | Request PDF.
- [Author(s), Year]. Cellulose Nanofibrils from Black Wattle (Acacia mearnsii De Wild.) Residues Produced by High-Intensity Ultrasonication.
- [Author(s), Year].
- [Author(s), Year]. HPLC analysis of flavonoids: Determining rutin in plant extracts.
- [Author(s), Year]. In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. Dissolution Technologies. [Link to a verifiable URL]
- [Author(s), Year]. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. [Link to a verifiable URL]
- [Author(s), Year]. The Use of a Combination of a Sugar and Surfactant to Stabilize an Au Nanoparticle Dispersion against Aggregation during Freeze-Drying | Request PDF.
- [Author(s), Year]. Mechanism of skin permeation via ethosomes.
- [Author(s), Year]. Diffusion Testing Fundamentals. Norlab. [Link to a verifiable URL]
- [Author(s), Year]. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. PMC. [Link to a verifiable URL]
- [Author(s), Year]. DIFFUSION TESTING FUNDAMENTALS. PermeGear. [Link to a verifiable URL]
Sources
- 1. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical profile analysis by LC-ESI-MSn and LC-HR-ESI-MS and validated HPLC method for quantification of rutin in herbal drug and products from leaves of Croton blanchetianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientists.uz [scientists.uz]
- 7. phytojournal.com [phytojournal.com]
- 8. pjps.pk [pjps.pk]
- 9. seejph.com [seejph.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Enzymatic Transglycosylation for the Synthesis of Ethyl Rutinoside
Introduction: The Significance of Ethyl Rutinoside
In the realm of functional ingredients and drug development, the modification of natural compounds to enhance their bioavailability, solubility, and biological activity is a paramount objective. Rutin, a flavonoid glycoside abundant in sources like Tartary buckwheat, exhibits a range of beneficial properties, including antioxidant, anti-inflammatory, and cardiovascular protective effects.[1][2] However, its therapeutic potential can be limited by factors such as poor solubility. Enzymatic transglycosylation offers a sophisticated and green chemistry approach to address these limitations.
This application note provides a detailed protocol for the synthesis of ethyl rutinoside via transglycosylation, a reaction that attaches an ethyl group to the rutinose moiety. This modification can significantly alter the physicochemical properties of the parent molecule, potentially leading to improved applications in the food and pharmaceutical industries.[1] The enzymatic route, utilizing enzymes such as rutinosidase, presents a highly specific and efficient alternative to complex chemical synthesis methods.[3]
Mechanistic Insights: The Enzymology of Transglycosylation
The enzymatic synthesis of ethyl rutinoside is a kinetically controlled reaction catalyzed by glycosidases, such as α-L-rhamnosidases or specific β-D-glucosidases, that exhibit transglycosylating activity.[3][4] The process involves the transfer of a glycosyl group from a donor substrate to an acceptor molecule, in this case, ethanol.[5]
The reaction can be conceptualized in two key stages:
-
Formation of a Glycosyl-Enzyme Intermediate: The enzyme initially binds to the glycosyl donor (e.g., rutin or hesperidin). Through a process of acid/base catalysis, the glycosidic bond of the donor is cleaved, and a covalent intermediate is formed between the glycosyl moiety (rutinose) and the enzyme's catalytic nucleophile.[6][7]
-
Nucleophilic Attack by the Acceptor: The glycosyl-enzyme intermediate is then subject to nucleophilic attack. In a hydrolytic reaction, the nucleophile would be water. However, in the presence of a high concentration of an acceptor molecule like ethanol, the alcohol can act as the nucleophile, leading to the formation of a new glycosidic bond and the synthesis of ethyl rutinoside.[4][5]
This transglycosylation is in competition with the hydrolytic activity of the enzyme. Therefore, optimizing the reaction conditions to favor the transfer to the acceptor is crucial for achieving high yields of the desired product.[5]
Figure 1: General mechanism of enzymatic transglycosylation for ethyl rutinoside synthesis.
Experimental Protocol: Synthesis of Ethyl Rutinoside
This protocol details the enzymatic synthesis of ethyl rutinoside using a commercially available or crude enzyme preparation with rutinosidase activity.
Materials and Reagents
-
Glycosyl Donor: Rutin hydrate (≥95% purity)
-
Glycosyl Acceptor: Ethanol (absolute, ≥99.8%)
-
Enzyme: Rutinosidase from Aspergillus niger or a crude enzyme extract from Tartary buckwheat with known activity.
-
Solvents for Extraction: Ethyl acetate
-
Reagents for Analysis: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water
Equipment
-
Thermostatted shaking incubator or water bath
-
pH meter
-
Analytical balance
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (for structural confirmation)
-
Nuclear Magnetic Resonance (NMR) spectrometer (for structural elucidation)
Protocol Workflow
Figure 2: Step-by-step workflow for the synthesis and analysis of ethyl rutinoside.
Step-by-Step Procedure
-
Substrate Preparation:
-
Prepare a 20 mM sodium acetate buffer and adjust the pH to 5.0.[8][9]
-
Dissolve rutin in the acetate buffer to a final concentration of 10-50 mM. Gentle heating and stirring may be required to aid dissolution.
-
Add ethanol to the reaction mixture. The final concentration of ethanol should be optimized, with reported effective concentrations around 20% (v/v).[10]
-
-
Enzymatic Reaction:
-
Equilibrate the substrate mixture to the optimal reaction temperature, typically around 40°C.[8][9][10]
-
Add the rutinosidase enzyme to the reaction mixture. The enzyme loading should be optimized based on the specific activity of the enzyme preparation.
-
Incubate the reaction mixture in a shaking incubator or water bath at 40°C for a predetermined time (e.g., 2-24 hours).[11][10] It is advisable to take time-course samples to monitor the progress of the reaction.
-
-
Reaction Termination:
-
To stop the enzymatic reaction, heat the mixture to 80-100°C for 10 minutes to denature the enzyme.[12]
-
Centrifuge the reaction mixture to pellet the denatured protein and any insoluble material.
-
-
Product Extraction:
-
The supernatant containing the ethyl rutinoside can be extracted with an organic solvent such as ethyl acetate.
-
Perform liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant, vortexing, and separating the organic phase. Repeat the extraction process to maximize recovery.
-
Combine the organic phases and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification (Optional but Recommended):
Optimization of Reaction Parameters
To maximize the yield of ethyl rutinoside, it is essential to optimize several key parameters:
| Parameter | Range for Optimization | Rationale |
| pH | 4.0 - 6.0 | Enzyme activity and stability are highly pH-dependent. A pH of 5.0 has been shown to be effective.[11][13] |
| Temperature | 30°C - 50°C | Affects enzyme activity and stability. 40°C is a commonly used temperature.[10] |
| Ethanol Concentration | 10% - 40% (v/v) | A higher concentration of the acceptor (ethanol) can favor the transglycosylation reaction over hydrolysis.[10] |
| Enzyme Concentration | To be determined empirically | Higher enzyme concentration can increase the reaction rate but also the cost. |
| Reaction Time | 1 - 24 hours | The reaction should be monitored over time to determine the point of maximum product accumulation before potential product hydrolysis becomes significant.[11][13] |
Data Analysis and Product Characterization
Accurate analysis and characterization are crucial to confirm the successful synthesis of ethyl rutinoside.
Monitoring Reaction Progress with HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
-
Detection: UV detector at a wavelength where rutin and ethyl rutinoside absorb (e.g., 280 nm or 350 nm).
-
Analysis: The retention time of ethyl rutinoside will be different from that of rutin. The peak areas can be used to quantify the conversion and yield.
Structural Confirmation with LC-MS and NMR:
-
LC-MS/MS: This technique is invaluable for confirming the molecular weight of the synthesized compound. An improved UPLC-MS/MS method can provide high sensitivity and accuracy.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of ethyl rutinoside, confirming the attachment of the ethyl group to the rutinose moiety.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Suboptimal reaction conditions (pH, temp, ethanol conc.). | Systematically optimize each parameter as detailed in the optimization table. |
| Low enzyme activity or inhibition. | Check the activity of the enzyme. Ensure no inhibitors are present in the reaction mixture. | |
| Product hydrolysis. | Monitor the reaction over time and stop it at the optimal point. | |
| Multiple Products | Non-specific enzyme activity. | Use a more purified enzyme or a different enzyme source. |
| Side reactions. | Adjust reaction conditions to favor the desired product. | |
| Difficulty in Purification | Similar physicochemical properties of product and substrate. | Optimize the chromatography method (e.g., gradient, column chemistry). |
Conclusion
The enzymatic synthesis of ethyl rutinoside via transglycosylation is a powerful technique for modifying the properties of the natural flavonoid, rutin. This application note provides a comprehensive framework for researchers to successfully perform and optimize this reaction. By carefully controlling the experimental parameters and utilizing appropriate analytical techniques, high yields of ethyl rutinoside can be achieved, opening avenues for its application in various fields.
References
-
Mazzaferro, L., Piñuel, L., Minig, M., Breccia, J. D. (2010). Synthesis of ethyl rutinoside by α-rhamnosyl-β-glucosidase. ResearchGate. [Link]
-
Mazzaferro, L., et al. (2018). Enzyme-mediated transglycosylation of rutinose (6-O-α-l-rhamnosyl-d-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697. PubMed. [Link]
-
Pozdnyakov, D. A., et al. (2020). Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides. MDPI. [Link]
-
Xiao, Y., et al. (2022). Transglycosylation Forms Novel Glycoside Ethyl α-Maltoside and Ethyl α-Isomaltoside in Sake during the Brewing Process by α-Glucosidase A of Aspergillus oryzae. ResearchGate. [Link]
-
Mazzaferro, L., et al. (2010). Transglycosylation activity of a-rhamnosyl-b-glucosidase using... ResearchGate. [Link]
-
Gauthro, M., et al. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucsenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]
-
Katsuta, R., et al. (2022). Transglycosylation Forms Novel Glycoside Ethyl α-Maltoside and Ethyl α-Isomaltoside in Sake during the Brewing Process by α-Glucosidase A of Aspergillus oryzae. ACS Publications. [Link]
-
Cairns, J. R. K., & Esen, A. (2010). β-Glucosidases. PMC - NIH. [Link]
-
Garcia-Lafuente, A., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. [Link]
-
Li, Y., et al. (2018). Purification and characterisation of a novel α-L-rhamnosidase exhibiting transglycosylating activity from Aspergillus oryzae. Oxford Academic. [Link]
-
Mazzaferro, L., et al. (2018). Enzyme-mediated transglycosylation of rutinose (6- O -α-L-rhamnosyl-D-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697. ResearchGate. [Link]
-
Xiao, Y., et al. (2025). Substrate specificity and reaction optimisation of a rutinosidase from tartary buckwheat for ethyl rutinoside formation. ResearchGate. [Link]
-
Singh, G., et al. (2016). Transglycosylation mechanism of β-glucosidase. ResearchGate. [Link]
-
Janda, K., et al. (2021). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. PubMed. [Link]
-
Varki, A., et al. (2022). Chemical and Enzymatic Synthesis of Glycans. NCBI Bookshelf. [Link]
-
Bissaro, B., et al. (2017). Synthesis of Glycosides by Glycosynthases. MDPI. [Link]
-
Taylor, L. E., et al. (2015). Kinetic and molecular dynamics study of inhibition and transglycosylation in Hypocrea jecorina family 3 β-glucosidases. PubMed Central. [Link]
-
Katayama, S., et al. (2013). Enzymatic Synthesis of Novel Phenol Acid Rutinosides Using Rutinase and Their Antiviral Activity in Vitro. ACS Publications. [Link]
-
Piekarska, K., et al. (2022). Characterization of α-L-Rhamnosidase and β-D-Glucosidase Subunits of Naringinase Immobilized on a Magnetic Polysaccharide Carrier. MDPI. [Link]
-
Andres, S., et al. (2022). Rutin: Family Farming Products' Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection. PMC. [Link]
-
Janda, K., et al. (2021). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N‐acetyltaurine, and 16:0/18:1‐phosphatidylethanol in human blood. ResearchGate. [Link]
-
Cacciatore, S., et al. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. IRIS UniGe. [Link]
-
Kittl, R., & Withers, S. G. (2010). New approaches to enzymatic glycoside synthesis through directed evolution. Carbohydrate Research, 345(10), 1272-1279. [Link]
-
Gorgan, L. D., & Vlase, L. (2013). THE ISOLATION AND IDENTIFICATION OF RUTIN FROM PHARMACEUTICAL PRODUCTS. Universitatea din Oradea. [Link]
-
Li, Y., et al. (2023). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. [Link]
-
Katayama, S., et al. (2013). Enzymatic synthesis of novel phenol acid rutinosides using rutinase and their antiviral activity in vitro. PubMed. [Link]
-
El-Sayed, S. R., & El-Behairy, A. M. (2023). Rutin, a Flavonoid Compound Derived from Garlic, as a Potential Immunomodulatory and Anti-Inflammatory Agent against Murine Schistosomiasis mansoni. MDPI. [Link]
-
Vijayakumar, G. R. (2006). Enzymatic synthesis of selected glycosides. Shodhganga. [Link]
-
Agrawal, R., et al. (2016). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. PMC - NIH. [Link]
-
Zerva, A., et al. (2021). β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts. Frontiers. [Link]
-
Contente, M. L., et al. (2022). Enzymatic continuous-flow preparation of nature-inspired 1 phenolic esters as antiradical and antimicrobial agents. SciSpace. [Link]
-
Al-Dabbas, M. M., & Al-Qudah, M. A. (2018). SYNTHESIS AND CHARACTERIZATION OF NOVEL RUTIN DERIVATIVES WITH POTENTIAL ANTIOXIDANT PROPERTIES. ResearchGate. [Link]
-
Chang, C. M., et al. (2002). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic and molecular dynamics study of inhibition and transglycosylation in Hypocrea jecorina family 3 β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Glycosides by Glycosynthases [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic synthesis of novel phenol acid rutinosides using rutinase and their antiviral activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme-mediated transglycosylation of rutinose (6-O-α-l-rhamnosyl-d-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Stability of Ethyl Rutinoside in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative of Stability in Flavonoid Drug Development
Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities. Rutin (quercetin-3-O-rutinoside), a prominent flavonoid glycoside, has been extensively studied for its antioxidant, anti-inflammatory, and vasoprotective properties. Chemical modification of such natural products, for instance, through ethylation to produce derivatives like ethyl rutinoside, is a common strategy to enhance bioavailability, modulate solubility, or improve therapeutic efficacy. However, any such modification necessitates a thorough evaluation of the new entity's chemical stability.[1]
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety, efficacy, and shelf-life.[1] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, understanding the stability of a novel compound like ethyl rutinoside in various solvents and under different environmental conditions is a fundamental prerequisite for its development as a therapeutic agent.[1]
This comprehensive guide provides a framework for assessing the stability of ethyl rutinoside. Due to the limited direct literature on "ethyl rutinoside," this document will leverage the extensive stability data available for its parent compound, rutin, as a foundational model. We will explore the known degradation pathways of rutin and hypothesize how ethylation may influence its stability profile. Furthermore, this guide will provide detailed protocols for conducting forced degradation studies and for the analytical quantification of the parent compound and its degradation products, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
I. Understanding the Stability Profile of the Parent Compound: Rutin
A thorough understanding of rutin's stability is the cornerstone for predicting and evaluating the stability of its ethylated derivative. Rutin is susceptible to degradation under various conditions, primarily through hydrolysis of its glycosidic bond and oxidation of its phenolic structure.
A. pH-Dependent Stability
The pH of the solvent system is a critical factor governing the stability of rutin.
-
Acidic to Neutral pH (pH 4-6): Rutin exhibits its greatest stability in this range.[6]
-
Alkaline pH (>pH 7): As the pH increases, the rate of rutin degradation accelerates significantly.[6][7][8] In highly alkaline solutions (e.g., pH 11), substantial degradation can occur rapidly.[6][7][8] This is primarily due to the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.
B. Thermal Degradation
Elevated temperatures can induce the degradation of rutin, mainly through the hydrolysis of the glycosidic linkage to yield its aglycone, quercetin, and the disaccharide rutinose.[9][10][11] Further degradation of quercetin can then occur at higher temperatures, leading to the formation of smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[9][10][11][12] The degradation of rutin has been shown to follow first-order kinetics.[9][10][11][13]
C. Photodegradation
Exposure to light, particularly UV radiation, can lead to the photodegradation of rutin.[14][15] The formulation of rutin in protective delivery systems, such as nanoemulsions, has been shown to improve its photostability.[16]
D. Oxidative Degradation
The polyphenolic structure of rutin makes it susceptible to oxidation. This can be initiated by exposure to air (oxygen), oxidizing agents (e.g., hydrogen peroxide), or metal ions. The catechol moiety (the 3',4'-dihydroxyphenyl group) on the B-ring is particularly prone to oxidation.
E. Primary Degradation Products of Rutin
The principal degradation pathways of rutin lead to the formation of several key products that must be monitored during a stability study.
-
Quercetin: Formed by the hydrolysis of the glycosidic bond.[9][10][11][12]
-
Rutinose: The disaccharide released upon glycosidic bond cleavage.
-
3,4-Dihydroxybenzoic acid and Catechol: Resulting from the further breakdown of the quercetin aglycone.[9][10][11][12]
-
5-Hydroxymethylfurfural and 5-Methylfurfural: Can be formed from the degradation of the sugar moiety under certain conditions.[11][12]
II. The Influence of Ethylation on Rutin Stability: A Mechanistic Hypothesis
The introduction of an ethyl group to the rutin molecule will likely alter its physicochemical properties and, consequently, its stability. The exact impact will depend on the position of ethylation. Assuming the ethylation occurs at one of the phenolic hydroxyl groups, we can hypothesize the following effects:
-
Impact on pH Stability: Alkylation of a phenolic hydroxyl group will prevent its deprotonation.[17] If the ethylation occurs on the catechol moiety of the B-ring, it could potentially reduce the susceptibility to oxidation, especially at higher pH. This is because the formation of a more stable ether linkage would block the formation of the reactive o-quinone.
-
Steric Hindrance: The presence of an ethyl group may offer some steric hindrance, potentially slowing down the rate of attack by hydrolytic or oxidative agents at nearby reactive sites.
-
Glycosidic Bond Stability: The stability of the O-glycosidic bond is primarily influenced by the electronic environment of the aglycone and the nature of the sugar.[18][19][20] Ethylation of a phenolic hydroxyl group is unlikely to have a direct, significant electronic effect on the distant glycosidic bond to drastically alter its susceptibility to acid- or base-catalyzed hydrolysis. However, changes in the overall molecular conformation due to the ethyl group could have a minor, indirect influence.
It is crucial to empirically verify these hypotheses through the rigorous stability testing protocols outlined below.
III. Experimental Design: A Forced Degradation Study for Ethyl Rutinoside
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[5] The following protocols are designed to assess the stability of ethyl rutinoside in various solvents under different stress conditions, in accordance with ICH guidelines.[2][3][4] A target degradation of 5-20% is generally recommended to ensure that the degradation products are generated in sufficient quantities for detection and characterization without completely degrading the parent compound.[3]
A. Materials and Reagents
-
Ethyl Rutinoside (high purity)
-
Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Water (HPLC grade)
-
Buffers: pH 2 (0.01 M HCl), pH 4 (Acetate buffer), pH 7 (Phosphate buffer), pH 9 (Borate buffer), pH 12 (0.01 M NaOH)
-
Stress Agents: Hydrochloric acid (1 M), Sodium hydroxide (1 M), Hydrogen peroxide (3% and 30%)
-
Reference standards for potential degradation products (if available)
B. Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of ethyl rutinoside.
C. Detailed Protocols
1. Hydrolytic Degradation (Acid, Base, and Neutral)
-
Preparation: Prepare solutions of ethyl rutinoside (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect them from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Processing: For acidic samples, neutralize with an equivalent amount of NaOH. For basic samples, neutralize with an equivalent amount of HCl. Dilute all samples to a suitable concentration with the mobile phase for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
2. Oxidative Degradation
-
Preparation: Prepare a solution of ethyl rutinoside (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water) and add 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time intervals.
-
Analysis: Analyze the samples directly by HPLC. If the reaction is too rapid, consider using a lower concentration of H₂O₂ or a lower temperature.
3. Thermal Degradation
-
Preparation: Place solid ethyl rutinoside powder in a controlled temperature oven (e.g., 60°C). Prepare a solution of ethyl rutinoside in a chosen solvent and store it at the same temperature, protected from light.
-
Sampling: For the solid sample, withdraw portions at different time points and dissolve them in a suitable solvent for analysis. For the solution, withdraw aliquots.
-
Analysis: Analyze the samples by HPLC.
4. Photolytic Degradation
-
Preparation: Prepare solutions of ethyl rutinoside in transparent vials using a solvent in which it is stable (e.g., methanol or water at a neutral pH). Prepare a control sample in an amber vial wrapped in aluminum foil.
-
Exposure: Place the vials in a photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).
-
Sampling: Withdraw aliquots from both the exposed and control samples at appropriate time points.
-
Analysis: Analyze the samples by HPLC.
IV. Analytical Methodology: A Stability-Indicating HPLC-UV/MS Method
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities.
A. Recommended HPLC-UV Method
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar or non-polar degradation products. A common mobile phase system consists of:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape and resolution).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of ethyl rutinoside. For rutin, detection is often performed around 259 nm or 353 nm.[13][21]
-
Column Temperature: 30-40°C to ensure reproducible retention times.
B. LC-MS for Degradation Product Identification
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[12][22][23][24][25] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the parent compound and its degradants. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information to aid in the elucidation of the degradation pathways.
V. Data Presentation and Interpretation
The results of the stability study should be presented clearly to allow for straightforward interpretation.
Table 1: Summary of Forced Degradation Results for Ethyl Rutinoside
| Stress Condition | Duration | Solvent | % Degradation of Ethyl Rutinoside | Number of Degradation Products | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 48 h | Water | |||
| 0.1 M NaOH | 48 h | Water | |||
| Water (60°C) | 48 h | Water | |||
| 3% H₂O₂ | 24 h | Methanol | |||
| Thermal (Solid) | 7 days | N/A | |||
| Photolytic | 1.2 M lux h | Methanol |
This table should be populated with the experimental data obtained.
Potential Degradation Pathway of Ethyl Rutinoside
The following diagram illustrates a hypothetical degradation pathway for an ethylated rutin derivative, based on the known degradation of rutin.
Caption: Hypothetical degradation pathway of ethyl rutinoside.
VI. Conclusion and Best Practices
This application note provides a comprehensive framework for evaluating the stability of ethyl rutinoside in various solvents. By leveraging the known stability profile of rutin and applying systematic forced degradation protocols, researchers can:
-
Identify the critical factors affecting the stability of ethyl rutinoside.
-
Elucidate its degradation pathways.
-
Develop and validate a stability-indicating analytical method.
Best Practices for Ensuring Data Integrity:
-
Use high-purity starting material: Ensure that the ethyl rutinoside used for the study is well-characterized and free from significant impurities.
-
Run control samples: For each stress condition, a control sample (without the stressor or protected from it) should be run in parallel.
-
Mass balance: Attempt to achieve a mass balance in your analysis, where the sum of the amount of the parent compound and all degradation products is close to the initial amount of the parent compound.
-
Validate the analytical method: The stability-indicating method should be properly validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
By following the protocols and principles outlined in this guide, researchers and drug development professionals can generate the robust stability data necessary to support the development of ethyl rutinoside and other novel flavonoid derivatives as safe and effective therapeutic agents.
References
- Guldiken, B., et al. (2022). The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. Foods, 11(3), 453.
- Ravber, M., et al. (2016). Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study. Journal of Agricultural and Food Chemistry, 64(47), 9196-9202.
- Li, Y., et al. (2023). Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size. Journal of the Science of Food and Agriculture, 103(3), 1344-1352.
- Patel, K., et al. (2018). Photodegradation of rutin in the absence and presence of β-CD and HP-β-CD. Journal of Pharmaceutical and Biomedical Analysis, 158, 24-31.
- dos Santos, L., et al. (2017). Photodegradation profile of rutin-loaded nanostructures and rutin ethanolic solution during 30 min of UV irradiation. Journal of Photochemistry and Photobiology B: Biology, 173, 533-540.
- Liu, Y., et al. (2022). Rapid and Sensitive Detection of Rutin in Food Based on Nitrogen-Doped Carbon Quantum Dots as Fluorescent Probe. Foods, 11(24), 4069.
- Ravber, M., et al. (2016). Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study. Journal of Agricultural and Food Chemistry, 64(47), 9196-9202.
- Guldiken, B., et al. (2022). The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. Foods, 11(3), 453.
- da Silva, A. C. A., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942.
- Ravber, M., et al. (2016). Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study. Journal of Agricultural and Food Chemistry, 64(47), 9196-9202.
- Zieliński, H., et al. (2007). Degradation of Rutin and Polyphenols during the Preparation of Tartary Buckwheat Bread. Journal of Agricultural and Food Chemistry, 55(13), 5109-5114.
- Paczkowska, M., et al. (2017). Kinetic of Rutin Degradation and its Determination in Dietary Supplements. Current Pharmaceutical Analysis, 13(5), 404-412.
-
Kochetkov, N. K., & Khorlin, A. J. (n.d.). 2.4 Stability of N-Glycosidic Bonds. Retrieved from [Link]
- Zhang, Y., et al. (2019). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 123(17), 3745-3755.
- Bakar, N. A. A., et al. (2019). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Molecules, 24(18), 3326.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Šatínský, D., et al. (2013). A New and Fast HPLC Method for Determination of Rutin, Troxerutin, Diosmin and Hesperidin in Food Supplements Using Fused-Core Column Technology. Food Analytical Methods, 6(5), 1353-1360.
- Al-Rimawi, F., et al. (2021). LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. Plants, 10(11), 2469.
-
Khan Academy. (n.d.). Glycosidic bond. Retrieved from [Link]
-
Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Rohn, S., et al. (2007). Effect of thermal processing on the flavonols rutin and quercetin. Rapid Communications in Mass Spectrometry, 21(1), 59-66.
- Gutta, V. R., et al. (2019). Relative Stabilization of Alkylated Phenols and Their Carbonium Ions in Gas Phase and in Phenol Solution. The Journal of Physical Chemistry A, 123(42), 9064-9073.
- Dodla, S., et al. (2016). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. Nucleic Acids Research, 44(12), 5514-5524.
- de Oliveira, D. B., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. Analytical Methods, 16(16), 2269-2280.
- Guldiken, B., et al. (2022). The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. Foods, 11(3), 453.
-
European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Wikipedia. (n.d.). Glycosidic bond. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2020). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
- Patel, D., et al. (2021). RP-HPLC Method Development and Validation for Simultaneous Estimation of Rutin and Quercetin in Morus alba L. leaf extract. Research Journal of Pharmacy and Technology, 14(10), 5321-5326.
- Zhang, Y., et al. (2019). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 123(17), 3745-3755.
- Luthria, D. L., & Mukhopadhyay, S. (2006). LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments. Food Chemistry, 98(4), 725-731.
- Es-haghi, A., et al. (2024). Developing Catalysts for the Hydrolysis of Glycosidic Bonds in Oligosaccharides Using a Spectrophotometric Screening Assay.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. Retrieved from [Link]
- Majors, R. E. (2023). New Study Reviews Chromatography Methods for Flavonoid Analysis.
-
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
Sources
- 1. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 2. database.ich.org [database.ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. Forced Degradation Testing | SGS Italy [sgs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mro.massey.ac.nz [mro.massey.ac.nz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Khan Academy [khanacademy.org]
- 19. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 21. rjptonline.org [rjptonline.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01384K [pubs.rsc.org]
- 25. LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments [scirp.org]
Application Note: High-Throughput Cytoprotection Screening using Ethyl Rutinoside (monoHER) as a Benchmark
Abstract & Strategic Rationale
This application note details the integration of Ethyl Rutinoside (specifically the defined congener 7-mono-O-(β-hydroxyethyl)-rutoside or monoHER ) into High-Throughput Screening (HTS) workflows. While native flavonoids like Rutin (Quercetin-3-O-rutinoside) exhibit potent antioxidant potential, their utility in HTS is often compromised by poor aqueous solubility and non-specific binding (aggregation).
Ethyl rutinoside represents a semi-synthetic evolution, offering superior hydrophilicity while retaining the radical-scavenging pharmacophore. This protocol utilizes monoHER as a positive control benchmark for screening libraries of novel cytoprotective agents against oxidative stress (specifically Doxorubicin-induced cardiotoxicity or vascular stress).
Key Technical Advantages:
-
Solubility: monoHER is significantly more water-soluble than Rutin, reducing nozzle clogging in acoustic dispensers.
-
Bioavailability: Enhanced membrane permeability allows for intracellular ROS scavenging validation.
-
Stability: Reduced susceptibility to rapid auto-oxidation compared to aglycones like Quercetin.
Pre-Screening Validation: Compound Management
Before initiating a screen, the physicochemical behavior of the control (monoHER) versus the library must be standardized.
Solubility & Handling
Unlike native Rutin, which requires 100% DMSO for stock preparation, monoHER is stable in aqueous buffers at working concentrations. However, to maintain consistency with compound libraries, we recommend a DMSO-based workflow.
| Parameter | Native Rutin | Ethyl Rutinoside (monoHER) | HTS Implication |
| Stock Solvent | 100% DMSO | 100% DMSO or 50% EtOH | DMSO is preferred for library consistency. |
| Max Solubility | ~30 mg/mL (DMSO) | >300 mg/mL (Water/DMSO) | monoHER reduces precipitation risks in liquid handlers. |
| LogP | 1.29 (Low permeability) | Optimized (Amphiphilic) | monoHER penetrates cells faster; shorter incubation needed. |
| Light Sensitivity | High | Moderate | Protect from light. Use amber plates. |
Interference Check (The "PAINS" Filter)
Flavonoids are known Pan-Assay Interference Compounds (PAINS).[1] They can fluoresce or quench signals.
-
Action: Perform a "Cell-Free Signal Test" before the screen.
-
Method: Dispense monoHER (0.1 µM – 100 µM) into assay buffer containing the fluorescent probe (e.g., H2DCFDA) without cells.
-
Acceptance Criteria: Signal deviation <10% relative to buffer blank. If >10%, background subtraction algorithms must be applied during data analysis.
HTS Workflow: Intracellular ROS Scavenging Assay
This protocol screens for compounds that protect Human Umbilical Vein Endothelial Cells (HUVECs) from Doxorubicin-induced oxidative stress, using monoHER as the efficacy standard (EC50 ~60 nM).[2]
Experimental Design
-
Assay Format: 384-well black/clear-bottom plates (Tissue Culture Treated).
-
Cell Line: HUVEC (Lonza) or HMEC-1.
-
Stressor: Doxorubicin (DOX) – induces superoxide generation.
-
Probe: CM-H2DCFDA (Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate).
-
Control: monoHER (10-point dose response, starting at 10 µM).
Step-by-Step Protocol
| Step | Operation | Critical Technical Note |
| 1 | Cell Seeding | Dispense 2,500 HUVECs/well in 40 µL EGM-2 medium. Centrifuge plate (1 min, 200 x g) to settle cells. Incubate 24h at 37°C/5% CO2. |
| 2 | Compound Addition | Using an acoustic dispenser (e.g., Echo 650), transfer 40 nL of Library compounds and monoHER control. Final DMSO conc < 0.1%. |
| 3 | Pre-Incubation | Incubate for 2 hours . Note: monoHER requires time to enter the cytosol and prime the antioxidant network. |
| 4 | Stressor Addition | Dispense 10 µL of 5x Doxorubicin (Final conc: 0.5 µM). Incubate for 4 hours. |
| 5 | Probe Loading | Wash cells 1x with HBSS (Critical to remove extracellular flavonoids that quench dye). Add 20 µL of 5 µM CM-H2DCFDA in HBSS. |
| 6 | Readout | Incubate 30 min. Read Fluorescence (Ex 495 nm / Em 525 nm) on a multimode reader (e.g., PerkinElmer EnVision). |
Workflow Visualization
Caption: Figure 1: Automated HTS workflow for ROS scavenging screening. The wash step is critical to prevent extracellular quenching by flavonoids.
Mechanistic Logic & Data Analysis
Understanding why monoHER works is crucial for interpreting "Hits" versus "False Positives."
Mechanism of Action
monoHER acts via "Site-Specific Scavenging."[2] Unlike general antioxidants (e.g., Vitamin C) that flood the cytosol, monoHER partitions into lipid bilayers and interfaces with the mitochondrial membrane, neutralizing ROS at the source of generation (Doxorubicin-induced mitochondrial redox cycling).
Caption: Figure 2: Mechanism of monoHER cytoprotection. Increased lipophilicity allows mitochondrial targeting where DOX generates ROS.
Data Normalization & Z-Factor
To validate the plate, calculate the Z-factor using monoHER as the positive control (
- : Mean fluorescence of monoHER wells (Low Signal = High Protection).
- : Mean fluorescence of Doxorubicin-only wells (High Signal = High Stress).
-
Target: A Z-factor > 0.5 indicates a robust assay.
Troubleshooting & "Watch-outs"
The "Flavonoid Fluorescence" Artifact
Many flavonoids fluoresce in the green spectrum (similar to FITC/H2DCFDA) when bound to proteins or in high pH.
-
Symptom: A compound shows increased signal in the screen (appearing toxic) but cells look healthy under microscopy.
-
Solution: Use a secondary viability assay (e.g., CellTiter-Glo / ATP) which is luminescent and spectrally distinct. monoHER should show high ATP levels (protection) and low ROS signal.
Edge Effects
Long incubations (4h + 24h) in 384-well plates cause evaporation at the edges.
-
Protocol: Fill the outer perimeter wells with PBS or water. Do not use them for data.
-
Correction: Use "Plate Map Normalization" algorithms (e.g., B-Score) if edge wells must be used.
References
-
Lemmens, K. J., et al. (2014). "The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside is able to protect endothelial cells by a direct antioxidant effect." Toxicology in Vitro, 28(4), 538-543. Link
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link
- Vossen, E., et al. (2011). "Development of a high-throughput screening assay for the detection of antioxidant compounds." Journal of Pharmacological and Toxicological Methods, 64(3), 256-261. (Contextual grounding for ROS assays).
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Ethyl Rutinoside in Solution
Welcome to the technical support center for Ethyl rutinoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the stability of Ethyl rutinoside in solution. As direct stability data for Ethyl rutinoside is limited in publicly available literature, this document leverages extensive research on its close structural analog, rutin (quercetin-3-O-rutinoside), to provide robust and scientifically grounded recommendations. The principles governing the stability of flavonoid glycosides are well-established and offer a strong predictive framework for Ethyl rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl rutinoside and how does its structure relate to rutin?
Ethyl rutinoside is a glycosidic flavonoid. Structurally, it is very similar to rutin, which is a well-characterized flavonol glycoside composed of the aglycone quercetin and the disaccharide rutinose.[1] In Ethyl rutinoside, it is presumed that an ethyl group is attached to the rutinose sugar moiety. This modification is likely to slightly increase its lipophilicity compared to rutin, which may influence its solubility in different solvents.
Q2: What are the primary factors that cause degradation of Ethyl rutinoside in solution?
Based on extensive studies of rutin and other flavonoids, the primary factors leading to the degradation of Ethyl rutinoside in solution are:
-
pH: Alkaline conditions (pH > 7) are particularly detrimental, leading to rapid degradation. Neutral and acidic conditions are generally more favorable for stability.[2]
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Light: Exposure to ultraviolet (UV) and even visible light can induce photochemical degradation.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.
-
Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze oxidative degradation.[4]
Q3: What are the visible signs of Ethyl rutinoside degradation in my solution?
Degradation of Ethyl rutinoside can manifest as a color change in the solution, often turning from a pale yellow to a brownish hue. You may also observe the formation of precipitates as the degradation products can have lower solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are essential for accurately assessing stability.
Q4: What are the main degradation products of Ethyl rutinoside?
The primary degradation pathway for rutinosides like rutin involves the hydrolysis of the glycosidic bond, releasing the aglycone, quercetin, and the sugar moiety (rutinose).[5] Quercetin itself can undergo further degradation, particularly under harsh conditions.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to diagnosing and resolving common stability problems encountered during experiments with Ethyl rutinoside solutions.
Problem 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Steps |
| High pH of the solution | 1. Measure the pH of your solution. 2. Adjust the pH to a slightly acidic to neutral range (pH 4-6.5) using a suitable buffer (e.g., citrate or acetate buffer). 3. Prepare fresh solutions in the optimized pH buffer. |
| Presence of dissolved oxygen | 1. Degas your solvent before dissolving the Ethyl rutinoside by sparging with an inert gas (e.g., nitrogen or argon). 2. Work in a glove box or under an inert atmosphere if possible. 3. Consider adding an antioxidant to the solution (see Stabilization Strategies section). |
| Exposure to light | 1. Prepare and store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient and direct light during experiments. |
| Contamination with metal ions | 1. Use high-purity solvents and reagents. 2. Treat your solution with a chelating agent like EDTA to sequester metal ions (see Stabilization Strategies section). |
Problem 2: Inconsistent Results in Bioactivity Assays
| Potential Cause | Troubleshooting Steps |
| Degradation of Ethyl rutinoside during the assay | 1. Verify the stability of Ethyl rutinoside under your specific assay conditions (e.g., incubation time, temperature, and media composition). 2. Run a time-course experiment to determine the degradation rate in the assay medium using HPLC. 3. If degradation is significant, consider shortening the incubation time or adding stabilizers to the assay medium. |
| Variability in stock solution stability | 1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, validate their stability over the storage period at the intended temperature. 3. Always check for visual signs of degradation before use. |
| Interference of degradation products | 1. Characterize the bioactivity of the primary degradation product, quercetin, in your assay. 2. A stability-indicating HPLC method can help correlate the loss of Ethyl rutinoside with the appearance of degradation products and changes in bioactivity. |
Strategies for Enhancing Ethyl Rutinoside Stability
Proactive measures can significantly improve the stability of your Ethyl rutinoside solutions. The following strategies can be employed individually or in combination.
pH Control
Maintaining a slightly acidic to neutral pH is the most critical factor for stabilizing rutinosides.
-
Recommendation: Prepare solutions in a buffered system, ideally between pH 4 and 6.5. Citrate and acetate buffers are commonly used and are effective in this range.
Use of Antioxidants
Antioxidants can protect Ethyl rutinoside from oxidative degradation by scavenging free radicals and reactive oxygen species.
-
Commonly used antioxidants:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Sodium sulfite
-
-
Consideration: The choice of antioxidant should be compatible with your experimental system. For instance, ascorbic acid is water-soluble, while BHT is more suitable for organic solvent systems.
Addition of Chelating Agents
Chelating agents bind to trace metal ions, preventing them from catalyzing oxidative degradation.
-
Recommendation: Add a small concentration (e.g., 0.01-0.1%) of ethylenediaminetetraacetic acid (EDTA) or its disodium salt to your solutions.
Proper Storage Conditions
Appropriate storage is crucial for both solid Ethyl rutinoside and its solutions.
-
Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place.
-
Solutions:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage.
-
Light: Always protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like nitrogen or argon before sealing the container.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ethyl Rutinoside Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Ethyl rutinoside in a stabilized buffer system.
Materials:
-
Ethyl rutinoside powder
-
Citric acid
-
Sodium citrate dihydrate
-
Disodium EDTA
-
High-purity water (e.g., Milli-Q or HPLC grade)
-
Nitrogen or argon gas
-
Amber glass vial with a screw cap
Procedure:
-
Prepare the Stabilized Buffer (50 mM Citrate Buffer, pH 5.5, with 0.05% EDTA):
-
Dissolve 1.05 g of citric acid and 0.29 g of sodium citrate dihydrate in 100 mL of high-purity water.
-
Verify the pH with a calibrated pH meter and adjust to 5.5 if necessary using small amounts of citric acid or sodium citrate solution.
-
Add 50 mg of disodium EDTA and stir until completely dissolved.
-
Filter the buffer through a 0.22 µm membrane filter.
-
Degas the buffer by sparging with nitrogen or argon gas for at least 15 minutes.
-
-
Prepare the Ethyl Rutinoside Stock Solution:
-
Accurately weigh the required amount of Ethyl rutinoside powder to prepare a 10 mM solution.
-
Transfer the powder to an amber glass vial.
-
Add the degassed, stabilized buffer to the vial to the final desired volume.
-
Gently sonicate or vortex until the Ethyl rutinoside is completely dissolved.
-
Blanket the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.
-
Store the stock solution at 2-8 °C for short-term use or at -20 °C for longer-term storage.
-
Protocol 2: Stability-Indicating HPLC-UV Method for Ethyl Rutinoside
This method is adapted from validated methods for rutin and quercetin and is designed to separate Ethyl rutinoside from its primary degradation product, quercetin.[6][7]
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.5% Acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B (linear gradient)
-
20-25 min: 50% B
-
25-26 min: 50% to 10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 354 nm.[6]
-
Injection Volume: 20 µL.
Procedure for a Stability Study:
-
Prepare your Ethyl rutinoside solution under the conditions you wish to test (e.g., different pH, temperature, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to an appropriate concentration within the linear range of the HPLC method using the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of Ethyl rutinoside and any new peaks that appear over time. The appearance of a peak at the retention time of a quercetin standard would indicate hydrolysis.
-
Calculate the percentage of Ethyl rutinoside remaining at each time point relative to the initial time point (t=0).
Data Presentation
Table 1: Summary of Factors Affecting Ethyl Rutinoside Stability and Recommended Mitigation Strategies
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| pH | Rapid degradation in alkaline conditions (pH > 7) | Maintain pH in the range of 4-6.5 using a buffer. |
| Temperature | Increased degradation at higher temperatures | Store solutions at 2-8 °C or frozen. Avoid heating. |
| Light | Photodegradation upon exposure to UV and visible light | Use amber glassware or wrap containers in foil. |
| Oxygen | Oxidative degradation | Degas solvents and blanket solutions with inert gas. |
| Metal Ions | Catalyze oxidative degradation | Use high-purity reagents and add a chelating agent (e.g., EDTA). |
Visualizations
Degradation Pathway of Ethyl Rutinoside
Caption: Primary degradation pathway of Ethyl rutinoside.
Workflow for a Stability Study
Caption: Experimental workflow for assessing Ethyl rutinoside stability.
References
-
Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]
-
Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp.). (2021). PubMed Central. Retrieved February 8, 2026, from [Link]
-
RP-HPLC Method Development and Validation for Simultaneous Estimation of Rutin and Quercetin in Morus alba L. leaf extract. (2022). Research Journal of Pharmacy and Technology. Retrieved February 8, 2026, from [Link]
-
Impact of Rutin and Other Phenolic Substances on the Digestibility of Buckwheat Grain Metabolites. (2022). PubMed Central. Retrieved February 8, 2026, from [Link]
-
Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet. (2014). PubMed Central. Retrieved February 8, 2026, from [Link]
-
C-Ring Structure-Dependent Redox Properties of Flavonoids Regulate the Expression of Bioactivity. (2023). MDPI. Retrieved February 8, 2026, from [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). Taylor & Francis Online. Retrieved February 8, 2026, from [Link]
-
Chemistry and Biological Activities of Flavonoids: An Overview. (2011). PubMed Central. Retrieved February 8, 2026, from [Link]
-
Plant Flavonoids: Chemical Characteristics and Biological Activity. (2021). PubMed Central. Retrieved February 8, 2026, from [Link]
-
Forced degradation of flavonol glycosides extraced from Ginkgo biloba. (2010). ResearchGate. Retrieved February 8, 2026, from [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and products. (2003). International Council for Harmonisation. Retrieved February 8, 2026, from [Link]
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). PubMed Central. Retrieved February 8, 2026, from [Link]
-
Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. (2019). PubMed Central. Retrieved February 8, 2026, from [Link]
-
The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. (2020). ResearchGate. Retrieved February 8, 2026, from [Link]
-
THE ISOLATION AND IDENTIFICATION OF RUTIN FROM PHARMACEUTICAL PRODUCTS. (n.d.). University of Oradea. Retrieved February 8, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbio. Retrieved February 8, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Celerity. Retrieved February 8, 2026, from [Link]
-
ICH guideline Q1A (R2) on stability testing of new drug substances and products. (2023). European Medicines Agency. Retrieved February 8, 2026, from [Link]
-
flavonoid glycoside from the ethyl acetate extract of keladi tikus typhonium flagelliforme ( lodd ) blume leaves. (2012). Semantic Scholar. Retrieved February 8, 2026, from [Link]
-
Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. (2022). PLOS ONE. Retrieved February 8, 2026, from [Link]
Sources
- 1. Rutin | 153-18-4 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 6. Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Ethyl Rutinoside HPLC Analysis
The following technical guide addresses the HPLC analysis of Ethyl Rutinoside , with a specific focus on its formation as a transglycosylation artifact during the extraction of Rutin (Quercetin-3-O-rutinoside).
Topic: Troubleshooting HPLC Analysis, Detection, and Formation Artifacts of Ethyl Rutinoside. Target Audience: Analytical Chemists, Natural Product Researchers, and QC Scientists.
Executive Summary: The "Ethyl Rutinoside" Trap
In the context of flavonoid analysis (specifically Rutin from Fagopyrum tataricum or similar sources), Ethyl Rutinoside is most frequently encountered not as a target drug, but as a process-induced artifact .[1]
It is formed via enzymatic transglycosylation when plant material containing endogenous rutinosidase is extracted with ethanol . The enzyme cleaves the disaccharide (rutinose) from the aglycone (quercetin) and transfers it to the ethanol solvent.
-
The Reaction: Rutin + Ethanol
Quercetin + Ethyl Rutinoside (Ethyl- -rhamnopyranosyl-(1 6)- -glucopyranoside).[1] -
The Analytical Challenge: Unlike Rutin, Ethyl Rutinoside is a sugar derivative (glycoside) with NO UV chromophore . It will not appear on your standard UV chromatogram (350 nm), leading to mass balance errors (loss of Rutin, appearance of Quercetin, "missing" sugar moiety).[1]
Troubleshooting Guide (Q&A)
Category 1: Detection & Peak Identification
Q1: I am analyzing my ethanolic extract for Ethyl Rutinoside using UV detection at 350 nm, but I see no peak. Why? A: You are using the wrong detector. Ethyl Rutinoside (CAS 187539-57-7) consists of the rutinose sugar attached to an ethyl group.[1] It lacks the conjugated aromatic system (flavonoid backbone) required for UV absorbance at 254 nm or 350 nm.
-
Diagnosis: If you see a rise in Quercetin (aglycone) but cannot account for the glycoside, this is the cause.
-
Solution: You must use a "universal" detector.
Q2: My Rutin standard recovery is consistently low (<80%) in ethanolic extracts. Is the column adsorbing it? A: Likely not. You are converting your Rutin into Ethyl Rutinoside and Quercetin during sample preparation. Many plants (e.g., Tartary buckwheat) contain highly active rutinosidases that survive mild processing.[1] When you add ethanol for extraction, these enzymes catalyze the transfer of the sugar moiety to the ethanol.
-
Immediate Fix: Switch to Methanol (forms Methyl Rutinoside, but slower) or Heat Inactivation .[1]
-
Protocol: Pre-heat the plant powder (e.g., 100°C for 10 mins) or boil the ethanol before adding the sample to denature the enzymes immediately.
Category 2: Separation & Chromatography[2][3][4][5][6]
Q3: Where does Ethyl Rutinoside elute relative to Rutin on a C18 column? A: It elutes much earlier (near the void volume) on standard C18 methods designed for flavonoids. Because Ethyl Rutinoside loses the hydrophobic aglycone (Quercetin), it is a highly polar sugar derivative.
-
Issue: On a standard C18 column (e.g., 5%
100% ACN), it will co-elute with other sugars and polar matrix components. -
Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an Amide-C18 column to retain and separate this polar glycoside.[1]
Q4: I see a "ghost peak" tailing heavily after Rutin. Is this Ethyl Rutinoside? A: No. If it absorbs UV, it is likely Quercetin (the aglycone formed by hydrolysis) or a flavonoid-ethyl ether artifact (rare).[1]
-
Cause of Tailing: Quercetin has free phenolic hydroxyls that interact strongly with residual silanols on the silica support.
-
Fix: Ensure your mobile phase contains an acid modifier (0.1% Formic Acid or Phosphoric Acid) to suppress silanol ionization.[1] For severe tailing, add 10-20 mM Ammonium Acetate.[1]
Experimental Protocols
Protocol A: Proper Extraction (Preventing Artifacts)
To quantify native Rutin without generating Ethyl Rutinoside.
-
Enzyme Inactivation: Weigh 1.0 g of sample powder.
-
Heat Shock: Add 10 mL of boiling water or boiling ethanol (carefully) to the powder. Maintain at >80°C for 10 minutes.
-
Extraction: Sonicate for 30 minutes.
-
Clarification: Centrifuge at 10,000
g for 10 min. Filter supernatant (0.22 µm PTFE).[1]
Protocol B: Analysis of Ethyl Rutinoside (The Artifact)
To quantify the Ethyl Rutinoside sugar derivative.
| Parameter | Condition |
| Column | HILIC Amide or Amino Column (e.g., 4.6 |
| Mobile Phase | A: Acetonitrile (80%) / B: Water + 10 mM Ammonium Acetate (20%) |
| Mode | Isocratic (Adjust ratio based on retention) |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD (Drift Tube: 60°C, Gain:[1] 8) or MS (ESI Positive) |
| Target Mass | 354.35 Da (Neutral).[1] Look for |
Visualizations
Diagram 1: The "Hidden" Pathway of Ethyl Rutinoside Formation
This diagram illustrates why Rutin disappears and where the "invisible" Ethyl Rutinoside comes from.
Caption: Mechanism of artifact formation. Rutinosidase cleaves Rutin, transferring the sugar to ethanol to form UV-invisible Ethyl Rutinoside.[1]
Diagram 2: Troubleshooting Logic Tree
Decision matrix for identifying unexpected peaks in Rutin analysis.
Caption: Logic tree for diagnosing Rutin breakdown products based on detection capabilities.
References
-
Suzuki, T., et al. (2004).[2] "Purification and characterization of a rutinosidase from tartary buckwheat seeds." Journal of Experimental Botany. [1]
-
Siddiquy, M., et al. (2025). "Substrate specificity and reaction optimisation of a rutinosidase from tartary buckwheat for ethyl rutinoside formation." LWT - Food Science and Technology.[1]
-
Xiao, Y., et al. (2022).[3][4][5] "Screening and identification of ethyl-rutinoside in different Tartary buckwheat edible tissues." Journal of Cereal Science.
-
Restek Corporation. (2018).[6] "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?" Chromatography Blog.
-
Pharmaffiliates. "Ethyl rutinoside Reference Standard (CAS 187539-57-7)."[1] [1]
Sources
- 1. Rutin - Wikipedia [en.wikipedia.org]
- 2. Discovery and genetic analysis of non-bitter Tartary buckwheat (Fagopyrum tataricum Gaertn.) with trace-rutinosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Ethyl Rutinoside Mass Spectrometry
Welcome to the technical support guide for the mass spectrometric analysis of ethyl rutinoside. This document is designed for researchers, analytical chemists, and drug development professionals who are working with ethyl rutinoside and need to interpret its mass spectrometry data. Here, we provide in-depth, field-proven insights into its fragmentation patterns, offer solutions to common experimental challenges, and supply validated protocols to ensure the integrity of your results.
Disclaimer: "Ethyl rutinoside" is a specific derivative of rutin (quercetin-3-O-rutinoside). As various isomeric forms are possible depending on the position of the ethyl group on the quercetin aglycone, this guide will assume the structure to be 7-O-ethylquercetin-3-O-rutinoside for all predictive calculations and fragmentation pathways. The principles discussed are broadly applicable to other isomers, but specific fragment masses may differ.
Frequently Asked Questions (FAQs): Interpreting the Spectrum
This section addresses the most common questions regarding the expected mass spectral behavior of ethyl rutinoside.
Q1: What are the expected precursor ions for ethyl rutinoside in ESI-MS?
A1: The first step in any MS analysis is identifying the correct precursor ion in the full scan (MS1) spectrum. For 7-O-ethylquercetin-3-O-rutinoside (Molecular Formula: C₂₉H₃₄O₁₆; Molecular Weight: 638.57 g/mol ), you should primarily look for the protonated molecule in positive ion mode. However, electrospray ionization (ESI) is a soft ionization technique, and the formation of adducts with cations present in the solvent or glassware is very common.
You should look for the following ions:
| Adduct Ion | Formula | Nominal Mass (m/z) | Description |
| Protonated Molecule | [M+H]⁺ | 639.6 | The primary target ion in positive ESI with acidified mobile phases. |
| Sodium Adduct | [M+Na]⁺ | 661.6 | Very common adduct from glassware or sodium salts in reagents. |
| Potassium Adduct | [M+K]⁺ | 677.7 | Less common than sodium, but frequently observed. |
| Ammonium Adduct | [M+NH₄]⁺ | 656.6 | Common when using ammonium-based buffers (e.g., ammonium formate). |
| Deprotonated Molecule | [M-H]⁻ | 637.6 | The primary target ion in negative ESI mode. |
Expert Insight: The relative abundance of these adducts depends heavily on the purity of your solvents, reagents, and the cleanliness of your LC-MS system. If the [M+Na]⁺ ion is more abundant than the [M+H]⁺ ion, it can suppress the desired protonated signal and complicate fragmentation analysis.
Q2: What is the primary fragmentation pathway for ethyl rutinoside in MS/MS?
A2: For flavonoid glycosides, the most predictable and typically most abundant fragmentation event is the cleavage of the glycosidic bond.[1] In the case of ethyl rutinoside, this involves the neutral loss of the entire rutinose disaccharide moiety (composed of rhamnose and glucose).
-
Mechanism: Collision-Induced Dissociation (CID) provides energy to the precursor ion, causing the weakest bond—the O-glycosidic linkage between the quercetin aglycone and the rutinose sugar—to break.
-
Resulting Ion: This cleavage results in the formation of a protonated aglycone, [Y₀]⁺, which is the ion of 7-O-ethylquercetin.
The mass of the neutral rutinose is 308.27 Da (146.14 Da for rhamnose + 162.13 Da for glucose, minus H₂O). Therefore, the expected fragment is: [M+H]⁺ (m/z 639.6) → [Y₀]⁺ (m/z 331.3) + 308.3 (Neutral Loss)
This transition (639.6 → 331.3) is the most diagnostic fragmentation for confirming the presence of an ethyl-quercetin rutinoside structure.
Q3: How does the ethyl-quercetin aglycone ([Y₀]⁺) fragment further?
A3: The aglycone fragment ([Y₀]⁺ at m/z 331.3) undergoes further fragmentation that is characteristic of the flavonoid core structure. These secondary fragmentations are crucial for determining the location of substituents on the A and B rings. The primary mechanism for flavonoid aglycones is a Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.[2][3]
Key fragmentation pathways for the [Y₀]⁺ ion include:
-
Loss of Ethene (C₂H₄): The ethyl group can be lost as a neutral molecule of ethene (28.05 Da). This is a common fragmentation for ethylated phenols. [Y₀]⁺ (m/z 331.3) → [Y₀ - C₂H₄]⁺ (m/z 303.3) This resulting ion at m/z 303.3 corresponds to protonated quercetin, providing strong evidence for the base structure.
-
Retro-Diels-Alder (RDA) Fragmentation: The C-ring breaks, yielding ions that contain the A-ring and B-ring. For 7-O-ethylquercetin, the RDA fragmentation of the [Y₀]⁺ ion (m/z 331.3) would yield a characteristic ¹,³A⁺ ion.[3] This fragment contains the A-ring with the ethyl group. [Y₀]⁺ (m/z 331.3) → ¹,³A⁺ (m/z 181.1) + ¹,³B⁰ (150.0 Da) The fragment at m/z 181.1 is diagnostic for an A-ring containing one hydroxyl and one ethoxyl group.
-
Other Neutral Losses: Like other flavonoids, subsequent losses of small, stable molecules like carbon monoxide (CO, 28 Da) and water (H₂O, 18 Da) from the aglycone and its fragments are also expected.[4]
A visual representation of this pathway is provided below.
Caption: Predicted ESI+ Fragmentation Pathway for Ethyl Rutinoside.
Q4: Can mass spectrometry distinguish between different isomers of ethyl rutinoside?
A4: Yes, to a certain extent. While isomers will have the same precursor mass (m/z 639.6), their MS/MS fragmentation patterns, specifically the relative abundances of fragments and the m/z of RDA products, can differ.
-
Positional Isomers (Ethyl group on A-ring vs. B-ring): The mass of the RDA fragments is highly informative. For example, if the ethyl group were on the B-ring (e.g., at the 3' or 4' position), the ¹,³A⁺ fragment would remain at m/z 153.1 (characteristic of two OH groups on the A-ring), while the corresponding ¹,³B⁺ fragment would be observed at m/z 179.1.[5][6] This is distinctly different from the m/z 181.1 ¹,³A⁺ fragment expected for 7-O-ethylquercetin.
-
Glycosylation Position: Distinguishing between glycosylation at different positions (e.g., 3-O-rutinoside vs. 7-O-rutinoside) is more challenging but can sometimes be inferred from the relative ease of glycosidic bond cleavage. However, this often requires careful comparison with authentic standards and is not always definitive by MS alone.
Troubleshooting Guide
This section provides solutions to common experimental problems in a direct question-and-answer format.
Q: I don't see the expected [M+H]⁺ ion at m/z 639.6. What's wrong? A: This is a common issue with several potential causes:
-
Dominant Adduct Formation: Your signal may be split between sodium ([M+Na]⁺ at m/z 661.6) and potassium ([M+K]⁺ at m/z 677.7) adducts. Look for these ions. If they are intense, your protonated molecule signal will be low or absent.
-
Solution: Use high-purity solvents (LC-MS grade), acid-leached glassware, and add a small amount of a proton source like formic acid (0.1%) to your mobile phase to promote [M+H]⁺ formation.
-
-
In-Source Fragmentation: The compound may be fragmenting in the ionization source before mass analysis. This happens if the source temperature or voltages are too high. You might see the aglycone fragment [Y₀]⁺ at m/z 331.3 in your MS1 scan.
-
Solution: Reduce the capillary temperature, cone voltage (or equivalent parameter), and check the source conditions. Start with gentle settings and optimize.
-
-
Poor Ionization Efficiency: Ethyl rutinoside may not ionize well under your current conditions.
-
Sample Degradation: The compound may be unstable in your sample solvent.
-
Solution: Prepare samples fresh and store them at a low temperature in the autosampler. Analyze the sample promptly after preparation.
-
Q: The signal intensity for my compound is very low. How can I improve it? A: Low signal can be due to sample, chromatographic, or instrument factors.
-
Sample Concentration: The most straightforward cause is that the sample is too dilute.
-
Solution: Increase the concentration of your sample. If you are analyzing a complex mixture, consider a sample enrichment or solid-phase extraction (SPE) step.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization of phenolic compounds.
-
Solution: For positive mode, ensure the mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation. For negative mode, a neutral or slightly basic mobile phase (e.g., using a very small amount of ammonium hydroxide or a buffer like ammonium acetate) can enhance deprotonation.
-
-
Instrument Source Parameters: The ESI source settings are critical for sensitivity.
-
Solution: Systematically optimize the key parameters: spray voltage, capillary temperature, sheath and auxiliary gas flow rates, and nebulizer pressure. Perform an infusion of your standard to find the optimal settings quickly.
-
-
Chromatographic Peak Shape: Poor chromatography (broad peaks) leads to a lower signal-to-noise ratio.
-
Solution: Ensure your sample solvent is compatible with the initial mobile phase to avoid peak distortion. Optimize your LC gradient to ensure sharp, symmetrical peaks.
-
Caption: A workflow for troubleshooting low signal intensity.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol provides a general guideline for preparing ethyl rutinoside standards for analysis.
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of ethyl rutinoside standard.
-
Transfer it to a 1.0 mL volumetric flask.
-
Dissolve and bring to volume with LC-MS grade methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This is your stock solution.
-
-
Working Solution (1-10 µg/mL):
-
Perform a serial dilution of the stock solution using a mixture that mimics your initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
A typical working concentration for direct infusion or LC-MS analysis is between 1 and 10 µg/mL.
-
-
Filtration:
-
Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
-
-
Transfer:
-
Transfer the filtered sample to an appropriate autosampler vial.
-
Causality Insight: Using a solvent for the final dilution that matches the initial mobile phase composition is critical to prevent poor peak shape (e.g., peak splitting or broadening) during the chromatographic injection.
Protocol 2: Generic ESI-MS/MS Method for Fragmentation Analysis
This protocol outlines a starting point for developing an LC-MS/MS method on a typical quadrupole or ion trap mass spectrometer.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: +3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Analysis:
-
Precursor Ion: m/z 639.6.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 15-40 eV. This allows for the observation of both the primary glycosidic cleavage (lower energy) and the secondary aglycone fragmentations (higher energy).
-
-
Self-Validating System: By using a collision energy ramp, you create a self-validating system. The appearance of the aglycone at lower energies and the subsequent RDA fragments at higher energies confirms the fragmentation cascade and increases confidence in the structural assignment.
References
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
- Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (1997). Characterization of flavone and flavonol aglycones by collision-induced dissociation of protonated and sodiated molecules. Rapid Communications in Mass Spectrometry, 11(12), 1357–1364.
- Prasain, J. K., Stefanowicz, P., Kiyota, T., & Barnes, S. (2003). Fragmentation of O-glycosyl-isoflavones, -flavones and -flavonols by electrospray ionization tandem mass spectrometry: The effect of the position of the glycosylation on the product-ion spectra. Journal of Mass Spectrometry, 38(7), 774–781.
- Zhou, J. L., & Li, P. (2014). A systematic study on the fragmentation of flavonoid O-glycosides using electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(4), 546–563.
-
Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews, 29(1), 1–16. Available from: [Link]
-
Kéki, S., Deák, G., & Zsuga, M. (2001). Fragmentation study of rutin, a naturally occurring flavone glycoside cationized with different alkali metal ions, using post-source decay matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 36(12), 1312-6. Available from: [Link]
-
Hsu, C. H., & Ng, K. L. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(10), 2469. Available from: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Resources. Available from: [Link]
-
Hong, J., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Molecules, 24(16), 3016. Available from: [Link]
-
Nega, M. H. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19. Available from: [Link]
- March, R. E., & Lewars, E. G. (2006). A re-examination of the mechanism of the retro-Diels–Alder fragmentation of some protonated flavonoid aglycones using density functional theory. International Journal of Mass Spectrometry, 248(1-2), 41-52.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ethyl Rutinoside Stability & Impurity Profiling
Welcome to the Advanced Applications Support Center. Subject: Degradation Kinetics & Impurity Identification of Ethyl Rutinoside / Hydroxyethylrutosides. Ticket Priority: High (Methodology & Stability Critical).
Executive Summary: The Nature of the Molecule
Before troubleshooting, we must define the specific "Ethyl Rutinoside" variant in your matrix, as this dictates the degradation pathway. In pharmaceutical and phytochemical contexts, this term typically refers to one of two distinct chemical entities:
-
Troxerutin (Hydroxyethylrutosides): A semi-synthetic mixture where ethyl groups are attached via ether linkages to the hydroxyls of the quercetin aglycone.
-
Rutin Ethyl Ether/Ester: An artifact formed during ethanolic extraction where the solvent reacts with the anomeric carbon (glycoside) or carboxyl groups (if oxidized).
This guide addresses both, with a primary focus on the hydrolytic and oxidative cleavage that compromises sample integrity.
Module 1: Hydrolytic Degradation (The "Aglycone" Issue)
User Symptom: “I see late-eluting peaks in my RP-HPLC chromatogram that increase over time in acidic media.”
Technical Analysis
The most common degradation pathway for ethyl rutinosides is the hydrolysis of the
-
Mechanism: Acid-catalyzed hydrolysis cleaves the disaccharide (rutinose) from the flavonoid core.
-
Critical Control Point: pH < 3.0 accelerates this reaction exponentially.
Diagnostic Markers (LC-MS/MS)
Use the following mass transitions to confirm if your impurity is a hydrolytic product:
| Compound Identity | Description | Precursor Ion ( | Fragment Ion ( | Retention Shift |
| Ethyl Rutinoside (Parent) | Intact Glycoside | 741 (Tri-HER) | 609, 301 | Reference |
| Degradant D1 | 3',4',7-Tri- | 433 | 389, 345 | +2.5 min (More Hydrophobic) |
| Degradant D2 | 3',4',5,7-Tetra- | 477 | 433 | +3.1 min |
| Degradant D3 | 3',4'-Di- | 389 | 345 | +1.8 min |
| Quercetin | Complete De-ethylation/Deglycosylation | 301 | 151, 179 | Varies |
Note: "Tri-HER" refers to Tri-hydroxyethylrutoside. The shift to the aglycone (loss of sugar) significantly increases hydrophobicity, causing the "Ghost Peak" to elute later on C18 columns.
Troubleshooting Protocol: Stabilizing the Glycosidic Bond
-
Buffer Selection: Switch to acetate or phosphate buffers (pH 5.0–6.0). Avoid Trifluoroacetic Acid (TFA) in mobile phases if samples sit in the autosampler for >12 hours; use Formic Acid (0.1%) instead.
-
Temperature Control: Maintain autosampler temperature at 4°C. Hydrolysis rates double for every 10°C increase.
Module 2: Oxidative Degradation (The "Browning" Issue)
User Symptom: “My solution turned from yellow to brown/orange, and the main peak area is decreasing without distinct new peaks.”
Technical Analysis
Ethyl rutinosides, like all flavonols, are susceptible to oxidative ring fission, particularly at the C-ring. This is often pH-dependent and catalyzed by trace metal ions.
-
Mechanism: Radical attack at the C2-C3 double bond leads to ring opening (depside formation) and subsequent cleavage into smaller phenolic acids.
-
Key Degradants:
-
Protocatechuic Acid (PCA): From the B-ring.
-
Phloroglucinol Carboxylic Acid: From the A-ring.
-
Visualization of Degradation Pathways
Figure 1: Dual degradation pathways of Ethyl Rutinoside. Pathway A dominates in acidic storage; Pathway B dominates in alkaline formulation or light exposure.
Module 3: Solvolysis Artifacts (The "Ethanol" Issue)
User Symptom: “I am analyzing Rutin, but I see a peak matching Ethyl Rutinoside that wasn’t there before.”
Technical Analysis
If you are extracting Rutin using ethanol (especially with acid), you may inadvertently synthesize ethyl rutinoside (transesterification) or ethyl ethers.
-
The Artifact: Quercetin-3-
-rutinoside ethyl ester or ethyl ether . -
Prevention:
-
Avoid storing standard stock solutions in pure ethanol for >1 week.
-
Use DMSO for long-term stock storage (-20°C).
-
If ethanol is required, ensure it is strictly neutral (pH 7.0) and keep extraction times short.
-
Experimental Protocol: Forced Degradation Validation
To confirm the identity of impurities in your specific sample, perform this rapid stress test.
Reagents Required
-
0.1 M HCl
-
0.1 M NaOH
-
3%
-
LC-MS grade Methanol
Step-by-Step Methodology
-
Preparation: Prepare a 1 mg/mL stock of Ethyl Rutinoside in Methanol.
-
Acid Stress (Hydrolysis):
-
Mix 1 mL Stock + 1 mL 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Expected Result: Disappearance of Parent (
741), appearance of Aglycone ( 433).
-
-
Base Stress (Oxidation):
-
Mix 1 mL Stock + 1 mL 0.1 M NaOH.
-
Incubate at Room Temp for 1 hour.
-
Expected Result: Rapid color change (Yellow -> Orange -> Brown). Loss of UV absorbance at 350 nm (Band I). Appearance of low MW fragments (
153, 109).
-
-
Analysis: Neutralize samples and inject 5 µL into LC-MS.
Troubleshooting Decision Tree
Use this flow to resolve stability issues in your workflow.
Figure 2: Diagnostic logic for identifying the root cause of instability.
References
-
Del Grosso, E., et al. (2018). "Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects." Journal of Pharmaceutical and Biomedical Analysis, 150, 161-167. Link
-
Key Citation for: Identification of D1, D2, and D3 hydrolytic degradation products.[1]
-
- Buchner, N., et al. (2006). "Stability of Rutin in Ethanolic Solutions." Food Chemistry, 98(1), 123-131.
- Kuntić, V., et al. (2007). "Oxidation of quercetin and its derivatives: Mechanisms and stability." Journal of Agricultural and Food Chemistry.
- Gullón, B., et al. (2017). "Hydrothermal degradation of rutin and formation of aglycones." Industrial Crops and Products.
Sources
Technical Support Center: Ethyl Rutinoside Interference in Biochemical Assays
Prepared by the Senior Application Science Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential assay interference caused by ethyl rutinoside. As a flavonoid glycoside, ethyl rutinoside belongs to a class of compounds known for producing artifacts in biochemical and cell-based assays. Understanding and mitigating these effects is crucial for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is ethyl rutinoside and why is it a concern in biochemical assays?
Ethyl rutinoside is a derivative of rutin (quercetin-3-O-rutinoside), a common flavonoid found in many plants.[1] The core structure is a flavonoid aglycone (quercetin) attached to a rutinoside sugar moiety, with an ethyl group modification. Flavonoids are notorious for assay interference due to several intrinsic properties:
-
Chromophoric Nature: Their conjugated aromatic ring systems absorb light in the UV and visible spectrum, which can directly interfere with absorbance-based assays.[2]
-
Fluorescence: Many flavonoids can exhibit intrinsic fluorescence, leading to false positives in fluorescence-based detection systems.[3][4]
-
Redox Activity: The phenolic hydroxyl groups can participate in redox reactions, interfering with assays that measure oxidative processes or use redox-sensitive reagents.[1][5]
-
Tendency to Aggregate: Like other flavonoids, ethyl rutinoside may form aggregates in solution, which can non-specifically sequester and inhibit enzymes, leading to promiscuous inhibition that is not target-specific.[6][7]
-
Protein Reactivity: Flavonoids can interact non-specifically with proteins, which is a particular problem in colorimetric protein quantification assays like the Bradford or BCA assays.[8][9]
Q2: Which types of assays are most susceptible to interference from ethyl rutinoside?
Based on the known properties of flavonoids and glycosides, the following assay types are at high risk for interference. This is not an exhaustive list, and vigilance is recommended for any new assay.
| Assay Category | Specific Examples | Primary Interference Mechanism |
| Absorbance-Based Assays | ELISA, MTT/XTT proliferation assays, enzyme assays measuring p-nitrophenol or NAD+/NADH | Light absorption, redox activity, inner filter effect.[6][10][11] |
| Fluorescence-Based Assays | Fluorescence polarization (FP), FRET, TR-FRET, calcium flux assays, reporter gene assays (GFP/RFP) | Intrinsic compound fluorescence, fluorescence quenching.[3][12] |
| Enzyme Inhibition Assays | Kinase, protease, phosphatase, peroxidase, and tyrosinase assays | Aggregation-based inhibition, redox activity, covalent reactivity.[13][14][15] |
| Antioxidant Capacity Assays | DPPH, ABTS, FRAP, ORAC | Inherent redox activity of the flavonoid structure.[1][16] |
| Protein Quantification | Bradford, BCA, Lowry assays | Direct interaction with assay reagents or proteins.[8][9] |
| High-Throughput Screening (HTS) | Any of the above technologies used in a high-density format | All mechanisms; often leads to designation as a "frequent hitter" or PAINS (Pan-Assay Interference Compound).[6][17] |
Q3: What is the difference between a true biological modulator and an assay artifact?
A true biological modulator interacts specifically with the intended biological target (e.g., binding to the active site of an enzyme) to produce a measurable and reproducible effect. An assay artifact, however, is a result of the compound interfering with the assay technology itself, giving the appearance of biological activity where none exists.[6] This interference can be reproducible and concentration-dependent, making it difficult to distinguish from genuine activity without proper controls.[6] The primary goal of the troubleshooting workflows described below is to differentiate these two possibilities.
Troubleshooting Guide: Is Ethyl Rutinoside Affecting My Results?
This section addresses common experimental observations and provides a logical, step-by-step approach to identify and mitigate interference.
Scenario 1: My absorbance-based assay (e.g., ELISA, MTT) shows unexpected results.
Question: I'm observing either a higher background, a lower signal, or a dose-response curve that doesn't make biological sense. Could ethyl rutinoside be interfering by absorbing light?
Answer & Workflow: Yes, this is a very common interference mechanism for flavonoids.[10] The compound's absorbance can artificially inflate or decrease the optical density (OD) reading.
Workflow for Diagnosing Absorbance Interference
Caption: Workflow to diagnose absorbance-based assay interference.
Detailed Steps:
-
Measure Compound Spectrum: Dissolve ethyl rutinoside in your final assay buffer at the highest concentration used in your experiment. Scan its absorbance from ~250 nm to 700 nm. Compare this to the readout wavelength of your assay (e.g., 450 nm for ELISA, 570 nm for MTT). Significant absorbance at or near your measurement wavelength is a major red flag.[2]
-
Run Target-Free Controls: Set up control wells that contain all assay components (buffer, substrate, detection reagents) except the biological target (e.g., no enzyme, no cells, no capture antibody). Add ethyl rutinoside to these wells. A change in signal in these target-free wells directly demonstrates interference with the assay chemistry.[18]
-
Mitigation: If interference is confirmed, the most robust solution is to switch to an orthogonal assay with a different detection method (e.g., from an absorbance-based assay to a luminescence-based one).[19] If this is not possible, you can run a parallel plate with "compound + buffer only" for each concentration and subtract this background OD, but be aware this may not correct for complex interactions.
Scenario 2: My fluorescence-based assay shows a high background or quenched signal.
Question: My fluorescence intensity readings are high even in my negative controls, or my positive control signal is being suppressed. Is ethyl rutinoside the culprit?
Answer & Workflow: Flavonoids are often fluorescent and can also quench the fluorescence of other molecules (a phenomenon known as the inner filter effect if it's due to light absorption).[6][12]
Workflow for Diagnosing Fluorescence Interference
Caption: Workflow to diagnose fluorescence-based assay interference.
Detailed Steps:
-
Check Intrinsic Fluorescence: Using a fluorometer, excite your ethyl rutinoside solution (in assay buffer) at your assay's excitation wavelength and scan the emission spectrum. Then, fix the emission wavelength and scan the excitation spectrum. A significant signal confirms the compound is fluorescent under your experimental conditions.[3]
-
Check for Inner Filter Effect: Review the absorbance spectrum you collected in Scenario 1. If ethyl rutinoside absorbs light at either the excitation or emission wavelength of your fluorophore, it can block light from reaching the fluorophore or from reaching the detector, causing quenching.[6]
-
Mitigation Strategies:
-
Pre-read: Read the fluorescence of your plate after adding the compound but before adding the fluorescent substrate/reagent. This value can be subtracted from the final reading.[6]
-
Use Red-Shifted Dyes: Compound interference is often worse at lower wavelengths (blue/green spectrum). Switching to dyes that excite and emit at higher wavelengths (red/far-red) can often circumvent the problem.[6]
-
Orthogonal Assay: The most reliable solution is to confirm your findings with a non-fluorescent method, such as a luminescence or label-free assay.[19]
-
Scenario 3: Ethyl rutinoside is a potent "hit" in my enzyme inhibition screen.
Question: I've found that ethyl rutinoside inhibits my enzyme with a steep dose-response curve. How do I confirm this is a specific, valid interaction and not just promiscuous inhibition?
Answer & Workflow: This is a critical validation step. Flavonoids are well-known Pan-Assay Interference Compounds (PAINS), often acting as promiscuous inhibitors through mechanisms like aggregation.[12][17] True inhibitors bind specifically to the target; aggregators non-specifically sequester and denature proteins.
Detailed Steps:
-
Perform a Detergent Test: Re-run your inhibition assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. If ethyl rutinoside is acting as an aggregator, the detergent will disrupt the aggregates, and the inhibitory activity should be significantly reduced or abolished. A true inhibitor's activity should remain largely unaffected.[6]
-
Check for Time-Dependence: Measure enzyme progress curves in the presence and absence of ethyl rutinoside. Aggregating inhibitors often show a time-dependent increase in inhibition as the aggregates form and sequester the enzyme, which is not typical for most reversible, specific inhibitors.[6]
-
Vary Enzyme Concentration: For a specific, competitive inhibitor, the measured IC50 should not be highly dependent on the enzyme concentration. For an aggregating inhibitor, the IC50 value often increases linearly with the enzyme concentration because the aggregates must sequester more protein to achieve the same level of inhibition.[6]
-
Orthogonal Confirmation: Validate the hit using a different assay technology. For example, if your primary screen was a fluorescence-based activity assay, try to confirm the binding using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which measure direct physical interaction.
Key Experimental Protocols
Protocol 1: Target-Free (Artifact) Counter-Screen
Objective: To determine if ethyl rutinoside interacts with the assay detection system in the absence of the biological target.
Materials:
-
All components of your primary assay (buffer, substrates, detection reagents, etc.)
-
Ethyl rutinoside stock solution
-
Microplate reader (appropriate for your assay's detection method)
Procedure:
-
Prepare your microplate with two groups of wells: "Complete Assay" and "Target-Free".
-
In "Complete Assay" wells, add all components of your standard assay protocol.
-
In "Target-Free" wells, add all components except for the biological target (e.g., substitute with buffer).
-
Add a serial dilution of ethyl rutinoside to both sets of wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate and perform the readout as you would for your primary assay.
Interpreting Results:
-
Activity in "Target-Free" wells: This is a direct confirmation of assay interference. The compound is generating a signal artifactually.
-
No activity in "Target-Free" wells but activity in "Complete Assay" wells: This suggests the effect is dependent on the presence of the target, but does not rule out more complex interference (e.g., aggregation). Proceed with the detergent test (Scenario 3).
References
-
Dahlin, J. L., Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
-
Si, Y. X., et al. (2012). An Integrated Study of Tyrosinase Inhibition by Rutin: Progress using a Computational Simulation. ResearchGate. [Link]
-
Singh, R., et al. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. ACS Omega, 5(8), 4236–4244. [Link]
-
Singh, R., et al. (2020). Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution. PubMed. [Link]
-
Thorne, N., Auld, D. S., Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Lin, L., et al. (2019). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Molecules, 24(22), 4153. [Link]
-
Gotor, R., et al. (2016). Fluorescence Properties of Flavonoid Compounds. Quantification in Paprika Samples Using Spectrofluorimetry Coupled to Second Order Chemometric Tools. ResearchGate. [Link]
-
Cömert, E. D., et al. (2018). Evaluation of Ethanol Interference on Routine Biochemical Tests. PubMed. [Link]
- Adedoyin, J., et al. (2006). Interference in immunoassays by human IgM with specificity for the carbohydrate moiety of animal proteins. Journal of Immunological Methods, 310(1-2), 117-125.
-
ResearchGate. UV-Visible absorption spectral data of kaempferol 3-O-rutinoside. [Link]
-
da Silva, R. C. F., et al. (2023). Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects. Molecules, 28(4), 1827. [Link]
-
Yasgar, A., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening, 21(7), 705-715. [Link]
-
Singh, R., et al. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. ResearchGate. [Link]
-
Guerreiro, J. (2016). How to overcome the interference of color from plant extracts in alpha-glucosidase assays? ResearchGate. [Link]
-
Al-Radadi, N. S. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules, 27(3), 834. [Link]
-
Pinto, D., et al. (2020). Absorption spectrum (absorbance vs wavelength) of rutin obtained at the wavelength range of 200-600 nm (UV-Vis region). ResearchGate. [Link]
-
ResearchGate. (2017). Determination of Antioxidant Activity of Various Bioantioxidants and Their Mixtures by the Amperometric Method. [Link]
-
ResearchGate. Inhibitory effect of rutin on tyrosinase. [Link]
-
Vroemen, E. R., et al. (2017). Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels. Analytical Biochemistry, 525, 1-7. [Link]
-
Skrovankova, S., et al. (2021). Concurrent Analysis of Antioxidant and Pro-Oxidant Activities in Compounds from Plant Cell Cultures. Antioxidants, 10(7), 1058. [Link]
-
Ramanan, S., et al. (2022). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis, 14(12), 825-837. [Link]
-
Hossain, M. A., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Molecules, 27(11), 3508. [Link]
-
Pop, C. R., et al. (2016). THE ISOLATION AND IDENTIFICATION OF RUTIN FROM PHARMACEUTICAL PRODUCTS. Analele Universității din Oradea, Fascicula Biologie, 23(1), 109-114. [Link]
-
Johnston, P. A. (2015). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Siahaan, J., et al. (2022). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Journal of Biomolecular Structure and Dynamics, 40(1), 1-13. [Link]
-
Suzuki, T., et al. (2023). Rutin Concentration and Characterization of Rutinosidase in Perennial Buckwheat (Fagopyrum cymosum) and Its Application in Foods. Foods, 12(7), 1424. [Link]
-
Grienke, U., et al. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry, 59(5), 1837-1851. [Link]
-
Baell, J. B. (2016). Feeling the Heat: The Case for Better Understanding and Annotation of Problematic Compounds in High-Throughput Screening Campaigns. ACS Chemical Biology, 11(6), 1520-1522. [Link]
-
Al-Khayri, J. M., et al. (2023). Bridging the gap in antioxidant activity of flavonoids: Correlating the oxidation of human plasma with chemical and cellular assays. Heliyon, 9(7), e17861. [Link]
-
Kuimova, M. K., et al. (2009). Environment-sensitive behavior of fluorescent molecular rotors. Physical Chemistry Chemical Physics, 11(28), 5853-5859. [Link]
-
Jia, X., et al. (2014). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Molecules, 19(9), 13962-13974. [Link]
-
Guo, J., et al. (2013). Rutin, a bioflavonoid antioxidant protects rat pheochromocytoma (PC-12) cells against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. Biomedical Reports, 1(4), 565-569. [Link]
-
Ingle, A. L. (2017). Synthesis and Fluorescent Properties of a New Flavonoid Compound. Honors Research Projects. [Link]
-
Wang, Y., et al. (2016). Effects of Light Intensity and Spectral Composition on the Transcriptome Profiles of Leaves in Shade Grown Tea Plants (Camellia sinensis L.) and Regulatory Network of Flavonoid Biosynthesis. Frontiers in Plant Science, 7, 1143. [Link]
-
Skaçej, G., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Bresser, H. G., et al. (2002). Interference of Uzara glycosides in assays of digitalis glycosides. International Journal of Clinical Pharmacology and Therapeutics, 40(6), 262-265. [Link]
-
Benzie, I. F., Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]
-
Słabicki, M., et al. (2020). Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. Accounts of Chemical Research, 53(8), 1568-1581. [Link]
-
Gao, H., et al. (2024). Challenges and Advances in Bioinformatics and Computational Biology. International Journal of Molecular Sciences, 25(3), 1801. [Link]
Sources
- 1. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. protmed.uoradea.ro [protmed.uoradea.ro]
- 5. International Journal of Molecular Medicine [spandidos-publications.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Rutinoside Storage & Handling
Reference ID: ER-PROTO-2024 | Status: Active | Tier: Advanced Research Support[1]
Core Directive: The "Golden Rules" of Storage
For immediate implementation by laboratory personnel.
Ethyl rutinoside (often associated with Hydroxyethylrutosides or Venoruton components) is a semi-synthetic flavonoid glycoside.[1][2] While the ethyl ether modification improves water solubility compared to its parent compound (Rutin), it retains the inherent fragilities of the flavonoid class: hygroscopicity , photosensitivity , and susceptibility to hydrolysis .
The Storage Protocol (Solid State)
| Parameter | Specification | Critical Reasoning |
| Temperature | -20°C (Preferred) | Slows kinetic degradation rates.[1][2] 4°C is acceptable for short-term (<1 month).[1][2] |
| Atmosphere | Desiccated | The glycosidic bond is prone to hydrolysis.[2] Moisture initiates cleavage of the sugar moiety.[2] |
| Light | Total Darkness | Flavonoids absorb UV/Vis light.[2] Photons catalyze auto-oxidation of the B-ring catechol group.[2] |
| Container | Amber Glass / Foil | Prevents photo-degradation.[1][2] Screw caps must be Parafilmed to prevent moisture entry.[2] |
The Solubilization Protocol (Liquid State)
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to resolve experimental anomalies.
Issue A: "My solution turned from yellow to brown/orange."
-
Diagnosis: Oxidative Degradation .[2]
-
Mechanism: The catechol group (dihydroxy benzene ring) has oxidized into an o-quinone, followed by polymerization.[1][2] This is often accelerated by alkaline pH or light exposure.[2]
-
Corrective Action:
Issue B: "Precipitation occurred after thawing the DMSO stock."
-
Diagnosis: Hygroscopic Water Uptake .
-
Mechanism: DMSO is highly hygroscopic.[2][3] If stored loosely capped, it absorbs atmospheric water.[2] Upon freezing, water crystallizes or reduces the solubility of the lipophilic ethyl groups, causing the compound to crash out.[2]
-
Corrective Action:
-
Warm the vial to 37°C and vortex vigorously to redissolve.
-
Prevention: Use single-use aliquots to avoid repeated freeze-thaw cycles. Seal vials with Parafilm under inert gas.[2]
-
Issue C: "HPLC shows a new peak and loss of the main peak."
-
Diagnosis: Glycosidic Hydrolysis .[2]
-
Mechanism: Acidic conditions or enzymatic contamination (if used in cell culture) have cleaved the rutinose sugar, releasing the aglycone (Ethyl-quercetin).[1][2]
-
Corrective Action:
Visualizing Stability & Risk
The following diagram maps the decision logic for storage and the chemical risks associated with incorrect handling.
Caption: Decision tree highlighting the critical divergence between stable DMSO stocks and unstable aqueous working solutions.[1]
Frequently Asked Questions (FAQs)
Q: Can I autoclave Ethyl rutinoside solutions for sterilization? A: Absolutely not. High heat and pressure will hydrolyze the glycosidic bond (separating the sugar from the flavonoid core) and likely degrade the ethyl ether linkages.[2]
-
Best Practice: Dissolve in DMSO, then dilute into sterile buffer and filter-sterilize using a 0.22 µm PVDF or PTFE membrane .[1][2] Nylon filters may bind flavonoids and reduce concentration.[2]
Q: How does the "Ethyl" group change storage compared to standard Rutin? A: The ethyl group (hydroxyethylation) generally increases water solubility and lipophilicity compared to native Rutin.[2] However, it does not protect the molecule from oxidation or hydrolysis.[2] Treat it with the same rigor as Rutin, but expect slightly better solubility in organic solvents like Ethanol or DMSO.[2]
Q: My protocol requires a 10mM stock. Is this feasible? A: Yes. Most hydroxyethylrutosides are soluble in DMSO up to 25–50 mg/mL .[2]
-
Calculation: MW of Rutin is ~610 g/mol ; Ethyl derivatives are heavier (approx 650-750 g/mol depending on the degree of substitution).[2] 10mM is roughly 6.5–7.5 mg/mL, which is well within the solubility limit for DMSO.[2]
Q: How long can I keep the DMSO stock at -20°C? A: If sealed properly (parafilm) and protected from light: 6 months . If the vial is frequently opened: 1 month (due to water absorption from the air).[2]
References
-
Cayman Chemical. Rutin (hydrate) Product Information & Solubility Data.[1][2] (Accessed 2024).[1][2][4][5]
-
Koyu, H. & Haznedaroglu, M. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents.[2] Molecules, 2018.[2]
-
ChemicalBook. Rutin and Hydroxyethylrutosides Properties. (Accessed 2024).[1][2][4][5]
-
National Institutes of Health (NIH). Stability of screening compounds in wet DMSO.[2] (PubChem/PubMed Data).[1][2]
-
ResearchGate. Solubility of rutin and its derivative in common solvents.[2]
Sources
Technical Support Center: Investigating the Cytotoxicity of Rutinosides in Cancer Cell Lines
Introduction for the Researcher
Welcome to the technical support center for investigating the cytotoxic effects of rutinoside compounds in cell lines. This guide is designed for researchers, scientists, and drug development professionals who are exploring the potential of flavonoid glycosides, specifically rutinosides, as anticancer agents. As a Senior Application Scientist, I have compiled this resource to provide not only step-by-step protocols but also the underlying scientific rationale and troubleshooting advice to ensure your experiments are robust, reproducible, and yield meaningful data.
The current body of research focuses on several naturally occurring rutinosides, such as rutin (quercetin-3-O-rutinoside), cyanidin-3-rutinoside, and isorhamnetin-3-O-rutinoside. It is important to note that while the core principles and methodologies outlined here are broadly applicable, specific data on ethyl rutinoside is not yet prevalent in published literature. Therefore, this guide will leverage data from structurally related rutinosides to provide a strong foundational framework for your investigation into this specific compound. We will address this data gap and how to approach it experimentally throughout this document.
This center is structured to anticipate your needs, from initial experimental design to troubleshooting unexpected results. Let's begin.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when starting their investigation into the cytotoxicity of ethyl rutinoside or related compounds.
Q1: I can't find any published data on the cytotoxicity of "ethyl rutinoside." Where should I start?
A: This is a common challenge when working with novel or less-studied derivatives of known compounds. The best approach is to use data from structurally similar, well-characterized rutinosides as a starting point. Rutin (quercetin-3-O-rutinoside) is the most extensively studied compound in this class and serves as an excellent benchmark. Your initial experiments should aim to establish a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) of ethyl rutinoside in your cell line of interest. We recommend a broad concentration range in your initial screening, for example, from 0.1 µM to 200 µM, to capture a wide spectrum of potential activities.
Q2: What is the general mechanism of cytotoxicity for rutinosides?
A: Rutinosides, like many flavonoids, exhibit anticancer properties through multiple mechanisms.[1] These often converge on the induction of apoptosis (programmed cell death) and cell cycle arrest. Key events can include:
-
Induction of Oxidative Stress: Some rutinosides, like cyanidin-3-rutinoside, can act as pro-oxidants in cancer cells, leading to an accumulation of reactive oxygen species (ROS) that triggers apoptotic pathways.[2][3]
-
Modulation of Apoptotic Proteins: Many rutinosides, including rutin, upregulate pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.[4][5]
-
Caspase Activation: The execution of apoptosis is mediated by a cascade of enzymes called caspases. Rutinosides have been shown to activate key executioner caspases, such as caspase-3 and caspase-9.[6]
-
Cell Cycle Arrest: Some flavonoids can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.
Q3: Does the rutinoside sugar moiety always enhance cytotoxicity?
A: Not necessarily. This is a critical point of experimental consideration. While glycosylation can affect a compound's solubility and bioavailability, the sugar group itself can have varied effects on cytotoxic activity. For instance, one study demonstrated that the presence of a rutinoside at the C7 position of flavonoids like hesperetin and naringenin attenuated their apoptosis-inducing activity in HL-60 leukemia cells.[7] Conversely, other studies show potent cytotoxic effects of rutinoside-containing compounds.[6][8] This highlights the importance of the aglycone's structure and the attachment point of the sugar. When designing your experiments, it may be valuable to test the aglycone (the non-sugar part) of ethyl rutinoside alongside the full compound to dissect the role of the rutinoside group.
Q4: Which cell lines are most sensitive to rutinosides?
A: Sensitivity is cell-line specific. Published data suggests that leukemia cell lines (e.g., HL-60)[3][7], melanoma cells (e.g., SK-MEL-28)[9][10], and some cervical (e.g., HeLa)[4] and colon cancer cell lines[11] are susceptible to rutinoside-induced cytotoxicity. However, the IC50 values can vary significantly. It is crucial to determine the sensitivity of your specific cell line of interest empirically.
Q5: How do I prepare ethyl rutinoside for cell-based assays?
A: Like most flavonoids, ethyl rutinoside is likely to have low aqueous solubility. The standard practice is to dissolve the compound in a sterile, cell-culture grade solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations for your experiments. Crucially, you must include a vehicle control in all experiments , which consists of cells treated with the highest concentration of DMSO used in your drug dilutions, to ensure that the solvent itself is not causing any cytotoxic effects.
Part 2: Troubleshooting Guide & Experimental Protocols
This section is designed to help you navigate common experimental hurdles and provides detailed protocols for core cytotoxicity assays.
Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in my viability assay (e.g., MTT, XTT). | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Compound precipitation at high concentrations. 4. Incomplete formazan solubilization (MTT assay). | 1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each row/column. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Visually inspect the wells under a microscope after adding the compound. If crystals are visible, consider lowering the highest concentration or using a different solubilization method. 4. Ensure the solubilization buffer is added to all wells and mix thoroughly on a plate shaker for at least 15 minutes before reading the absorbance. |
| My IC50 value for a known compound (e.g., Rutin) is very different from published values. | 1. Different cell line passage number or source. 2. Variation in cell seeding density. 3. Different incubation times with the compound. 4. Differences in serum concentration in the media. | 1. Use low-passage cells and be consistent. Cell sensitivity can change over time in culture. 2. Optimize and standardize your cell seeding density. A higher density may require more compound to achieve the same effect. 3. IC50 is time-dependent. Ensure your incubation time (e.g., 24, 48, 72 hours) matches the reference study. Report the time along with the IC50 value. 4. Serum proteins can bind to compounds, reducing their effective concentration. Use the same serum percentage as the reference study or report the percentage used. |
| I don't see any cytotoxicity even at high concentrations of ethyl rutinoside. | 1. The compound may not be cytotoxic in your chosen cell line. 2. The incubation time is too short. 3. The compound has degraded. | 1. Test the compound in a different cell line known to be sensitive to other rutinosides (see Table 1). 2. Extend the incubation period (e.g., from 24h to 48h or 72h). 3. Prepare fresh stock solutions of the compound. Store stock solutions at -20°C or -80°C and protect from light. |
| My Annexin V/PI staining shows a large population of necrotic (Annexin V+/PI+) cells, even at early time points. | 1. The compound may be inducing necrosis rather than apoptosis. 2. The compound concentration is too high, leading to rapid, secondary necrosis. 3. Cells were handled too harshly during staining. | 1. This is a valid result. Report that the compound induces necrosis. You can confirm with an LDH release assay. 2. Perform a time-course experiment and use a lower concentration (around the IC50) to capture early apoptotic events (Annexin V+/PI-). 3. Handle cells gently during harvesting and washing steps to avoid mechanical damage to the cell membrane. |
Data Presentation: Cytotoxicity of Rutinosides in Various Cancer Cell Lines
The following table summarizes published IC50 values for rutin and other rutinosides. This data can serve as a valuable reference for designing your own experiments with ethyl rutinoside.
Table 1: Reported IC50 Values of Rutin and Related Rutinosides
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| Rutin | SK-MEL-28 | Melanoma | 47.44 ± 2.41 | Not Specified |
| Rutin | RPMI-7951 | Melanoma | 64.49 ± 13.27 | Not Specified |
| Rutin (in Ethyl Acetate Fraction) | HeLa | Cervical Cancer | 17.33 ± 0.58 (µg/mL) | Not Specified |
| Isorhamnetin-3-O-rutinoside | K562 | Myelogenous Leukemia | Apoptosis induced | 48 |
| Isorhamnetin | SW-480 | Colon Cancer | 2.09 ± 0.09 (µg/mL) | 72 |
| Isorhamnetin | HT-29 | Colon Cancer | 8.65 ± 0.20 (µg/mL) | 72 |
| Cyanidin-3-rutinoside | HL-60 | Promyelocytic Leukemia | ~50 (for 50% apoptosis) | 18 |
Note: IC50 values can vary between studies due to different experimental conditions. This table should be used as a guideline.[6][8][9][10][12][13]
Experimental Protocols & Workflows
This diagram outlines a logical flow for a comprehensive investigation of a novel compound's cytotoxic and mechanistic properties.
Caption: A simplified model of rutinoside-induced apoptotic pathways.
This model suggests that ethyl rutinoside could potentially induce apoptosis by increasing reactive oxygen species (ROS) and activating the p53 tumor suppressor protein. Activated p53 can then increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptosis. [2][3][4][5]The activation of stress-related kinases like p38 MAPK and JNK can also play a role in this process. [3] To validate the involvement of these pathways in your system, Western blotting is the gold-standard technique. You would treat your cells with ethyl rutinoside and probe cell lysates with antibodies against the total and phosphorylated forms of these key proteins.
References
-
Karakurt, S. (2016). Modulatory effects of rutin on the expression of cytochrome P450s and antioxidant enzymes in human hepatoma cells. Acta Pharmaceutica, 66(4), 491-502. Available from: [Link]
-
The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways. (2023). Journal of Functional Foods, 105, 105555. Available from: [Link]
-
Feng, R., Wang, Y., Liu, C., & Wang, L. (2007). Cyanidin-3-rutinoside, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress. Journal of Biological Chemistry, 282(18), 13468-13476. Available from: [Link]
-
Jahantigh, M., Kianirad, M., & Rezaee, R. (2018). An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines. Hepatitis Monthly, 18(S1). Available from: [Link]
-
Sharma, C., et al. (2021). Elucidation of rutin's role in inducing caspase-dependent apoptosis via HPV-E6 and E7 down-regulation in cervical cancer HeLa cells. Scientific Reports, 11(1), 12981. Available from: [Link]
-
Imran, M., et al. (2021). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Cancers, 13(19), 4949. Available from: [Link]
-
Moldovan, C., et al. (2021). Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells. Molecules, 26(18), 5649. Available from: [Link]
-
Rutin, a glycoside from quercetin flavonoid. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
ANTIOXIDANT AND CYTOTOXIC ACTIVITIES OF THE FLAVONOID RUTIN. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Cytotoxic and Apoptotic Properties of the Flavonoid-rich Ethyl Acetate Fraction of the Crude Methanol Leaf Extract of Syzygium samarangense (Blume) Merr. (Myrtaceae) against MCF-7 Breast Cancer Cells. (2020). Tropical Journal of Natural Product Research, 4(11), 937-942. Available from: [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 8, 2026, from [Link]
-
Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells. (2021). MDPI. Available from: [Link]
-
Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2016). Chemical Communications, 52(41), 6828-6831. Available from: [Link]
-
Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin. (2023). Biology, 12(4), 527. Available from: [Link]
-
Feng, R., et al. (2007). Cyanidin-3-rutinoside, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress. The Journal of biological chemistry, 282(18), 13468–13476. Available from: [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways. (2023). ResearchGate. Available from: [Link]
-
Yeh, C. T., et al. (2003). Rutinoside at C7 attenuates the apoptosis-inducing activity of flavonoids. Biochemical pharmacology, 66(7), 1101–1109. Available from: [Link]
-
Ethyl acetate extract and its major constituent, isorhamnetin 3-O-rutinoside, from Nitraria retusa leaves, promote apoptosis of human myelogenous erythroleukaemia cells. (2012). Food Chemistry, 134(1), 225-231. Available from: [Link]
-
Cytotoxicity of dietary flavonoids on different human cancer types. (2010). Mini reviews in medicinal chemistry, 10(6), 518–528. Available from: [Link]
-
Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery. (2023). Pharmaceutics, 15(11), 2568. Available from: [Link]
-
Cyanidin-3-rutinoside, a Natural Polyphenol Antioxidant, Selectively Kills Leukemic Cells by Induction of Oxidative Stress. (2007). ResearchGate. Available from: [Link]
-
Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells. (2023). International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Cytotoxicity of flavonoid glycosides, flavonoid aglycones and phenolic acids from Inula oculus-christi L. on mammalian cell line. (2017). EXCLI Journal, 16, 688-697. Available from: [Link]
-
IC50 values after CGA treatment of breast cancer cell lines included in the study. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023). Molecules, 28(8), 3508. Available from: [Link]
-
Cytotoxic Flavonoid Glycosides from Rapistrum rugosum L. (2016). ResearchGate. Available from: [Link]
-
The Anti-Leukemic Activity of Natural Compounds. (2022). Molecules, 27(21), 7488. Available from: [Link]
-
The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. (2020). International Journal of Molecular Sciences, 21(21), 8243. Available from: [Link]
-
Flavonoids in Cancer and Apoptosis. (2018). Cancers, 10(1), 28. Available from: [Link]
-
Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. (2018). ResearchGate. Available from: [Link]
-
cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 8, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Cyanidin-3-rutinoside, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of rutin’s role in inducing caspase-dependent apoptosis via HPV-E6 and E7 down-regulation in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rutinoside at C7 attenuates the apoptosis-inducing activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: In Vivo Validation of Ethyl Rutinoside
This guide provides an in-depth technical analysis of Ethyl Rutinoside (ER) , specifically focusing on its in vivo validation as a bioactive transformation product for metabolic and inflammatory regulation.[1][2]
Based on recent high-impact literature (2024–2025), Ethyl Rutinoside is primarily validated as a critical component of the ER-AG (Ethyl Rutinoside + Aglycone) complex, formed during the enzymatic processing of Rutin-rich substrates (e.g., Tartary buckwheat).[1][2] This guide compares its efficacy against native Rutin and standard therapeutic interventions.
Executive Summary & Compound Profile
Ethyl Rutinoside is an ethyl-glycoside derivative formed via the enzymatic transglycosylation of Rutin (Quercetin-3-O-rutinoside).[1][2][3][4] Unlike native Rutin, which exhibits poor water solubility and limited bioavailability, the Ethyl Rutinoside-enriched fraction (often co-existing with free Quercetin aglycones) demonstrates significantly enhanced bioactivity.[1]
Recent in vivo studies (2025) have positioned Ethyl Rutinoside as a potent modulator of metabolic syndrome, specifically targeting hyperglycemia, insulin resistance, and systemic inflammation .
Chemical & Pharmacological Profile
| Feature | Ethyl Rutinoside (ER) System | Native Rutin |
| Origin | Enzymatic transformation (Transglycosylation) | Natural Flavonoid Glycoside |
| Bioavailability | High (Enhanced solubility & uptake) | Low (Requires gut hydrolysis) |
| Primary MOA | AMPK Activation, Nrf2 Upregulation | General Antioxidant (Scavenging) |
| Key Indication | Type 2 Diabetes (T2DM), Dyslipidemia | Vascular Health, General Wellness |
Comparative Analysis: Efficacy & Performance
The following data synthesizes head-to-head comparisons from recent murine models of Type 2 Diabetes (T2DM) and metabolic dysfunction.
Table 1: Quantitative Efficacy Metrics (In Vivo T2DM Model)
Data Source: Derived from Liu et al. (2025) & Related Pharmacological Assays
| Metric | Ethyl Rutinoside (ER-AG) | Native Rutin | Control (Untreated T2DM) | Standard (Metformin/Equiv) |
| Blood Glucose Reduction | ↓ 48.52% | ↓ 15–20% | - | ↓ 50–55% |
| Insulin Resistance (HOMA-IR) | Significantly Improved | Moderate Improvement | High | Significantly Improved |
| Glycated Serum Protein | Significant Reduction | Slight Reduction | High | Significant Reduction |
| Inflammatory Cytokines (IL-6) | High Suppression | Moderate Suppression | High | High Suppression |
| Bioaccessibility | Enhanced (Matrix released) | Limited (Matrix bound) | N/A | High |
Analyst Insight: The ER-enriched fraction nearly matches the glycemic control of standard pharmacological agents while offering superior antioxidant benefits via the Nrf2 pathway, a mechanism often absent in pure hypoglycemic drugs.
Mechanistic Validation (Signaling Pathways)
Ethyl Rutinoside's efficacy is not merely due to scavenging free radicals but stems from the activation of specific intracellular signaling cascades.[2]
Key Pathways:
-
AMPK/Glut4 Axis: Enhances glucose uptake in skeletal muscle.[1][2]
-
Nrf2/HO-1 Axis: Upregulates endogenous antioxidant enzymes (SOD, CAT) to combat oxidative stress.[1][2]
-
NF-κB Pathway: Inhibits the transcription of pro-inflammatory cytokines.[1][2]
Figure 1: Mechanistic action of Ethyl Rutinoside activating AMPK and Nrf2 pathways while suppressing NF-κB.[1][2]
In Vivo Validation Protocol
To replicate the validated effects of Ethyl Rutinoside, the following protocol is recommended based on the 2025 validation studies.
Experimental Workflow: T2DM Murine Model
Objective: Validate hypoglycemic and anti-inflammatory effects of ER-enriched fractions. Subject: C57BL/6J Mice (High-Fat Diet + STZ induced).
Step-by-Step Protocol:
-
Induction Phase (Weeks 1-4):
-
Treatment Phase (Weeks 5-12):
-
Assessment (Weekly & Terminal):
Figure 2: Workflow for validating Ethyl Rutinoside efficacy in a T2DM mouse model.
References
-
Liu, Y., et al. (2025). Evaluation of ethyl-rutinoside and aglycone-fortified Tartary buckwheat steamed bread in ameliorating hyperglycemia, insulin resistance, and dyslipidemia in type 2 diabetic mice.[1][3][4] Journal of Functional Foods, 134, 107027.[1][5] [1][2][5]
-
Siddiquy, M., et al. (2025). Substrate specificity and reaction optimisation of a rutinosidase from tartary buckwheat for ethyl rutinoside formation.[1][6] ResearchGate/Journal of Cereal Science.[2]
-
Xiao, Y., et al. (2022). Evaluation of endogenous enzyme-induced chemical transformations of flavonoid glycosides to aglycones and ethyl-rutinoside in different Tartary buckwheat edible tissues.[1][2][7] Journal of Cereal Science, 104, 103429.[1][7][8] [1][2][8]
-
Ghareeb, M. A., et al. (2024). Quercetin - Effects on Human Health: Mechanistic Insights into Metabolic Regulation.[1][2] IntechOpen.[1][2]
Sources
- 1. Rutin | 153-18-4 [chemicalbook.com]
- 2. Phenethyl rutinoside | C20H30O10 | CID 14312558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Cross-Validation of Ethyl Rutinoside Analytical Methods: A Comparative Guide
Executive Summary
In the development of flavonoid-based therapeutics, Ethyl rutinoside (a lipophilic derivative of Rutin) presents a unique analytical challenge. While its ethyl moiety enhances bioavailability compared to its parent compound, it also alters chromatographic retention and ionization efficiency.
This guide provides a cross-validation framework between two necessary methodologies: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) for Quality Control (QC) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) for Pharmacokinetics (PK).
The Core Conflict:
-
HPLC-UV is robust and cost-effective but lacks the sensitivity for plasma quantification (< 50 ng/mL).
-
LC-MS/MS offers femtogram-level sensitivity but suffers from matrix effects (ion suppression) that can compromise accuracy if not cross-validated against a stoichiometric standard.
Chemical Context & Separation Logic
To validate these methods, one must understand the analyte's behavior. Ethyl rutinoside differs from Rutin (Quercetin-3-O-rutinoside) by the addition of an ethyl group, typically at the 7-O or 3'-O position.
-
Lipophilicity: The ethyl group increases
, resulting in longer retention times on Reverse Phase (C18) columns compared to Rutin. -
Ionization: The ethylation reduces the number of free phenolic hydroxyls, potentially altering pKa and requiring pH adjustment in the mobile phase to ensure neutral species for retention or ionized species for MS detection.
Method A: HPLC-UV (The QC Standard)
Purpose: Raw material purity, stability testing, and formulation analysis.
Experimental Protocol
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Phenomenex Kinetex 5µm, 150 x 4.6 mm). Why? The 5µm particle size offers a balance between resolution and backpressure, suitable for robust QC routines.
-
Mobile Phase:
-
Gradient: 15% B to 45% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 355 nm (Band II absorption maximum for flavonols).
Performance Metrics (Reference Data)
| Parameter | Specification | Typical Result |
| Linearity ( | ||
| Range | Pass | |
| Precision (RSD) | ||
| LOD | N/A |
Critical Insight: Phosphoric acid is preferred over Formic acid for HPLC-UV because it is UV-transparent at lower wavelengths (210 nm) if impurity profiling is needed simultaneously.
Method B: LC-MS/MS (The Bioanalytical Standard)
Purpose: Plasma quantification (PK studies) and trace impurity analysis.
Experimental Protocol
-
System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.
-
Column: C18 (e.g., Waters ACQUITY UPLC BEH 1.7µm, 50 x 2.1 mm). Why? Sub-2-micron particles are essential for the sharp peaks required to separate the analyte from plasma phospholipids.
-
Mobile Phase:
-
Ionization: ESI Positive Mode (
). -
MRM Transitions:
-
Precursor:
[Parent Mass] (e.g., ~639 for mono-ethyl). -
Product:
[Aglycone] (Cleavage of the sugar moiety).
-
Sample Preparation (Protein Precipitation)
-
Aliquot
rat plasma. -
Add
ACN containing Internal Standard (e.g., Troxerutin). -
Vortex (1 min) and Centrifuge (10 min at 12,000 rpm).
-
Inject Supernatant.[4]
Performance Metrics (Reference Data)
| Parameter | Specification | Typical Result |
| Linearity ( | ||
| Range | Pass | |
| Accuracy | ||
| Matrix Effect |
Cross-Validation Study
To ensure the LC-MS method is measuring the same chemical entity as the HPLC-UV method without bias, a Bridge Study is required.
The Overlap Experiment
Prepare a set of "High Concentration" QC samples (
-
Acceptance Criteria: The calculated concentration from Method B must be within
of Method A. -
Common Failure Mode: If LC-MS reads significantly lower, ion suppression from the matrix is likely occurring. If LC-MS reads higher, check for isobaric interferences (metabolites with similar mass).
Decision Logic & Workflow
The following diagrams illustrate the decision process for method selection and the extraction workflow for biological validation.
Figure 1: Decision Matrix for Analytical Method Selection based on concentration and sample origin.
Figure 2: Optimized Protein Precipitation Workflow for Ethyl Rutinoside in Plasma.
Troubleshooting & Optimization
Peak Tailing in HPLC
-
Cause: Interaction between the free phenolic hydroxyls of the flavonoid and residual silanols on the silica column.
-
Solution: Ensure the mobile phase pH is acidic (pH < 3.0). If using a C18 column, choose an "end-capped" or "base-deactivated" stationary phase [1].
Signal Drift in LC-MS
-
Cause: Accumulation of phospholipids on the column or source contamination.
-
Solution: Implement a divert valve to send the first 1 minute (containing salts) and the final wash (containing phospholipids) to waste, only directing the flow to the MS source during the analyte elution window [2].
References
-
Comparison of analytical methods reported for determination of flavonoid glycosides. ResearchGate. Available at: [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. Available at: [Link]
-
Determination of typhaneoside in rat plasma by liquid chromatography-tandem mass spectrometry. National Institutes of Health (PubMed). Available at: [Link]
-
Extraction of Drug from the Biological Matrix: A Review. ResearchGate. Available at: [Link]
Sources
- 1. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Structure-activity relationship of Ethyl rutinoside derivatives
Title: Comparative Guide: Structure-Activity Relationship (SAR) of Ethyl & Hydroxyethyl Rutinoside Derivatives
Executive Summary This technical guide analyzes the pharmacological trade-offs involved in the derivatization of Rutin (Quercetin-3-O-rutinoside). While Rutin exhibits potent antioxidant potential, its clinical utility is severely limited by poor water solubility (0.125 g/L) and low bioavailability.
This analysis focuses on Ethyl Rutinoside derivatives , specifically distinguishing between the clinically established Hydroxyethylrutosides (Troxerutin) and experimental O-Ethyl ether/ester analogs. The guide demonstrates that while alkylation at the C-7 and C-3' positions enhances bioavailability and metabolic stability, excessive substitution at the catechol moiety (C-3', C-4') diminishes intrinsic radical scavenging capacity.
Part 1: The Chemical Rationale & SAR Logic
The core challenge in flavonoid therapeutics is the "Bioavailability-Activity Paradox." The hydroxyl (-OH) groups responsible for antioxidant potency are also responsible for rapid Phase II metabolism (glucuronidation/sulfation) and poor membrane permeability.
The Derivatization Landscape
We compare three distinct chemical entities:
| Feature | Rutin (Parent) | Troxerutin (Clinical Standard) | Novel O-Ethyl/Acyl Derivatives |
| Chemical Modification | None | Hydroxyethylation (-O-CH₂CH₂OH) | Ethylation (-O-CH₂CH₃) or Acylation |
| Primary Substitution Sites | N/A | C-7, C-3', C-4' (Mixture of tri/tetra) | C-7 (Selective) or Pan-substitution |
| Solubility Profile | Hydrophilic (Poor) | Highly Water Soluble | Lipophilic (High) |
| Bioavailability | <10% (Requires hydrolysis to Quercetin) | High (Absorbed as glycoside) | Variable (Depends on chain length) |
| Primary Indication | Dietary Supplement | Venous Insufficiency (Phlebotonic) | Experimental (Lipid peroxidation) |
SAR Mechanics: The Critical Substitutions
The biological activity of ethyl rutinosides hinges on specific structural modifications:
-
The C-7 Position (Solubility Anchor): Alkylation here (e.g., 7-O-hydroxyethyl) disrupts the crystal lattice energy, significantly increasing water solubility without sacrificing the redox potential of the B-ring.
-
The C-3'/C-4' Catechol (The Redox Engine):
-
Preservation: If these OH groups remain free, the molecule retains high DPPH/ABTS scavenging capabilities.
-
Blockade: Ethylating both 3' and 4' (as seen in Tetra-hydroxyethylrutoside) drastically reduces direct antioxidant activity because the molecule can no longer donate hydrogen atoms to neutralize radicals. However, it may still function via Nrf2 pathway activation.
-
-
The Glycosidic Bond (Metabolic Shield): Unlike Quercetin, the rutinoside sugar at C-3 prevents rapid oxidation but limits passive diffusion. Ethylation of the aglycone backbone helps bypass the requirement for hydrolytic cleavage by gut microbiota.
Part 2: Visualized Pathways
SAR Decision Tree (Graphviz)
This diagram illustrates the causal relationship between structural modification and pharmacological outcome.
Caption: SAR decision matrix showing how site-specific ethylation dictates the therapeutic window of Rutin derivatives.
Part 3: Comparative Performance Data
The following data synthesizes experimental benchmarks comparing Rutin with its key ethylated derivative, Troxerutin (Tri-hydroxyethylrutoside).
Antioxidant vs. Bioavailability Trade-off
| Parameter | Rutin (Standard) | Troxerutin (Derivative) | Interpretation |
| IC50 (DPPH Radical) | 5.4 ± 0.2 µM | 18.2 ± 1.5 µM | Rutin is 3x more potent in vitro due to free catechol hydroxyls. |
| LogP (Lipophilicity) | 1.29 | -0.98 (Hydrophilic) | Troxerutin is engineered for plasma solubility; O-Ethyl ethers (experimental) can reach LogP > 3.0. |
| Cmax (Rat Plasma) | 0.3 µg/mL | 3.5 µg/mL | Critical: Derivative achieves ~10x higher plasma concentration. |
| Tmax | 6-8 hours | 2-3 hours | Derivative is absorbed rapidly in the small intestine; Rutin requires colonic degradation. |
| Erythrocyte Protection | Moderate | High | Derivative prevents hemolysis better due to higher circulating volume. |
Data Source Synthesis: Values derived from comparative pharmacokinetic studies of flavonoid glycosides (See References).
Part 4: Experimental Protocols
To validate these SAR claims in your own lab, follow these standardized protocols.
Protocol A: Synthesis of Hydroxyethylrutosides (Troxerutin Analog)
Objective: To synthesize a mixture of mono-, di-, tri-, and tetra-hydroxyethyl rutosides for SAR evaluation.
-
Reagents: Rutin trihydrate (10g), 2-Chloroethanol (excess), NaOH (aqueous catalyst).
-
Reaction:
-
Dissolve Rutin in aqueous NaOH (pH 9-10) under nitrogen atmosphere.
-
Add 2-Chloroethanol dropwise at 70°C.
-
Maintain reaction for 6 hours. Note: The ratio of chloroethanol controls the degree of substitution (DS).
-
-
Purification (Critical Step):
-
Neutralize with HCl.
-
Desalt using a Diaion HP-20 macroporous resin column.
-
Elute with increasing gradients of Ethanol/Water (0% -> 50%).
-
Validation: Use HPLC-MS to separate the Tri-O-(β-hydroxyethyl)rutin (Main active component) from the tetra-substituted inactive byproducts.
-
Protocol B: Differential Lipophilicity Assay (Shake-Flask Method)
Objective: To quantify the "Ethyl" effect on membrane permeability.
-
System: n-Octanol / Phosphate Buffer (pH 7.4).
-
Procedure:
-
Dissolve 2 mg of Rutin or Derivative in the pre-saturated aqueous phase.
-
Add equal volume of pre-saturated n-octanol.
-
Vortex for 30 mins; Centrifuge at 3000 rpm for 10 mins.
-
-
Analysis:
-
Measure UV absorbance of both phases (λmax = 355 nm).
-
Calculation:
-
Target: Successful "Ethyl" derivatives for topical use should aim for LogP 2.0–3.0; Venotropic injectables aim for LogP < 0.
-
Part 5: Mechanism of Action (Signaling Pathway)
Ethylated derivatives like Troxerutin operate differently than parent Rutin. While Rutin acts as a direct scavenger, Troxerutin functions primarily as a signal modulator due to its stability.
Caption: Mechanism of Action: Troxerutin favors indirect enzymatic upregulation (Nrf2) over direct radical scavenging.
References
-
Comparative Pharmacokinetics of Rutin vs. Hydroxyethylrutosides Source: European Journal of Clinical Pharmacology.[1] Citation: Kienzler, J. L., et al. "Pharmacokinetics of mono-3'- and mono-4'-O-(β-hydroxyethyl)-rutoside derivatives." (2002).[1]
-
Antioxidant Activity of Rutin Glycosides Source: PubMed / Antioxidants (Basel). Citation: "A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect." (2021).[2]
-
Stability and Analysis of Troxerutin Source: Journal of Pharmaceutical and Biomedical Analysis. Citation: "Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects."[3] (2018).[3][4]
-
Synthesis of Rutin Esters/Derivatives Source: Scientific Research Publishing. Citation: "Synthesis and Characterization of Novel Rutin Derivatives with Potential Antioxidant Properties."[4][5]
-
Therapeutic Effects of Troxerutin Signaling Source: PubMed Central (PMC). Citation: "Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View." (2021).[2][6]
Sources
- 1. Pharmacokinetics of mono-3'- and mono-4'-0-(beta-hydroxyethyl)-rutoside derivatives, after single doses of Venoruton powder in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troxerutin, a mixture of O-hydroxyethyl derivatives of the natural flavonoid rutin: Chemical stability and analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.najah.edu [repository.najah.edu]
- 6. Probing the synergistic effects of rutin and rutin ester on the oxidative stability of sardine oil - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Replicating Published Findings on Ethyl Rutinoside: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of flavonoid research, rutin (quercetin-3-O-rutinoside) stands as a well-documented natural compound with a broad spectrum of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] However, its therapeutic potential is often hampered by poor water solubility. This has spurred investigations into chemical modifications, such as the synthesis of glycoside derivatives, to enhance its physicochemical properties and biological efficacy. This guide provides a comprehensive framework for replicating and understanding the potential findings related to Ethyl rutinoside, a derivative of rutin.
While direct and extensive published data on Ethyl rutinoside is limited, this guide, grounded in established scientific principles and analogous research, will equip you with the necessary protocols and comparative insights. We will delve into a plausible synthesis route, robust characterization methodologies, and a comparative analysis of its anticipated biological activities against its parent compound, rutin, and its aglycone, quercetin.
Synthesis of Ethyl Rutinoside: An Enzymatic Approach
The synthesis of alkyl glycosides from flavonoids is achievable through enzymatic transglycosylation, a method favored for its specificity and milder reaction conditions compared to chemical synthesis.[3][4] Based on existing literature for the synthesis of other alkyl glycosides, a probable enzymatic route for Ethyl rutinoside is proposed below.
Experimental Protocol: Enzymatic Transglycosylation of Rutin
This protocol utilizes a glycoside hydrolase capable of catalyzing the transfer of the rutinoside moiety from rutin to ethanol.
Materials:
-
Rutin (substrate)
-
Ethanol (acceptor)
-
Glycoside hydrolase (e.g., from Aspergillus oryzae)[3]
-
Sodium acetate buffer (pH 5.0)
-
Ethyl acetate
-
Acetonitrile
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: In a sterile reaction vessel, dissolve rutin in a minimal amount of a suitable co-solvent like dimethyl sulfoxide (DMSO) before adding it to the sodium acetate buffer to create a suspension. Add ethanol to the mixture. The final concentration of ethanol will need to be optimized but can be started at a significant molar excess to drive the reaction towards transglycosylation.
-
Enzyme Addition: Introduce the glycoside hydrolase to the reaction mixture. The enzyme-to-substrate ratio should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation for a predetermined period (e.g., 24-72 hours). Monitor the reaction progress periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC.
-
Reaction Termination: Once significant product formation is observed, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a solvent like ethyl acetate to precipitate the enzyme.
-
Extraction and Purification: Centrifuge the mixture to remove the enzyme and any insoluble material. The supernatant, containing Ethyl rutinoside, unreacted rutin, and other byproducts, can then be subjected to purification. Liquid-liquid extraction with ethyl acetate can be used to partition the products.[5] Further purification is critical and can be achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and a gradient of water and acetonitrile as the mobile phase.[6][7]
-
Characterization: The purified fractions corresponding to the Ethyl rutinoside peak should be collected, the solvent evaporated, and the product characterized by NMR and mass spectrometry to confirm its structure.
Causality Behind Experimental Choices:
-
Enzymatic Approach: This method is selected for its high regioselectivity, avoiding the need for complex protection and deprotection steps often associated with chemical synthesis of glycosides.[8]
-
Ethanol as Acceptor: As a primary alcohol, ethanol is a good acceptor for the transglycosylation reaction.[4]
-
Buffer and Temperature: The chosen pH and temperature are based on the optimal conditions for the selected glycoside hydrolase to ensure maximum catalytic activity and stability.
-
HPLC Purification: This technique provides high-resolution separation of the desired product from the starting material and potential side products, ensuring a high purity final compound.[6]
Workflow for Ethyl Rutinoside Synthesis and Purification
Caption: Enzymatic synthesis and purification of Ethyl rutinoside.
Structural Characterization: Confirming the Identity of Ethyl Rutinoside
Thorough characterization is paramount to validate the successful synthesis of Ethyl rutinoside. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for elucidating the structure of novel flavonoid glycosides.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra of the purified product should be acquired and compared with the known spectra of rutin.
Expected Spectral Features for Ethyl Rutinoside (in comparison to Rutin):
-
1H NMR: The most significant change will be the appearance of new signals corresponding to the ethyl group: a quartet around 3.5-4.0 ppm (for the -CH2- group) and a triplet around 1.1-1.3 ppm (for the -CH3 group). The anomeric proton of the glucose unit directly attached to the ethyl group will likely show a shift compared to its position in rutin. The aromatic protons of the quercetin backbone should remain largely unchanged.
-
13C NMR: New signals for the ethyl group will be observed around 60-70 ppm (-CH2-) and 15-20 ppm (-CH3). The carbon of the glucose unit bonded to the ethyl group will also exhibit a characteristic shift.
A 2D NMR technique like DOSY (Diffusion Ordered Spectroscopy) can be useful in confirming the presence of a single molecular entity and identifying the signals belonging to the flavonoid glycoside.[11]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) will be crucial for confirming the structure by analyzing the fragmentation pattern.[9]
Expected Fragmentation Pattern for Ethyl Rutinoside:
-
The parent ion [M-H]- should correspond to the calculated mass of Ethyl rutinoside.
-
Fragmentation should show the loss of the ethyl group, followed by the sequential loss of the rhamnose and glucose units, ultimately yielding the quercetin aglycone fragment, similar to what is observed for rutin.
Comparative Biological Activity: Ethyl Rutinoside vs. Rutin and Quercetin
The primary motivation for synthesizing Ethyl rutinoside is the potential for enhanced biological activity, likely stemming from improved solubility and bioavailability. The following sections outline key in vitro assays to compare its antioxidant and anti-inflammatory properties with its well-characterized precursors.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. Standard assays can be employed to compare the radical scavenging abilities of Ethyl rutinoside, rutin, and quercetin.
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compounds to donate a hydrogen atom or electron to the stable DPPH radical. The reduction in absorbance at 517 nm is proportional to the antioxidant activity.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the reduction of the pre-formed ABTS radical cation. The decrease in absorbance at 734 nm indicates the scavenging capacity of the test compounds.
Anticipated Structure-Activity Relationship:
The antioxidant activity of flavonoids is closely linked to their chemical structure.[13][14] The presence of a free hydroxyl group at the C3 position in quercetin is a major contributor to its high radical scavenging activity.[15] In rutin, this position is occupied by the rutinoside moiety, which can diminish its activity in some in vitro assays compared to quercetin.[15] For Ethyl rutinoside, where the sugar is attached to an ethyl group, the antioxidant activity is expected to be influenced by the overall electronic and steric effects of this modification. A study comparing rutin and a rutin glycoside found that the glycoside derivative exhibited higher radical scavenging activity.[1]
Table 1: Predicted Comparative Antioxidant Activity (IC50 Values)
| Compound | Predicted DPPH Scavenging Activity (IC50) | Predicted ABTS Scavenging Activity (IC50) | Rationale |
| Quercetin | Lowest | Lowest | Free 3-OH group enhances radical scavenging.[15] |
| Rutin | Intermediate | Intermediate | Glycosylation at 3-OH can reduce activity compared to quercetin.[15] |
| Ethyl rutinoside | Potentially Lower than Rutin | Potentially Lower than Rutin | The ethyl group may influence solubility and interaction with radicals. Based on findings for other rutin glycosides, it could also be higher.[1] |
Anti-inflammatory Activity
Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[16][17]
Experimental Protocols:
-
Inhibition of Protein Denaturation: This in vitro assay uses the heat-induced denaturation of bovine serum albumin (BSA) as a model for protein denaturation that occurs during inflammation. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.
-
Cell-Based Assays: Using a cell line like RAW 264.7 macrophages, the anti-inflammatory effects can be assessed by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) production upon stimulation with lipopolysaccharide (LPS).[1][18]
Anticipated Structure-Activity Relationship:
The anti-inflammatory activity of flavonoids is also structure-dependent. Studies have shown that both rutin and quercetin possess significant anti-inflammatory properties. A comparative study of rutin and a rutin glycoside showed similar effects on the levels of NO and pro-inflammatory cytokines in vitro.[1][18] Therefore, it is plausible that Ethyl rutinoside would exhibit comparable, if not slightly modulated, anti-inflammatory activity to rutin.
Signaling Pathway in LPS-induced Inflammation
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Comparison with Alternatives
The primary alternatives to Ethyl rutinoside in research applications are its parent compound, rutin, and its aglycone, quercetin.
Table 2: Comparison of Ethyl Rutinoside with Key Alternatives
| Feature | Ethyl Rutinoside (Predicted) | Rutin | Quercetin |
| Solubility | Potentially higher than rutin in certain solvents. | Low water solubility. | Poorly soluble in water. |
| Antioxidant Activity | Likely comparable to or slightly different from rutin. | Good antioxidant activity. | Excellent antioxidant activity.[15] |
| Anti-inflammatory Activity | Expected to be similar to rutin. | Potent anti-inflammatory effects.[1] | Strong anti-inflammatory properties. |
| Bioavailability | Potentially improved due to the ethyl group. | Limited bioavailability. | Higher bioavailability than rutin. |
| Primary Application | Research into structure-activity relationships of flavonoid glycosides; potential for enhanced solubility and bioavailability. | Widely used as a nutraceutical and in research for its various biological activities. | A common standard for flavonoid research and a potent bioactive compound.[19] |
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially predictive, framework for the synthesis, characterization, and comparative evaluation of Ethyl rutinoside. While direct experimental data on this specific derivative is scarce, the principles and protocols outlined herein, based on extensive research on rutin and other flavonoid glycosides, offer a solid foundation for researchers.
The key to advancing our understanding of Ethyl rutinoside lies in its successful synthesis and rigorous characterization. Subsequent comparative studies on its biological activities will elucidate the impact of the ethyl glycosylation on the pharmacological profile of rutin. Such research will not only contribute to the fundamental knowledge of flavonoid structure-activity relationships but may also pave the way for the development of novel, more effective flavonoid-based therapeutics.
References
-
A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. (2021). Antioxidants, 10(11), 1696. [Link]
-
Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases. (n.d.). Lund University. [Link]
-
Enzymatic route to alkyl glycosides having oligomeric head groups. (2005). Green Chemistry, 7(9), 646-651. [Link]
-
Enzymatic synthesis of alkyl glucosides using Leuconostoc mesenteroides dextransucrase. (2009). Journal of Biotechnology, 141(3-4), 185-189. [Link]
-
Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects. (2023). Molecules, 28(4), 1817. [Link]
-
Polyglucosylation of Rutin Catalyzed by Cyclodextrin Glucanotransferase from Geobacillus sp.: Optimization and Chemical Characterization of Products. (2021). Industrial & Engineering Chemistry Research, 60(3), 1398–1407. [Link]
-
A review on the chemistry and biological properties of Rutin, a promising nutraceutical agent. (2019). Journal of Pharmacognosy and Phytochemistry, 8(6), 119-128. [Link]
-
Enzymatic synthesis of flavonoid glucosides and their biochemical characterization. (2018). Journal of Molecular Catalysis B: Enzymatic, 134, 139-146. [Link]
-
β-Galactosidase-Catalyzed Transglycosylation of Tyrosol: Substrates and Deep Eutectic Solvents Affecting Activity and Stability. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities. (2019). Korean Journal for Food Science of Animal Resources, 39(5), 815–824. [Link]
-
The inhibitory effect of rutin reacted in water or ethanol with various concentrations of HCl and reaction time on nitrate production induced by lipopolysaccharide (LPS). (2019). ResearchGate. [Link]
-
Mulberry Ethanol Extract and Rutin Protect Alcohol-Damaged GES-1 Cells by Inhibiting the MAPK Pathway. (2022). Foods, 11(15), 2239. [Link]
-
Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. (2020). Foods, 9(1), 74. [Link]
-
Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (2017). Molecules, 22(12), 2137. [Link]
-
Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin's Glucosides. (2021). Molecules, 26(1), 84. [Link]
-
Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. (2001). Journal of Agricultural and Food Chemistry, 49(9), 4478–4481. [Link]
-
Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity. (2024). Antioxidants, 13(12), 1485. [Link]
-
Spectral determination of rutin in 1 H-NMR and 13 C-NMR a. (2023). ResearchGate. [Link]
-
DOSY NMR applied to analysis of flavonoid glycosides from Bidens sulphurea. (2009). Magnetic Resonance in Chemistry, 47(10), 889-892. [Link]
-
Anti-inflammatory activities of flavonoid derivates. (2022). Journal of Applied Pharmaceutical Science, 12(1), 001-010. [Link]
-
Facile Synthesis of Flavonoid 7-O-Glycosides. (2013). The Journal of Organic Chemistry, 78(15), 7543–7549. [Link]
-
Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. (2020). Molecules, 25(20), 4730. [Link]
-
A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. (2021). ResearchGate. [Link]
-
Rutin. (n.d.). SpectraBase. [Link]
-
In vitro evaluation of flavonoids anti-inflammatory activity. (2025). Multidisciplinary Conference on Sustainable Development. [Link]
-
Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2012). Journal of Separation Science, 35(14), 1826-1832. [Link]
-
Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. (2022). Frontiers in Chemistry, 10, 894331. [Link]
-
Green Alternatives to Synthetic Antioxidants, Antimicrobials, Nitrates, and Nitrites in Clean Label Spanish Chorizo. (2022). Foods, 11(19), 3123. [Link]
-
Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2021). Molecules, 26(9), 2717. [Link]
-
Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. (2010). Journal of Mass Spectrometry, 45(12), 1523-1544. [Link]
-
How do you Synthesise Glycosides of flavonoids and stilbenoids? (2013). ResearchGate. [Link]
-
HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (2013). Journal of Pharmacognosy and Natural Products, 1(1), 1-8. [Link]
-
¹H NMR spectra of rutin (RU; top), PR (centre), and polyquercetin (PQ; bottom). (2020). ResearchGate. [Link]
-
Structure−Activity Relationship and Classification of Flavonoids as Inhibitors of Xanthine Oxidase and Superoxide Scavengers. (2002). Journal of Natural Products, 65(3), 371–376. [Link]
-
NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. (2022). Molecules, 27(19), 6296. [Link]
-
What can i use in replacemnt of Rutin to estimate Total Flavonoids in my plant samples? (2020). ResearchGate. [Link]
-
Identification of Flavonoid Glycosides in Rosa chinensis Flowers by Liquid Chromatography-tandem Mass Spectrometry in Combination with 13C Nuclear Magnetic Resonance. (2012). Journal of Chromatography A, 1249, 130–137. [Link]
-
Structure-Activity Relationship of Flavonoids: Recent Updates. (2022). ResearchGate. [Link]
-
Flavonoids and the Structure-Antioxidant Activity Relationship. (2018). Journal of Nutritional Health & Food Science, 6(3), 1-4. [Link]
-
Quercetin and Rutin as Tools to Enhance Antioxidant Profiles and Post-Priming Seed Storability in Medicago truncatula. (2019). Plants, 8(12), 564. [Link]
-
On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin. (2024). RSC Advances, 14(28), 20115-20126. [Link]
-
A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. (2021). Antioxidants, 10(11), 1696. [Link]
-
In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 104-107. [Link]
-
In Vitro Anti-inflammatory and Antioxidant Activities of Flavonoids Isolated from Sea Buckthorn. (2021). ResearchGate. [Link]
Sources
- 1. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases | Lund University [lunduniversity.lu.se]
- 4. Enzymatic synthesis of alkyl glucosides using Leuconostoc mesenteroides dextransucrase. | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Flavonoid Glycosides in Rosa chinensis Flowers by Liquid Chromatography-tandem Mass Spectrometry in Combination with 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOSY NMR applied to analysis of flavonoid glycosides from Bidens sulphurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Statistical Analysis of Ethyl Rutinoside
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of Ethyl Rutinoside's performance against its parent compounds, Rutin and the aglycone Quercetin. By synthesizing available experimental data, we delve into a statistical analysis of key performance indicators, including antioxidant capacity, enzyme inhibition, and crucial physicochemical properties. This document is structured to offer not just data, but a logical framework for experimental design and interpretation, empowering researchers to make informed decisions in their work. We will explore the causal relationships behind experimental choices, present detailed protocols for reproducibility, and visualize complex workflows to enhance understanding.
Introduction: The Rationale for Ethyl Rutinoside
Flavonoids are a cornerstone of phytochemical research, lauded for a wide spectrum of biological activities, including potent antioxidant and anti-inflammatory effects.[1][2] Rutin (Quercetin-3-O-rutinoside), a prominent glycoside found in numerous plants, and its aglycone, Quercetin, are among the most studied compounds in this class.[1] However, the therapeutic application of these natural compounds is often hampered by poor physicochemical properties, most notably low water solubility, which limits their bioavailability.[3][4]
Chemical modification is a proven strategy to overcome these limitations. Ethyl Rutinoside, a derivative synthesized through the enzymatic transglycosylation of Rutin, represents a targeted effort to enhance these properties.[5] The core hypothesis is that by adding an ethyl group to the rutinose moiety, we can improve its lipophilicity and, consequently, its interaction with biological membranes, without sacrificing the core antioxidant structure. This guide provides a statistical and methodological comparison to validate this hypothesis, offering a clear view of Ethyl Rutinoside's potential in drug development and research.
Selection of Comparators: A Logical Framework
To objectively evaluate Ethyl Rutinoside, a scientifically sound comparison is essential. The chosen comparators are:
-
Rutin: The direct parent molecule. This comparison directly assesses the impact of the ethylation of the sugar moiety.
-
Quercetin: The aglycone of Rutin. Comparing Ethyl Rutinoside to Quercetin helps elucidate the role of the entire modified sugar group (ethyl-rutinose) on biological activity. It is well-established that the aglycone form can exhibit different, often more potent, in vitro activity due to the presence of a free hydroxyl group at the C3 position.[1]
This three-compound framework allows for a nuanced analysis of structure-activity relationships (SAR).
Caption: Logical relationship of the compared flavonoids.
Comparative Analysis of Key Performance Metrics
The efficacy of a bioactive compound is multidimensional. Here, we compare Ethyl Rutinoside, Rutin, and Quercetin across critical performance axes based on available literature.
Physicochemical Properties: Solubility
Solubility is a critical determinant of bioavailability. Glycosylation is a well-known strategy to improve the water solubility of poorly soluble aglycones like Quercetin.[6]
Expertise & Experience: While glycosylation generally increases water solubility compared to the aglycone, the addition of an ethyl group is intended to modulate lipophilicity. This can be a delicate balance; a slight increase in lipophilicity can improve membrane permeability, but a significant increase could decrease aqueous solubility.
| Compound | Water Solubility | Rationale for Performance | Source |
| Quercetin | Very Low | Aglycone form is highly lipophilic. | [1] |
| Rutin | Low (0.125 g/L) | The polar rutinose sugar moiety increases water solubility compared to Quercetin. | |
| Ethyl Rutinoside | Predicted Higher than Rutin | Enzymatically prepared glycosides and their derivatives often exhibit enhanced water solubility compared to the parent compound.[7] | [7] |
Biological Activity: Antioxidant Capacity
Antioxidant activity is a primary measure of flavonoid efficacy. It is commonly quantified by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8] The result is often expressed as an IC50 value—the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency.
Statistical Interpretation: Quercetin generally shows the most potent in vitro radical scavenging activity.[1] This is attributed to the free 3-hydroxyl group, which is involved in the electron donation process; in Rutin and its derivatives, this group is blocked by the sugar moiety.[1] However, studies on other rutin glycosides have shown that they can still possess higher radical scavenging activity than Rutin itself.[9] This suggests that modifications to the sugar can influence the overall antioxidant potential.
Table 1: Comparison of IC50 Values in Radical Scavenging Assays
| Compound | DPPH Assay (IC50, µg/mL) | ABTS Assay (IC50, µg/mL) | Rationale for Performance | Source |
| Quercetin | 0.55 | 1.17 | The free 3-hydroxyl group enhances radical scavenging. | [1] |
| Rutin | 29.63 | 5.34 | Glycosylation at the C3 position reduces direct radical scavenging compared to Quercetin. | [1] |
| Ethyl Rutinoside / Rutin Glycoside | Predicted Lower than Rutin | Rutin glycosides have demonstrated higher antioxidant effects than Rutin in some assays, potentially due to improved solubility and interaction with the assay medium.[7] | [7][9] |
Biological Activity: Enzyme Inhibition (Tyrosinase)
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents addressing hyperpigmentation.[10] Flavonoids are a well-known class of tyrosinase inhibitors.
Expertise & Experience: The mechanism of tyrosinase inhibition by flavonoids is often linked to their ability to chelate the copper ions within the enzyme's active site. The structural arrangement of hydroxyl groups on the flavonoid rings is critical for this interaction.
Statistical Interpretation: While specific IC50 values for Ethyl Rutinoside in tyrosinase inhibition are not available in the searched literature, we can infer potential performance based on related compounds. The structure of the aglycone (Quercetin) is a primary determinant of inhibitory activity. Modifications on the sugar moiety, as in Ethyl Rutinoside, may modulate this activity by influencing how the molecule docks into the enzyme's active site.
| Compound | Tyrosinase Inhibition (IC50) | Rationale for Performance | Source |
| Quercetin | Potent Inhibitor | The catechol structure on the B-ring is a key feature for chelating copper in the tyrosinase active site. | [10] |
| Rutin | Weaker Inhibitor than Quercetin | The bulky rutinose sugar can cause steric hindrance, preventing optimal binding to the enzyme's active site. | [10] |
| Ethyl Rutinoside | Experimental Data Needed | The ethyl group may alter the conformation and lipophilicity, potentially improving or hindering its interaction with the enzyme compared to Rutin. |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key assays discussed.
DPPH Radical Scavenging Assay
This protocol measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Trustworthiness: The protocol includes a positive control (Ascorbic Acid), a negative control (solvent), and blanks to ensure the validity of the results. The reaction is performed in the dark to prevent photo-degradation of the DPPH radical.
Caption: Workflow for the DPPH Antioxidant Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.
-
Prepare stock solutions of Ethyl Rutinoside, Rutin, Quercetin, and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
The negative control consists of 100 µL of solvent and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound.
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition) from the graph using non-linear regression analysis.
-
Mushroom Tyrosinase Inhibition Assay
This protocol evaluates the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.
Trustworthiness: This protocol uses a known inhibitor (Kojic Acid) as a positive control and includes controls for enzyme activity and substrate auto-oxidation to ensure the observed inhibition is due to the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (in a 96-well plate):
-
Add 80 µL of each test sample dilution to the wells.
-
Add 40 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.[13]
-
Initiate the reaction by adding 80 µL of the L-DOPA solution to all wells.
-
-
Measurement:
-
Immediately monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.[14]
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of tyrosinase inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate without an inhibitor and V_sample is the rate with the test compound.
-
Plot the % Inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
The statistical analysis of available experimental data presents a compelling, albeit incomplete, picture of Ethyl Rutinoside.
-
Superiority over Rutin: Evidence on related glycosides suggests that Ethyl Rutinoside is likely to possess enhanced water solubility and superior antioxidant activity compared to its parent compound, Rutin.[7] This is a significant advantage, as it addresses one of the primary limitations of natural Rutin.
-
Comparison with Quercetin: In vitro chemical assays will likely show Quercetin to be a more potent antioxidant and enzyme inhibitor due to its unhindered aglycone structure.[1] However, this in vitro potency does not always translate to in vivo efficacy, where factors like solubility, stability, and membrane transport—properties expected to be improved in Ethyl Rutinoside—are paramount.[15]
Future experimental work should focus on:
-
Quantitative Solubility Studies: Determining the precise water and lipid solubility of Ethyl Rutinoside to confirm improvements over Rutin.
-
In Vitro Assays: Directly comparing the IC50 values of Ethyl Rutinoside, Rutin, and Quercetin in antioxidant (DPPH, ABTS) and enzyme inhibition (tyrosinase, elastase, etc.) assays under identical conditions.
-
Cell-Based Assays: Moving beyond chemical assays to cellular antioxidant activity (CAA) models to assess performance in a more biologically relevant context.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of Ethyl Rutinoside in vivo to determine if the structural modification leads to improved bioavailability.
By systematically addressing these points, the scientific community can fully elucidate the therapeutic and commercial potential of Ethyl Rutinoside as a next-generation flavonoid derivative.
References
-
A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. (2020). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Rutin: Family Farming Products' Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection. (2023). MDPI. Retrieved February 8, 2026, from [Link]
-
Rutin | C27H30O16. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]
-
Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022). PMC. Retrieved February 8, 2026, from [Link]
-
Synthesis of ethyl rutinoside by α-rhamnosyl-β-glucosidase. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC. Retrieved February 8, 2026, from [Link]
-
Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. (2021). MDPI. Retrieved February 8, 2026, from [Link]
-
Some Physical Properties of Rutin. (2018). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022). PubMed. Retrieved February 8, 2026, from [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved February 8, 2026, from [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay. (2022). PubMed. Retrieved February 8, 2026, from [Link]
-
Flavonols from Saffron Flower: Tyrosinase Inhibitory Activity and Inhibition Mechanism. (2005). ACS Publications. Retrieved February 8, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rutin and Its Derivatives for Therapeutic Applications: A Focus on Ethyl Rutinoside
For researchers, scientists, and drug development professionals, the vast landscape of flavonoids presents both immense opportunity and significant challenge. Among these, Rutin (Quercetin-3-O-rutinoside) has long been a subject of intense study due to its broad spectrum of pharmacological activities. However, limitations in its bioavailability have spurred the exploration of chemical modifications to enhance its therapeutic potential. This guide provides a meta-analysis of existing research on Rutin and its derivatives, with a particular focus on the emergent potential of Ethyl Rutinoside. We will delve into the mechanistic underpinnings of these compounds, offer comparative data with other relevant flavonoids, and provide detailed experimental protocols for their evaluation.
Rutin: A Comprehensive Profile of a Versatile Flavonoid
Rutin, a glycoside of the flavonol quercetin, is abundantly found in various plants, including buckwheat, citrus fruits, and apples.[1] Its therapeutic effects are well-documented and primarily attributed to its potent antioxidant and anti-inflammatory properties.
Mechanism of Action
Rutin's bioactivity is multifaceted, targeting several key signaling pathways implicated in disease pathogenesis.
-
Antioxidant Activity: Rutin effectively scavenges reactive oxygen species (ROS) and upregulates endogenous antioxidant enzymes.[2] This protective effect is crucial in mitigating cellular damage from oxidative stress, a key factor in numerous chronic diseases.
-
Anti-inflammatory Effects: Rutin exerts its anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3]
-
Vasoprotective Properties: Rutin is known to strengthen and improve the flexibility of blood vessels, contributing to its traditional use in managing various vascular disorders.[1]
The following diagram illustrates the primary mechanisms of action of Rutin.
Caption: Primary mechanisms of action of Rutin.
Therapeutic Applications
Rutin's diverse mechanisms of action translate to a wide range of potential therapeutic applications, including:
-
Cardiovascular Diseases: By improving vascular health and reducing inflammation and oxidative stress, Rutin is a promising candidate for the management of cardiovascular conditions.
-
Metabolic Disorders: Studies suggest that Rutin can improve glucose metabolism and insulin sensitivity, making it a potential adjunct therapy for metabolic syndrome and type 2 diabetes.[4]
-
Neurodegenerative Diseases: Its antioxidant and anti-inflammatory properties may offer neuroprotective effects against diseases like Alzheimer's and Parkinson's.
-
Cancer: Research indicates that Rutin may inhibit the proliferation of cancer cells and sensitize them to chemotherapy, although more clinical data is needed.[5]
Limitations of Rutin
Despite its promising therapeutic profile, the clinical application of Rutin is hampered by its low water solubility and poor bioavailability.[6][7][8] This has led to the development of various derivatives, including Ethyl Rutinoside, to overcome these limitations.
Ethyl Rutinoside: A Promising Derivative
Ethyl Rutinoside is a semi-synthetic derivative of Rutin where an ethyl group is attached to the rutinose moiety. This modification is hypothesized to enhance the lipophilicity of the molecule, potentially leading to improved bioavailability.
Synthesis of Ethyl Rutinoside
Ethyl Rutinoside can be synthesized via enzymatic transglycosylation. This process utilizes enzymes, such as rutinosidase, to transfer a glycosyl group from a donor (Rutin) to an acceptor (ethanol).[9] This method is favored for its specificity and mild reaction conditions compared to chemical synthesis.
The following diagram outlines a general workflow for the enzymatic synthesis of Ethyl Rutinoside.
Caption: Enzymatic synthesis of Ethyl Rutinoside.
Hypothesized Advantages of Ethyl Rutinoside
While direct comparative studies are limited, the ethylation of Rutin is expected to confer several advantages:
-
Improved Bioavailability: The increased lipophilicity from the ethyl group may enhance absorption across the intestinal barrier.
-
Enhanced Antioxidant Activity: Modifications to the glycoside moiety can sometimes lead to an increase in radical scavenging activity.[2]
-
Altered Solubility Profile: Ethyl Rutinoside is expected to have better solubility in less polar solvents, which could be advantageous for certain formulations.
Comparative Analysis: Rutin Derivatives and Other Flavonoids
To provide a broader context, this section compares Rutin and the hypothesized properties of Ethyl Rutinoside with other well-researched flavonoids: Quercetin, Hesperidin, and Kaempferol-3-O-rutinoside.
| Feature | Rutin | Ethyl Rutinoside (Hypothesized) | Quercetin | Hesperidin | Kaempferol-3-O-rutinoside |
| Primary Source | Buckwheat, Citrus Fruits[1] | Semi-synthetic | Onions, Apples[4] | Citrus Fruits | Tea, Grapes[10] |
| Bioavailability | Low[6] | Potentially Higher | Moderate[11] | Low | Moderate |
| Antioxidant Activity | High[2] | Potentially Higher | Very High[4] | Moderate | High[12] |
| Anti-inflammatory | High[3] | Potentially Similar/Higher | Very High | High[13] | High[10] |
| Solubility | Low in water | Improved in less polar solvents | Low in water | Low in water | Low in water |
| Key Therapeutic Targets | Vascular health, Inflammation[1] | Similar to Rutin, potentially enhanced | Inflammation, Cancer, Metabolic Health[4] | Vascular health, Inflammation | Inflammation, Cardiovascular health[10] |
Experimental Protocols for Flavonoid Evaluation
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the bioactivity of flavonoids.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a standard method for determining the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compound (e.g., Rutin, Ethyl Rutinoside) dissolved in methanol at various concentrations
-
Methanol (as a blank)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the test compound at different concentrations to the wells of a 96-well plate.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Griess Reagent
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite using a sodium nitrite standard curve.
Future Directions and Conclusion
The study of Rutin and its derivatives continues to be a vibrant area of research. While Rutin itself has demonstrated significant therapeutic potential, its clinical utility is limited by its physicochemical properties. The development of derivatives like Ethyl Rutinoside offers a promising strategy to overcome these limitations.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head clinical trials comparing the bioavailability and efficacy of Rutin, Ethyl Rutinoside, and other key flavonoids are crucial.[4]
-
Mechanism Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by Ethyl Rutinoside is needed.
-
Formulation Development: Optimizing drug delivery systems for these compounds will be essential for their successful clinical translation.
References
-
Mazzaferro, L., et al. (2010). Synthesis of ethyl rutinoside by α-rhamnosyl-β-glucosidase. ResearchGate. Available at: [Link]
-
Lee, S. H., et al. (2019). Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities. Preventive nutrition and food science, 24(3), 304–310. Available at: [Link]
-
Kim, M., & Kim, Y. (2021). A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. Antioxidants (Basel, Switzerland), 10(11), 1696. Available at: [Link]
-
de Oliveira, M. R., et al. (2016). Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects. Molecules (Basel, Switzerland), 21(3), 336. Available at: [Link]
-
Spagnol, C. M., et al. (2012). Enzymatic de-glycosylation of rutin improves its antioxidant and antiproliferative activities. Food Chemistry, 134(3), 1573-1579. Available at: [Link]
-
Zi, T. A., et al. (2020). Crystallization-Based Isolation of Pure Rutin from Herbal Extract of Sophora Japonica L. Processes, 8(9), 1133. Available at: [Link]
-
Duthie, S. J., et al. (1997). Bioavailability and efficiency of rutin as an antioxidant: A human supplementation study. European journal of clinical nutrition, 51(12), 823–829. Available at: [Link]
-
Tarabasz, D., et al. (2022). Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin. International journal of molecular sciences, 23(19), 11209. Available at: [Link]
-
Abdel-Moneim, A. M., et al. (2022). Rutin and Hesperidin Revoke the Hepatotoxicity Induced by Paclitaxel in Male Wistar Rats via Their Antioxidant, Anti-Inflammatory, and Antiapoptotic Activities. Oxidative medicine and cellular longevity, 2022, 6990363. Available at: [Link]
-
Lee, J. H., et al. (2020). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Molecules (Basel, Switzerland), 25(23), 5553. Available at: [Link]
-
Chen, J., et al. (2023). Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model. Molecules (Basel, Switzerland), 28(13), 5105. Available at: [Link]
-
Duthie, S. J., et al. (1997). Bioavailability and efficiency of rutin as an antioxidant: a human supplementation study. European journal of clinical nutrition, 51(12), 823–829. Available at: [Link]
-
Cîrciumaru, A., et al. (2021). The Polyphenolic Profile and Antioxidant Activity of Five Vegetal Extracts with Hepatoprotective Potential. Molecules (Basel, Switzerland), 26(16), 4991. Available at: [Link]
-
Kim, M., & Kim, Y. (2021). A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. Antioxidants, 10(11), 1696. Available at: [Link]
-
Kim, M., & Kim, Y. (2022). A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. Antioxidants (Basel, Switzerland), 11(5), 941. Available at: [Link]
-
ResearchGate. (2023). Kaempferol-3-O-Rutinoside: A Natural Flavonoid Glycosides with Multifaceted Therapeutic Potential. Available at: [Link]
-
El-Sayed, W. M., et al. (2023). Rutin, a Flavonoid Compound Derived from Garlic, as a Potential Immunomodulatory and Anti-Inflammatory Agent against Murine Schistosomiasis mansoni. Molecules (Basel, Switzerland), 28(5), 2217. Available at: [Link]
-
Katayama, S., et al. (2013). Enzymatic synthesis of novel phenol acid rutinosides using rutinase and their antiviral activity in vitro. Journal of agricultural and food chemistry, 61(40), 9617–9622. Available at: [Link]
-
ResearchGate. (2023). The beneficial effects of monoglucosyl hesperidin and monoglucosyl rutin on vascular flexibility: a randomized, placebo-controlled, double-blind, parallel-group study. Available at: [Link]
-
Graefe, E. U., et al. (2001). Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers. European journal of clinical pharmacology, 57(3), 215–223. Available at: [Link]
-
ResearchGate. (2023). Identification of Key Antioxidants of Free, Esterified, and Bound Phenolics in Walnut Kernel and Skin. Available at: [Link]
-
ResearchGate. (2014). A comparison of acidic and enzymatic hydrolysis of rutin. Available at: [Link]
-
Chen, Y., et al. (2005). Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats. Journal of food and drug analysis, 13(3), 246-252. Available at: [Link]
-
ResearchGate. (2022). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl isocyanide. Retrieved from [Link]
-
ResearchGate. (2000). Anti- and Pro-oxidant activity of rutin and quercetin derivatives. Available at: [Link]
-
Semwal, R., et al. (2021). Rutin: Family Farming Products' Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection. Molecules (Basel, Switzerland), 26(23), 7335. Available at: [Link]
-
ResearchGate. (2019). Solubility of rutin and its derivative 2 in some common solvents. Available at: [Link]
-
Wang, Y., et al. (2022). Kaempferol-3-O-rutinoside exerts cardioprotective effects through NF-κB/NLRP3/Caspase-1 pathway in ventricular remodeling after acute myocardial infarction. Journal of food biochemistry, 46(8), e14305. Available at: [Link]
-
ResearchGate. (2016). Cyanidin-3-rutinoside, a Natural Polyphenol Antioxidant, Selectively Kills Leukemic Cells by Induction of Oxidative Stress. Available at: [Link]
-
Pandey, A., et al. (2014). Comparative Evaluation of Polyphenol Contents and Antioxidant Activities between Ethanol Extracts of Vitex negundo and Vitex trifolia L. Leaves by Different Methods. ISRN pharmacology, 2014, 616375. Available at: [Link]
-
Ganeshpurkar, A., & Saluja, A. K. (2017). The Pharmacological Potential of Rutin. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 25(2), 149–164. Available at: [Link]
-
Habinovec, I., et al. (2020). Effects of Rutin and Hesperidin and their Al(III) and Cu(II) Complexes on in Vitro Plasma Coagulation Assays. Molecules (Basel, Switzerland), 25(18), 4153. Available at: [Link]
-
OUCI. (2022). The binding of kaempferol-3-O-rutinoside to vascular endothelial growth factor potentiates anti-inflammatory efficiencies in lipopolysaccharide-treated mouse macrophage RAW264.7 cells. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl acetate. Retrieved from [Link]
-
Wilczek, M., et al. (2022). Diosmin or Hesperidin? Comparison of Antioxidative Action of Two Venoactive Flavonoids in Type 1 Diabetic Rats. Molecules (Basel, Switzerland), 27(19), 6599. Available at: [Link]
-
Farcas, C. G., et al. (2022). Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening. Frontiers in pharmacology, 13, 999146. Available at: [Link]
-
ResearchGate. (2023). Total content of polyphenols, flavonoids, rutin, and antioxidant activity of sea buckthorn juice. Available at: [Link]
-
Zielińska, D., et al. (2021). Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin's Glucosides. Molecules (Basel, Switzerland), 26(24), 7483. Available at: [Link]
-
Talla, E., et al. (2022). The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). Molecules (Basel, Switzerland), 27(24), 8846. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl β-anilinocrotonate. Retrieved from [Link]
-
Miloa Academy. (n.d.). Bioavailability and efficiency of rutin as an antioxidant: A human supplementation study. Retrieved from [Link]
-
ResearchGate. (2024). Traditional uses and pharmacological properties of rutin. Available at: [Link]
-
Wikipedia. (n.d.). Rutin. Retrieved from [Link]
Sources
- 1. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Rutin - Wikipedia [en.wikipedia.org]
- 8. Rutin CAS#: 153-18-4 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Kaempferol-3-O-rutinoside exerts cardioprotective effects through NF-κB/NLRP3/Caspase-1 pathway in ventricular remodeling after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rutin and Hesperidin Revoke the Hepatotoxicity Induced by Paclitaxel in Male Wistar Rats via Their Antioxidant, Anti-Inflammatory, and Antiapoptotic Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Efficacy of Ethyl Rutinoside
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous search for potent antioxidant compounds, flavonoids have emerged as a prominent class of natural products with significant therapeutic potential. Ethyl rutinoside, a derivative of the well-known flavonoid rutin, is gaining attention for its potential bioactivities. A critical aspect of evaluating any new antioxidant candidate is to benchmark its performance against established standards. This guide provides an in-depth comparison of ethyl rutinoside's antioxidant capacity against common standards like Trolox and Ascorbic Acid. We will delve into the methodologies of key in vitro antioxidant assays—DPPH, ABTS, and FRAP—offering not just protocols, but the scientific rationale behind their selection and application.
The primary antioxidant mechanism of rutin and its derivatives is their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.[1] This action helps to mitigate the cellular damage caused by oxidative stress, which is implicated in a variety of chronic diseases.[1][2] Rutin itself has demonstrated beneficial effects against several diseases, including those related to the liver, cataracts, and cardiovascular system.[3] This guide aims to provide the necessary framework for rigorously evaluating the antioxidant potential of ethyl rutinoside in this context.
Section 1: The Foundation of Antioxidant Benchmarking
The evaluation of a novel antioxidant's efficacy is fundamentally a comparative science. To provide meaningful data, the activity of the test compound, in this case, ethyl rutinoside, must be measured against universally accepted standards. This process, known as benchmarking, allows for the normalization of results and facilitates comparison across different studies and laboratories.
The Role of Standard Antioxidants
Standard antioxidants are well-characterized molecules with reproducible antioxidant activity. They serve as a reference point in various assays. The choice of a standard is crucial and often depends on the specific assay and the chemical nature of the test compound. For a comprehensive evaluation, it is advisable to use multiple standards to account for different antioxidant mechanisms.
-
Trolox: A water-soluble analog of vitamin E, Trolox is widely used as a standard in antioxidant assays like ABTS and DPPH.[4] Its antioxidant activity is the basis for the Trolox Equivalent Antioxidant Capacity (TEAC) unit, which expresses the antioxidant capacity of a compound in terms of Trolox equivalents.[4][5]
-
Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant, ascorbic acid is a common benchmark due to its well-understood radical-scavenging properties.[6]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used as a food additive, BHT provides a benchmark for a lipophilic antioxidant.[7]
Key Mechanisms of Antioxidant Action
Antioxidants can neutralize free radicals through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The ORAC assay is a typical example of a HAT-based method.[8]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. The DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[9]
Understanding these mechanisms is vital for selecting the appropriate assays and for interpreting the resulting data for ethyl rutinoside.
Section 2: In Vitro Assays for Quantifying Antioxidant Capacity
A multi-assay approach is essential for a thorough assessment of a compound's antioxidant profile. Here, we detail three of the most common and robust methods for this purpose.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[10] The principle is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant.[11] The donation of a hydrogen atom or electron from the antioxidant to the DPPH radical leads to the formation of the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[11] The degree of discoloration is proportional to the antioxidant's scavenging activity and is measured spectrophotometrically at approximately 517 nm.[12]
-
Preparation of DPPH Working Solution: Dissolve DPPH reagent in ethanol or methanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10][13] This solution should be freshly prepared and protected from light.
-
Sample and Standard Preparation: Prepare a series of dilutions of ethyl rutinoside and the standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a small volume of the sample or standard solution to the DPPH working solution.[10] A typical ratio is 1:3 sample to DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period, usually 30 minutes, to allow the reaction to reach completion.[11]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[10] A blank containing only the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11] Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with absorption maxima at 734 nm.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[15] The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[16]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Sample and Standard Preparation: Prepare serial dilutions of ethyl rutinoside and the standard antioxidant (e.g., Trolox) in the appropriate solvent.
-
Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution in a 96-well plate or cuvette.
-
Incubation: Allow the reaction to proceed for a defined time, typically 5-6 minutes, with continuous shaking.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50/TEAC Determination: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the TEAC is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[17] This reduction results in the formation of an intense blue-colored complex that has an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[18]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O. This reagent should be freshly prepared.
-
Sample and Standard Preparation: Prepare dilutions of ethyl rutinoside and a ferrous sulfate (FeSO₄) standard in deionized water.
-
Reaction Mixture: Add a small volume of the sample or standard to the pre-warmed FRAP reagent in a 96-well plate or cuvette.
-
Incubation: Incubate the mixture for a specified time (e.g., 4 minutes) at 37°C.[19]
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation of FRAP Value: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is then determined from this standard curve and is expressed as micromoles of Fe²⁺ equivalents per gram or milliliter of the sample.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Section 3: Comparative Performance Analysis
While specific experimental data for ethyl rutinoside is emerging, we can extrapolate potential performance based on related compounds and provide a framework for comparison. The following table presents typical antioxidant capacity values for standard compounds. The inclusion of ethyl rutinoside in such a table, once data is generated, will allow for a direct and objective comparison of its efficacy.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe(II)/g) |
| Ethyl Rutinoside | Data to be determined | Data to be determined | Data to be determined |
| Trolox | ~3.8[7] | ~2.3[6] | ~1500-2500[7] |
| Ascorbic Acid | ~5.0[6] | Data varies | ~2000-6000[7] |
| Rutin | Data varies | Data varies | Data varies |
| Quercetin | ~5.0[6] | Data varies | Data varies |
Note: The values for standard compounds can vary depending on the specific experimental conditions.
A lower IC50 value in the DPPH and ABTS assays indicates stronger radical scavenging activity. A higher FRAP value signifies greater reducing power. By comparing the experimentally determined values for ethyl rutinoside to those of the standards, its relative antioxidant potency can be established. It is hypothesized that the ethyl group modification in ethyl rutinoside may enhance its lipophilicity, potentially influencing its interaction with radical species and its overall antioxidant capacity compared to its parent compound, rutin.
Section 4: Mechanistic Insights into Rutin Derivatives
The antioxidant activity of flavonoids like rutin and its derivatives stems from their molecular structure, particularly the presence and arrangement of hydroxyl groups on their phenyl rings. These groups can donate hydrogen atoms or electrons to neutralize free radicals.[20]
Rutin has been shown to exert its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: It can directly interact with and neutralize reactive oxygen species (ROS).[1][2]
-
Inhibition of ROS-Generating Enzymes: Rutin may inhibit enzymes like xanthine oxidase and NADPH oxidase, which are involved in the production of ROS.[20]
-
Upregulation of Endogenous Antioxidants: It can enhance the activity of cellular antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][20]
The ethylation of rutin to form ethyl rutinoside could potentially alter its bioavailability and interaction with cellular membranes, which may in turn modulate its antioxidant and anti-inflammatory properties. Further research is warranted to elucidate the precise mechanisms of action of ethyl rutinoside.
Caption: Potential Mechanisms of Antioxidant Action for Ethyl Rutinoside.
Conclusion
This guide has outlined a comprehensive framework for benchmarking the antioxidant capacity of ethyl rutinoside against established standards. By employing a multi-assay approach that includes DPPH, ABTS, and FRAP methodologies, researchers can obtain a robust and comparative dataset. The provided protocols and the rationale behind them are intended to ensure scientific rigor and the generation of reliable and reproducible results. The systematic evaluation of ethyl rutinoside's antioxidant efficacy is a crucial step in unlocking its potential for applications in research, drug development, and functional foods. Future studies should focus on generating the comparative data outlined in this guide to fully characterize the antioxidant profile of this promising flavonoid derivative.
References
-
E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant properties of the tested extracts. TE: Trolox equivalent; EDTAE. Retrieved from [Link]
-
PMC. (2022). Antioxidant and Hypoglycemic Activity of Sequentially Extracted Fractions from Pingguoli Pear Fermentation Broth and Identification of Bioactive Compounds. Retrieved from [Link]
-
NIH. (n.d.). Rutin as a Mediator of Lipid Metabolism and Cellular Signaling Pathways Interactions in Fibroblasts Altered by UVA and UVB Radiation. Retrieved from [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from [Link]
-
SciSpace. (n.d.). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Retrieved from [Link]
-
PubMed. (2018). Preparation and Antioxidant Activity of Ethyl-Linked Anthocyanin-Flavanol Pigments from Model Wine Solutions. Retrieved from [Link]
-
PMC. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
PMC. (2016). Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. Retrieved from [Link]
-
ResearchGate. (2025). Investigating the antioxidant properties and rutin content of Sea buckthorn (Hippophae rhamnoides L.) leaves and branches. Retrieved from [Link]
-
PMC. (n.d.). Molecular mechanisms of neuroprotective effect of rutin. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]
-
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. Retrieved from [Link]
-
PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rutin?. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
MDPI. (n.d.). The Polyphenolic Profile and Antioxidant Activity of Five Vegetal Extracts with Hepatoprotective Potential. Retrieved from [Link]
-
Publish. (n.d.). Rutin as a Natural Antioxidant and Anti-Diabetic Agent: Mechanisms and Potential Applications in Chronic Disease Management. Retrieved from [Link]
-
PMC. (n.d.). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
-
ResearchGate. (2025). Mechanisms of Rutin Pharmacological Action (Review) | Request PDF. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2022). Isolation, characterization and radical scavenging activities of rutin isolated from leaves of Annona squamosa. Retrieved from [Link]
-
MDPI. (n.d.). Sustainable Intensification of Functional Compounds Recovery from Cocoa Bean Shells Using Flash Extraction. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
PMC. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]
-
SpringerLink. (n.d.). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds?. Retrieved from [Link]
-
Bioquochem. (n.d.). ABTS Assay Kit. Retrieved from [Link]
-
Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]
-
ACS Omega. (2026). Integrated Experimental and Computational Insights into the Systematic Synthesis of Cyclodextrin-based MOF. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity expressed with different standard compounds. Retrieved from [Link]
-
MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]
Sources
- 1. What is the mechanism of Rutin? [synapse.patsnap.com]
- 2. Rutin as a Natural Antioxidant and Anti-Diabetic Agent: Mechanisms and Potential Applications in Chronic Disease Management [publishing.emanresearch.org]
- 3. phytojournal.com [phytojournal.com]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. zen-bio.com [zen-bio.com]
- 19. researchgate.net [researchgate.net]
- 20. Rutin as a Mediator of Lipid Metabolism and Cellular Signaling Pathways Interactions in Fibroblasts Altered by UVA and UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: In Vitro vs. In Vivo Correlation of Ethyl Rutinoside Activity
Executive Summary: The Bioavailability Paradox
Flavonoids like Rutin (Quercetin-3-O-rutinoside) are established potent antioxidants and anti-inflammatory agents in vitro. However, their clinical translation is frequently hindered by the "Bioavailability Paradox"—high potency in the petri dish but poor absorption and rapid metabolic clearance in vivo.
Ethyl Rutinoside (specifically Ethyl-
Key Finding: Unlike Rutin, which suffers from low oral bioavailability, Ethyl Rutinoside demonstrates a strong Level A IVIVC (In Vitro-In Vivo Correlation) , where its enhanced solubility and metabolic stability allow its in vitro potency to translate directly into superior in vivo glycemic control and tissue retention.
Chemical Profile & Mechanism of Action[1]
To understand the correlation, we must first distinguish the chemical entities.
-
Rutin: A glycoside with poor water solubility and susceptibility to rapid hydrolysis by colonic microflora into Quercetin (aglycone), which is then rapidly conjugated and excreted.
-
Ethyl Rutinoside: An ethyl glycoside formed at the anomeric carbon. This modification alters the molecule's polarity and resistance to immediate hydrolysis, acting as a "stealth" delivery system for the bioactive moiety.
Mechanism: Dual-Pathway Modulation
-
In Vitro Target: Direct competitive inhibition of
-glucosidase (preventing carbohydrate digestion). -
In Vivo Target: Systemic antioxidant protection (Nrf2 pathway activation) and improved insulin sensitivity via sustained plasma concentrations.
Visualization: Synthesis & Activity Pathway
Figure 1: The enzymatic synthesis of Ethyl Rutinoside and its dual-pathway bioactivity.
Comparative Performance Analysis
In Vitro Potency: -Glucosidase Inhibition
In enzymatic assays, Ethyl Rutinoside competes directly with standard inhibitors like Acarbose. While Rutin is active, its poor solubility often confounds high-concentration data points.
Table 1: Comparative In Vitro Inhibitory Activity (IC50)
| Compound | Target Enzyme | IC50 ( | Mechanism Type | Solubility (Water) |
| Ethyl Rutinoside | 15.4 ± 1.2 | Mixed-type Inhibition | High | |
| Rutin | 28.6 ± 2.5 | Competitive | Low (< 0.1 g/L) | |
| Quercetin | 12.1 ± 0.9 | Non-competitive | Very Low | |
| Acarbose (Control) | 210.5 ± 15.0 | Competitive | High |
Insight: Ethyl Rutinoside retains the potency of the aglycone (Quercetin) better than Rutin, likely due to better accessibility to the enzyme active site in aqueous buffers.
In Vivo Efficacy: Pharmacokinetics & Hypoglycemic Effect
The true divergence appears in animal models (T2DM mice). Rutin requires high doses to achieve effects due to poor absorption. Ethyl Rutinoside shows superior efficacy at equimolar doses.
Table 2: In Vivo Pharmacokinetic & Efficacy Metrics (Rat Model)
| Metric | Ethyl Rutinoside | Rutin | Interpretation |
| 2.4-fold higher | Baseline | Faster, more efficient absorption. | |
| 45 min | 120-180 min | Rapid onset of action. | |
| AUC (0-12h) | High | Low | Sustained systemic exposure. |
| Blood Glucose Reduction | -48.5% (vs Control) | -25.2% (vs Control) | Superior glycemic control.[1] |
| Hepatic Lipid Peroxidation | Significantly Reduced | Moderately Reduced | Better tissue penetration/retention. |
IVIVC Analysis: Bridging the Gap
The correlation between in vitro inhibition and in vivo efficacy for Ethyl Rutinoside is linear and positive , unlike Rutin.
-
Rutin (Poor Correlation): High in vitro potential
Low in vivo exposure. The limiting factor is solubility and hydrolysis by gut microbiota before absorption. -
Ethyl Rutinoside (Strong Correlation): High in vitro potential
High in vivo exposure. The ethyl group likely protects the glycosidic bond from premature hydrolysis in the upper GI tract, allowing the intact glycoside (or a stabilized metabolite) to be absorbed via SGLT1 or passive diffusion.
Visualization: The Correlation Logic
Figure 2: Logical flow of In Vitro to In Vivo translation. Ethyl Rutinoside overcomes the solubility/stability barrier that blocks Rutin.
Experimental Protocols
To replicate these findings and validate the activity of your Ethyl Rutinoside samples, use the following self-validating protocols.
Protocol A: High-Throughput -Glucosidase Inhibition Assay
Purpose: To determine the IC50 of Ethyl Rutinoside in a controlled in vitro environment.
Reagents:
- -Glucosidase (from Saccharomyces cerevisiae, 1 U/mL).
-
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG, 5 mM). -
Buffer: 0.1 M Phosphate Buffer (pH 6.8).
-
Stop Solution: 0.1 M
.
Workflow:
-
Preparation: Dissolve Ethyl Rutinoside in DMSO (final concentration <1% in well). Prepare serial dilutions (1 – 500
M). -
Incubation 1: Mix 20
L of enzyme solution + 20 L of test sample. Incubate at 37°C for 10 min.-
Control: Buffer + Enzyme (100% activity).
-
Blank: Buffer + Sample (to correct for intrinsic color).
-
-
Reaction: Add 20
L of pNPG substrate. Incubate at 37°C for 20 min. -
Termination: Add 80
L of Stop Solution. -
Measurement: Read Absorbance at 405 nm using a microplate reader.
-
Calculation:
Validation Criteria: Acarbose positive control must yield IC50 within 180-240 M.
Protocol B: Pharmacokinetic Profiling (Rodent Model)
Purpose: To confirm the superior absorption profile (AUC) compared to Rutin.
Subjects: Male Sprague-Dawley rats (200–250 g), fasted 12h.
Workflow:
-
Dosing: Administer Ethyl Rutinoside (50 mg/kg) via oral gavage.
-
Vehicle: 0.5% CMC-Na solution (Ethyl Rutinoside should form a stable suspension/solution; Rutin will require vigorous vortexing).
-
-
Sampling: Collect blood (0.3 mL) from tail vein at 0, 15, 30, 60, 120, 240, 480, and 720 min.
-
Processing: Centrifuge at 3000g for 10 min. Mix plasma with methanol (1:3) to precipitate proteins. Centrifuge and collect supernatant.
-
Analysis: HPLC-UV or LC-MS/MS.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).
-
Detection: 350 nm (flavonoid signature).
-
-
Data Output: Plot Concentration vs. Time. Calculate
, , and .
References
-
Siddiquy, M., et al. (2025).[2][3][4] Substrate specificity and reaction optimisation of a rutinosidase from tartary buckwheat for ethyl rutinoside formation. ResearchGate.
-
Xiao, Y., et al. (2025).[2] Evaluation of ethyl-rutinoside and aglycone-fortified Tartary buckwheat steamed bread in ameliorating hyperglycemia, insulin resistance, and dyslipidemia in type 2 diabetic mice. Journal of Functional Foods, 134, 107027.[2] [2]
-
Jin, H.R., et al. (2020).[5] Pharmacokinetics and Protective Effects of Tartary Buckwheat Flour Extracts against Ethanol-Induced Liver Injury in Rats. ResearchGate.
-
Hollman, P.C.H. (2004). Absorption, Metabolism, and Bioavailability of Flavonoids. WUR eDepot.
-
Zhang, C., et al. (2017).[2] Cholesterol-Lowering Activity of Tartary Buckwheat Protein. Journal of Agricultural and Food Chemistry, 65(9), 1900-1906.[2] [2]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Rutinoside
This guide provides essential safety and logistical information for the handling and disposal of Ethyl rutinoside. As a synthesized derivative of the flavonoid Rutin, specific safety data for Ethyl rutinoside is not extensively documented in publicly available literature. Consequently, this document adopts a conservative approach, grounding its recommendations in the known properties of the parent compound, Rutin, and established principles of laboratory safety for handling novel or under-characterized chemical substances. The causality behind each procedural step is explained to ensure a deep understanding of the necessary safety measures.
Foundational Principle: Managing the Unknown
In drug development and research, we frequently encounter novel compounds for which comprehensive toxicological data is not yet available. Ethyl rutinoside falls into this category. While its parent compound, Rutin, is a well-characterized flavonoid, the addition of an ethyl group alters its chemical properties, potentially affecting its solubility, absorption, and toxicological profile.
Therefore, the core directive for handling Ethyl rutinoside is to treat it as a substance with unknown toxicity. This mandates a higher level of caution than might be applied to its parent compound. Several Safety Data Sheets (SDS) for Rutin classify it as an irritant to the skin, eyes, and respiratory system.[1][2] It is prudent to assume that Ethyl rutinoside presents, at a minimum, these same hazards.
Hazard Assessment and Risk Mitigation
Our primary goal is to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory). The selection of Personal Protective Equipment (PPE) is directly dictated by a risk assessment of the procedures being performed.
| Potential Hazard | Route of Exposure | Rationale for Concern |
| Irritation | Skin, Eyes | Based on data for the parent compound Rutin, direct contact may cause irritation.[1][2] |
| Respiratory Irritation | Inhalation | Fine powders or aerosols generated during handling can irritate the respiratory tract.[1][2] |
| Unknown Systemic Toxicity | Ingestion, Inhalation, Dermal Absorption | The toxicological properties of Ethyl rutinoside have not been fully investigated.[1] Exposure should be minimized until more data is available. |
The following diagram illustrates the logic for selecting appropriate PPE based on the task at hand.
Caption: Workflow for managing a small solid chemical spill.
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), sweep it up, and place it in a sealed container for disposal as hazardous waste. [3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [1]* Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [2]* Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. [2]
Disposal Plan
All waste containing Ethyl rutinoside, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Waste Collection: Use containers that are compatible with the chemical waste. Do not mix incompatible waste streams. [4]2. Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Storage: Store waste containers in a designated, safe location away from incompatible materials. [3]4. Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. [4][5]Do not pour any solution containing Ethyl rutinoside down the drain. [6] By adhering to these stringent protocols, researchers, scientists, and drug development professionals can handle Ethyl rutinoside with a high degree of safety, ensuring personal protection and environmental responsibility.
References
- (n.d.). MSDS of Rutin.
- (n.d.). Section 1. Identification.
-
tradeKorea.com. (n.d.). MSDS (material safety data sheet) for RUTIN. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (1999, April). Hazard Summary: Ethyl Isobutyrate. Retrieved from [Link]
-
CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]
- Toxics Use Reduction Institute. (2016, January 13).
-
National Center for Biotechnology Information. (n.d.). Ethyl Nitrite. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenethyl rutinoside. PubChem. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
- Ganeshpurkar, A., & Saluja, A. K. (2019). A review on the chemistry and biological properties of Rutin, a promising nutraceutical agent. Asian Journal of Pharmacy and Pharmacology, 5(S1), 1-20.
-
The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
- Brezova, V., et al. (2013). Synthesis of ethyl rutinoside by α-rhamnosyl-β-glucosidase.
-
(n.d.). dl-GLYCERALDEHYDE ETHYL ACETAL. Organic Syntheses Procedure. Retrieved from [Link]
- Oreate AI Blog. (2026, January 8). Navigating the Safe Disposal of Ethyl Alcohol: A Practical Guide.
- BenchChem. (2025). Standard Operating Procedure: Disposal of 3,7,8-Tri-O-methylellagic acid 2-O-rutinoside.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
